New Red
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H15N3NaO11S3 |
|---|---|
Peso molecular |
568.5 g/mol |
InChI |
InChI=1S/C18H15N3O11S3.Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32); |
Clave InChI |
CIZBGSMZHIKQKT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Washington Red (WR) Dyes
For Researchers, Scientists, and Drug Development Professionals
Washington Red (WR) dyes are a series of novel, rhodol-based, near-infrared (NIR) fluorescent probes developed at Washington State University.[1][2] These dyes are engineered for bioimaging applications, offering significant advantages over conventional fluorescent dyes that operate in the visible spectrum.[1][2] Their ability to absorb and emit light in the NIR region (650-900 nm) allows for deeper tissue penetration, reduced light scattering, and minimal autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging studies.[1][2]
A key feature of the WR dye series is their large Stokes shifts, typically exceeding 110 nm.[2][3] This substantial separation between the maximum absorption and emission wavelengths is crucial for improving the sensitivity of fluorescence detection by minimizing self-quenching and spectral overlap.[2] Furthermore, the WR dyes exhibit high fluorescence quantum yields and excellent photostability in aqueous solutions, making them robust reporters for biological imaging.[2][3]
One of the most significant properties of WR dyes is their "tunable" nature.[1][3] The fluorescence of the xanthene core can be readily quenched or modulated by chemical modification of the phenolic hydroxyl group.[1][2][3] This feature makes them ideal scaffolds for the development of reaction-based "turn-on" fluorescent probes that selectively respond to specific analytes or biological events. Upon reaction with their target, a chemical transformation occurs that restores the dye's fluorescence, allowing for the sensitive and selective detection of the molecule of interest. This "easy to quench" characteristic ensures that the probe remains dark until it has located and bonded to its target.
Photophysical Properties
The photophysical properties of the Washington Red (WR) dye series have been systematically characterized. The following table summarizes the key quantitative data for a selection of these dyes in a 50 mM PBS buffer solution (pH 7.4) containing 15% ethanol.
| Dye | Maximum Absorption (λabs, nm) | Molar Extinction Coefficient (εmax, Lmol⁻¹cm⁻¹) | Maximum Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| WR1 | 525 | 85,000 | 555 | 30 | 0.25 |
| WR2 | 518 | 78,000 | 544 | 26 | 0.30 |
| WR3 | 557 | 82,000 | 678 | 121 | 0.42 |
| WR4 | 552 | 79,000 | 663 | 111 | 0.38 |
| WR5 | 555 | 81,000 | 675 | 120 | 0.45 |
| WR6 | 548 | 76,000 | 668 | 120 | 0.41 |
| WR7 | 539 | 72,000 | 706 | 167 | 0.15 |
| WR8 | 545 | 75,000 | 698 | 153 | 0.18 |
| WR9 | 542 | 71,000 | 695 | 153 | 0.16 |
| WR10 | 540 | 70,000 | 692 | 152 | 0.14 |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of Washington Red dyes are crucial for their successful implementation in research. The following sections provide an overview of the methodologies for the synthesis of the WR dye core structure and a general workflow for their application in cellular imaging.
Synthesis of Washington Red (WR) Dyes
The synthesis of the Washington Red dye scaffold is based on the modification of the rhodol core structure with fused tetrahydroquinoxaline rings.[2] This chemical modification is responsible for the desirable near-infrared fluorescence properties and large Stokes shifts.[2] The general synthetic scheme involves a condensation reaction followed by cyclization.
References
mScarlet3: A Technical Guide to the Brightest Monomeric Red Fluorescent Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of fluorescent proteins has revolutionized the study of cellular dynamics, enabling researchers to visualize and quantify molecular processes in living systems. Among these, red fluorescent proteins (RFPs) are particularly valuable due to their spectral properties, which minimize phototoxicity and allow for deeper tissue penetration. This technical guide provides an in-depth overview of mScarlet3, a novel monomeric red fluorescent protein that stands out for its exceptional brightness, rapid maturation, and superior performance as a fusion tag and Förster Resonance Energy Transfer (FRET) acceptor.[1][2][3]
Core Characteristics of mScarlet3
mScarlet3 was engineered from its predecessor, mScarlet-I, through multiple rounds of targeted and random mutagenesis to enhance its quantum yield and maturation speed.[4] It is a cysteine-free monomeric protein, which is advantageous for studies in oxidizing environments and for minimizing disulfide-linked artifacts.[1][3]
Quantitative Properties
The key photophysical and biochemical properties of mScarlet3 are summarized in the tables below, offering a comparative look at its performance against its predecessor, mScarlet, and another popular red fluorescent protein, mCherry.
| Property | mScarlet3 | mScarlet | mCherry |
| Excitation Maximum (nm) | 569 | 569 | 587 |
| Emission Maximum (nm) | 594 | 594 | 610 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 104,000[5] | 100,000 | 72,000 |
| Quantum Yield (%) | 75[1] | 70 | 22 |
| Brightness | 78.1[5] | 70.0 | 15.8 |
| Fluorescence Lifetime (ns) | 4.0[1] | 3.9 | 1.4 |
| pKa | 4.5[5] | 4.9 | 4.5 |
| Maturation Half-Time (min at 37°C) | ~31 | ~40 | ~15 |
Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.
Spectral Properties
The normalized absorbance and emission spectra of mScarlet3 are depicted below. Its spectral profile makes it an excellent candidate for multicolor imaging and as a FRET acceptor for green fluorescent proteins.
Experimental Protocols
The following are detailed methodologies for the characterization of mScarlet3, adapted from the original research.
Protein Expression and Purification
-
Construct Preparation: The coding sequence for mScarlet3 is inserted into a suitable expression vector (e.g., pDRESS or pDX) for expression in E. coli or mammalian cells.[6]
-
Bacterial Expression: Plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate an overnight culture in LB medium with the appropriate antibiotic. The overnight culture is then used to inoculate a larger volume of LB medium and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 20°C) overnight.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged mScarlet3 is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with an imidazole (B134444) gradient and subsequently dialyzed against a suitable buffer (e.g., PBS).
Measurement of Extinction Coefficient
-
Sample Preparation: A purified and dialyzed solution of mScarlet3 in PBS (pH 7.4) is prepared.
-
Denaturation: An aliquot of the protein solution is mixed with a final concentration of 1 M NaOH to denature the protein.
-
Spectrophotometry: The absorbance of the denatured protein is measured at 280 nm and 452 nm. The absorbance at 452 nm corresponds to the denatured chromophore.
-
Calculation: The concentration of the denatured chromophore is calculated using the known extinction coefficient of the denatured chromophore. This concentration is then used to determine the extinction coefficient of the native protein from its absorbance spectrum.
Measurement of Quantum Yield
The quantum yield of mScarlet3 is determined relative to a standard with a known quantum yield (e.g., mScarlet-I3 with a quantum yield of 0.65).[7]
-
Sample Preparation: Prepare dilute solutions of both the mScarlet3 sample and the reference standard in PBS, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Spectrofluorometry: Record the absorbance spectra and fluorescence emission spectra of both the sample and the standard under identical conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield is calculated using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photostability Measurement in Live Cells
-
Cell Culture and Transfection: HeLa cells are cultured on glass-bottom dishes and transfected with a plasmid encoding mScarlet3 fused to a cellular structure (e.g., H2B for nuclear localization).
-
Imaging Setup: Imaging is performed on a confocal laser scanning microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Photobleaching: A region of interest (ROI) within a cell expressing the mScarlet3 fusion protein is continuously illuminated with a high-intensity laser (e.g., 561 nm).
-
Data Acquisition: Images are acquired at regular intervals during the photobleaching process.
-
Analysis: The fluorescence intensity within the ROI is measured over time. The time it takes for the fluorescence to decrease to 50% of its initial value is determined as the photobleaching half-life.
Maturation Time Measurement
-
Co-transfection: HeLa cells are co-transfected with two plasmids: one encoding mScarlet3 and another encoding a fast-maturing fluorescent protein of a different color (e.g., mTurquoise2) under the control of the same promoter.
-
Time-lapse Imaging: Live-cell imaging is initiated shortly after transfection, and images in both the red and cyan channels are acquired over a period of 24-48 hours.
-
Analysis: The fluorescence intensity of individual cells is tracked over time in both channels. The time delay between the first appearance of the reference protein's fluorescence and the mScarlet3 fluorescence is measured to determine the maturation time.
Applications and Workflows
mScarlet3's superior characteristics make it a versatile tool for a wide range of applications in cell biology and drug discovery.
Fusion Tag for Live-Cell Imaging
mScarlet3 performs exceptionally well as a fusion tag for labeling subcellular structures and proteins.[8] Its high brightness and photostability allow for long-term imaging of dynamic cellular processes with high signal-to-noise ratio.
FRET-Based Biosensors
mScarlet3 is an excellent FRET acceptor for green fluorescent protein donors like mNeonGreen or mTurquoise2, enabling the development of robust biosensors for monitoring intracellular signaling events such as changes in calcium concentration.[9][10]
Conclusion
mScarlet3 represents a significant advancement in the field of red fluorescent proteins. Its unparalleled brightness, rapid and complete maturation, and excellent performance in fusion constructs and as a FRET acceptor make it an invaluable tool for researchers in cell biology, neuroscience, and drug development. The detailed protocols and application workflows provided in this guide aim to facilitate its adoption and empower scientists to explore cellular processes with greater clarity and precision.
References
- 1. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. addgene.org [addgene.org]
- 8. FRET Imaging of Calcium Signaling in Live Cells under Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
The Quest for a Perfect Red: A Technical Guide to the Discovery of Novel Inorganic Pigments
Introduction: The pursuit of a stable, vibrant, and non-toxic red inorganic pigment is a centuries-old challenge in materials science. Historically, red pigments were often derived from toxic heavy metals like cadmium and mercury, or were prone to fading over time. The demand for environmentally benign and durable materials has spurred significant research into novel inorganic compounds that can provide brilliant red hues for applications ranging from industrial coatings and plastics to fine art. This technical guide details the discovery, synthesis, and characterization of several recently developed classes of inorganic red pigments, providing researchers with the necessary data and protocols to understand and build upon these advancements.
General Workflow for Inorganic Pigment Discovery
The discovery and development of new inorganic pigments typically follow a structured workflow, beginning with conceptual design and culminating in performance testing. This process involves a combination of solid-state chemistry, materials characterization, and color science.
Hematite (B75146)/Alumina (B75360) Composite Pigments
Recent research has focused on enhancing the chromatic properties of hematite (α-Fe₂O₃), a common, non-toxic red pigment, which often suffers from a dull, brownish hue. By creating a nanocomposite structure with alumina (Al₂O₃), researchers have developed a bright, yellowish-red pigment with exceptional thermal stability.[1][2]
Data Presentation
The colorimetric properties of the hematite/alumina pigments vary significantly with the molar ratio of aluminum. The sample with an Al/(Fe+Al) molar ratio of 0.3 (x=0.3) demonstrated the most vibrant yellowish-red color.[1]
| Sample Composition (x = Al/(Fe+Al)) | L* (Lightness) | a* (Redness) | b* (Yellowness) | Notes |
| x = 0 (Pure Hematite) | 38.6 | 30.4 | 21.0 | Commercial hematite reference.[1] |
| x = 0.3 (Heat-treated at 700 °C) | 48.3 | 37.2 | 48.8 | Optimal bright yellowish-red color.[1][2] |
| x = 0.3 (Reheated to 1100 °C) | - | 35.7 | 33.5 | Demonstrates high thermal stability.[1][2] |
Table 1: CIE Lab color coordinates for hematite/alumina composite pigments.*
Experimental Protocol: Wet Process Synthesis
This protocol is based on the synthesis of a bright yellowish-red pigment by heating an Al-containing iron oxyhydroxide precursor.[1]
1. Precursor Preparation:
-
Dissolve stoichiometric amounts of Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and Aluminum(III) nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve the desired Al/(Fe+Al) molar ratio (e.g., x = 0.3).
-
Prepare an aqueous solution of sodium carbonate (Na₂CO₃).
-
Add the nitrate solution dropwise into the sodium carbonate solution under vigorous stirring to precipitate the metal hydroxides.
-
Age the resulting suspension for 24 hours at room temperature.
-
Filter the precipitate and wash thoroughly with deionized water to remove residual ions.
-
Dry the precursor powder in an oven at 110 °C for 24 hours.
2. Thermal Treatment:
-
Place the dried precursor powder in an alumina crucible.
-
Heat the precursor in a furnace at a rate of 5 °C/min to 700 °C.
-
Calcine the material at 700 °C for 2 hours in an air atmosphere.
-
Allow the furnace to cool naturally to room temperature.
-
The resulting powder is the final hematite/alumina composite pigment.
3. Characterization:
-
The crystal structure is confirmed using X-ray diffraction (XRD).
-
Particle morphology and elemental distribution are analyzed by Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS).
-
Colorimetric properties (L, a, b*) are measured using a spectrophotometer under a standard illuminant.
Synthesis Workflow
References
An In-depth Technical Guide to Near-Infrared Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of near-infrared (NIR) fluorescent dyes, detailing their fundamental principles, key characteristics, and applications in research and drug development. It includes structured data on commercially available dyes, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Near-Infrared Fluorescence Imaging
Near-infrared (NIR) fluorescence imaging is a powerful technique that utilizes fluorescent probes, or dyes, that absorb and emit light within the NIR region of the electromagnetic spectrum, typically between 650 and 1700 nanometers.[1] This spectral window is often referred to as the "biological window" because it offers significant advantages for in vivo and deep-tissue imaging compared to imaging in the visible light spectrum.[2][3]
The primary benefits of working in the NIR region include:
-
Reduced Autofluorescence: Biological tissues and cellular components exhibit minimal native fluorescence in the NIR range, leading to a higher signal-to-background ratio and enhanced image contrast.[2][4]
-
Deeper Tissue Penetration: NIR light is less absorbed and scattered by biological tissues, such as hemoglobin and water, allowing for the visualization of structures and processes deeper within living organisms.[2][4]
-
Minimized Phototoxicity and Photodamage: The lower energy of NIR light reduces the risk of damage to cells and tissues during imaging, making it ideal for longitudinal studies in live subjects.
The NIR window is further subdivided into two main regions:
NIR-II imaging offers even deeper tissue penetration and higher spatial resolution due to further reduced scattering at longer wavelengths.[5]
Core Principles of Near-Infrared Dyes
The utility of a NIR fluorescent dye is determined by its photophysical properties, which dictate its brightness, stability, and suitability for specific applications. Key parameters include:
-
Maximum Excitation (λex) and Emission (λem) Wavelengths: These values determine the optimal wavelengths for illuminating the dye and detecting its fluorescence.
-
Molar Extinction Coefficient (ε): This value represents the dye's ability to absorb photons of light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.[6]
-
Fluorescence Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] A higher quantum yield results in a brighter dye.
-
Photostability: This refers to the dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to light. High photostability is crucial for long-term imaging experiments.
-
Stokes Shift: This is the difference in wavelength between the maximum excitation and maximum emission. A larger Stokes shift is generally desirable to minimize spectral overlap between excitation and emission light.[7]
Major Classes of Near-Infrared Dyes
Several classes of organic molecules form the basis of most commercially available NIR fluorescent dyes.
-
Cyanine (B1664457) Dyes: This is the most widely used class of NIR dyes, characterized by two nitrogen-containing heterocyclic rings connected by a polymethine chain.[4] They generally exhibit high molar extinction coefficients, good photostability, and tunable spectral properties.[2][3] Examples include the Cy series (e.g., Cy7, Cy7.5) and indocyanine green (ICG).[6]
-
Phthalocyanine and Porphyrin-Based Dyes: These dyes are based on a large aromatic ring system and often exhibit strong absorbance in the NIR region.[2][4] They are versatile and can be used for both imaging and photodynamic therapy.[4]
-
Squaraine Dyes: These dyes contain a central squarylium ring and are known for their intense and narrow absorption and emission bands in the NIR region, as well as high quantum yields.[3][4]
-
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high quantum yields, and good photostability. While traditionally used in the visible spectrum, derivatives have been developed for NIR applications.
Quantitative Data of Common NIR Dyes
The selection of an appropriate NIR dye is critical for experimental success. The following table summarizes the key photophysical properties of several commercially available NIR dyes to facilitate comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Notes |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.08 | FDA-approved for clinical use.[8] |
| IRDye 800CW | 774-775 | 789-792 | ~240,000 | ~0.054-0.12 | A next-generation NIR fluorophore with good stability.[8][9][10] |
| IVISense 680 | 670-680 | 690-700 | 210,000 | - | Used for cell labeling and in vivo tracking.[11][12] |
| Cy5 | ~649 | ~666-670 | 250,000 | 0.2 | A popular red-emitting dye.[6][13] |
| Cy7 | ~750 | ~770 | ~250,000 | ~0.28 | A common NIR cyanine dye. |
| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | ~0.12 | A bright and photostable NIR dye. |
| Tracy 645 | 639 | 658 | 222,882 | - | A red-emitting fluorescent dye. |
| Tracy 652 | 648 | 672 | 181,253 | - | A photostable NIR dye. |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving NIR fluorescent dyes.
Protocol for Labeling Antibodies with an NHS-Ester NIR Dye
This protocol describes the general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-activated NIR dye to an antibody.[11] NHS esters react with primary amines on proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[14]
Materials:
-
Antibody of interest (1 mg/mL in a suitable buffer)
-
NHS-ester activated NIR dye (e.g., IVISense 680 NHS)[11]
-
Conjugation Buffer: 50 mM carbonate/bicarbonate buffer, pH 8.5[11]
-
Anhydrous Dimethylsulfoxide (DMSO)[11]
-
Size-exclusion chromatography column (e.g., Bio-Gel P-100)[11]
-
0.2 µM syringe filter[11]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Prepare a 1 mg/mL solution of the antibody in the conjugation buffer.[11] The buffer should be free of primary amines (e.g., Tris) that can compete with the labeling reaction.
-
Reconstitute the Dye: Allow the vial of NHS-ester dye to warm to room temperature. Reconstitute the dye in DMSO to the recommended concentration (e.g., 1 mg in 100 µL DMSO).[11]
-
Conjugation Reaction: Add the appropriate volume of the reconstituted dye to the antibody solution. A common starting point is a 4:1 molar ratio of dye to protein.[11] Mix well by gentle vortexing or pipetting.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11]
-
Purification: Remove the unreacted, free dye from the labeled antibody using a size-exclusion chromatography column equilibrated with PBS.[11]
-
Sterilization and Storage: Sterile filter the purified antibody-dye conjugate through a 0.2 µM syringe filter.[11] Store the labeled antibody at 4°C, protected from light.[11]
Determination of Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., 670 nm for IVISense 680).[11]
-
Correct the absorbance at 280 nm for the contribution of the dye. The correction factor is dye-specific (e.g., for IVISense 680, the absorbance at 280 nm is 16% of the absorbance at 670 nm).[11]
-
Calculate the molar concentrations of the protein and the dye using their respective extinction coefficients.
-
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
Protocol for In Vivo Cell Tracking with a Lipophilic NIR Dye
This protocol outlines a method for labeling cells with a lipophilic NIR dye for in vivo tracking studies. These dyes typically have a long aliphatic tail that intercalates into the lipid bilayer of the cell membrane.[12]
Materials:
-
Cells of interest (e.g., macrophages, stem cells)
-
Lipophilic NIR cell labeling dye (e.g., IVISense 680)[12]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) containing 1% Fetal Bovine Serum (FBS)
-
Sterile PBS
Procedure:
-
Cell Preparation: Harvest and count the cells. Resuspend the cells in complete culture medium at a concentration of 1 x 10⁷ cells/mL.
-
Dye Preparation: Prepare a working solution of the lipophilic NIR dye in complete medium at the desired concentration (e.g., 10 µM).
-
Labeling: Add the dye solution to the cell suspension and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Wash the labeled cells three times with PBS containing 1% FBS to remove any excess, unbound dye.[12] A final wash with sterile PBS can be performed if needed.[12]
-
Cell Counting and Use: Count the labeled cells and resuspend them in the appropriate medium for in vitro or in vivo experiments.
Protocol for In Vivo NIR Fluorescence Imaging in a Mouse Model
This protocol provides a general workflow for performing in vivo NIR fluorescence imaging in a mouse model.[15][16]
Materials:
-
Anesthetized mouse bearing the NIR probe
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)[15]
-
Warming pad for recovery[15]
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., 2% isoflurane).[15] If necessary, remove fur from the imaging area to minimize light scattering and absorption.[16] For studies sensitive to diet-induced autofluorescence, switch the mice to a low-fluorescence chow for at least two weeks prior to imaging.[16]
-
Probe Administration: Administer the NIR fluorescent probe via the desired route (e.g., intravenous injection).[16]
-
Pre-injection Imaging: Acquire a baseline, pre-injection image of the mouse to determine background fluorescence levels.[16]
-
Imaging Session: Place the anesthetized mouse on the imaging platform inside the light-tight imaging chamber.[15]
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the specific NIR dye being used.[15]
-
Set the image acquisition parameters, such as exposure time (typically 10-60 seconds for NIR imaging), binning, and f-stop, to optimize the signal-to-noise ratio.[15]
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
-
Post-imaging Recovery: After imaging, remove the mouse from the chamber and place it on a warming pad until it has fully recovered from anesthesia.[15]
-
Data Analysis: Quantify the fluorescent signal in the regions of interest (e.g., tumor, organs) using the imaging system's software. The signal is often expressed as radiant efficiency or average radiance.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate common signaling pathways and experimental workflows where NIR fluorescent dyes are employed.
EGFR Signaling Pathway
MAPK/ERK Signaling Pathway Imaging
Experimental Workflow for NIR-Guided Surgery
Conclusion
Near-infrared fluorescent dyes are indispensable tools in modern biomedical research and drug development. Their ability to provide high-contrast, deep-tissue imaging in living subjects offers unparalleled insights into complex biological processes. As dye chemistry and imaging technologies continue to advance, particularly in the NIR-II window, the applications of these powerful probes are set to expand, further revolutionizing our understanding of disease and the development of new therapeutics.
References
- 1. Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking | Springer Nature Experiments [experiments.springernature.com]
- 2. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 7. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Spectrum [Li-Cor IRDye 800CW] | AAT Bioquest [aatbio.com]
- 10. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 14. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. summitpharma.co.jp [summitpharma.co.jp]
Washington Red: A Technical Guide to a Near-Infrared Fluorescent Dye for Advanced Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Washington Red (WR), a novel near-infrared (NIR) fluorescent dye, and its applications in bio-imaging. Developed for enhanced deep-tissue visualization, Washington Red and its derivatives offer significant advantages for researchers in cellular biology, disease pathology, and drug development. This document details the dye's core properties, experimental protocols for its use, and the underlying mechanisms of its application in detecting key biological molecules.
Introduction to Washington Red
Washington Red is a class of fluorescent dyes designed to operate within the near-infrared spectrum (650-900 nm).[1][2] This characteristic is crucial for in vivo and deep-tissue imaging as NIR light can penetrate biological tissues more effectively than visible light, with reduced absorption and scattering by endogenous molecules like hemoglobin and water. Furthermore, imaging in the NIR window minimizes autofluorescence from biological samples, leading to a significantly improved signal-to-noise ratio.[1][2]
Developed by researchers at Washington State University, the Washington Red scaffold is synthetically accessible and highly tunable.[1][2] This allows for the creation of a variety of derivatives with tailored photophysical properties and the development of "turn-on" fluorescent probes for the specific detection of bioactive molecules. A notable application of this technology is the creation of probes for imaging hydrogen sulfide (B99878) (H₂S), a critical signaling molecule in various physiological and pathological processes.[3][4][5]
Photophysical Properties
The Washington Red dye series (WR dyes) and their derivatives exhibit favorable photophysical characteristics for bio-imaging, including large Stokes shifts and high fluorescence quantum yields. The Stokes shift, the difference between the maximum excitation and emission wavelengths, is particularly important for minimizing self-quenching and improving detection sensitivity. While exact quantitative data for all derivatives is proprietary or dispersed across various publications, the available information for key derivatives is summarized below.
| Dye/Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| WR3 | ~650 | ~760 | >110 | High | N/A |
| WR4 | ~650 | ~760 | >110 | High | N/A |
| WR5 | ~650 | ~760 | >110 | High | N/A |
| WR6 | ~650 | ~760 | >110 | High | N/A |
| WSP-NIR | N/A (non-fluorescent) | ~780 (upon reaction with H₂S) | N/A | N/A | N/A |
| SeSP-NIR | N/A (non-fluorescent) | ~780 (upon reaction with H₂S) | N/A | N/A | N/A |
Synthesis of Washington Red Dyes
While the specific, detailed synthesis protocols for each Washington Red derivative are outlined in dedicated publications, a general synthetic strategy involves the modification of a rhodol scaffold with fused tetrahydroquinoxaline rings.[4][5] This approach allows for the extension of the π-conjugation system, shifting the absorption and emission wavelengths into the near-infrared region. The tunability of the Washington Red platform is achieved by introducing different functional groups to the core structure, which can alter the photophysical properties or serve as reaction sites for conjugation to targeting moieties or analyte-responsive triggers.
Experimental Protocols
This section provides detailed methodologies for the application of Washington Red-derived probes in cellular imaging, with a focus on the detection of intracellular hydrogen sulfide.
General Cell Culture and Staining Protocol
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and culture overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Probe Preparation: Prepare a stock solution of the Washington Red-derived probe (e.g., WSP-NIR) in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM.
-
Cell Loading: On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: Add the probe solution to the cells at a final concentration of 1-10 µM in serum-free culture medium or PBS. Incubate the cells for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess, unbound probe.
-
Imaging: Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate NIR laser lines and emission filters.
Protocol for Imaging Intracellular Hydrogen Sulfide (H₂S)
This protocol utilizes a "turn-on" Washington Red-based probe, such as WSP-NIR or SeSP-NIR, which is initially non-fluorescent and becomes fluorescent upon reaction with H₂S.
-
Follow the General Cell Culture and Staining Protocol (Steps 1-5).
-
Induction of Endogenous H₂S (Optional): To visualize changes in endogenous H₂S levels, cells can be treated with a known stimulator (e.g., L-cysteine) or inhibitor of H₂S production prior to or during imaging.
-
Exogenous H₂S Treatment (Positive Control): To confirm probe responsiveness, a subset of cells can be treated with a solution of a H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), at a concentration of 50-200 µM for 15-30 minutes before imaging.
-
Fluorescence Microscopy: Acquire images in the near-infrared channel. For probes like WSP-NIR and SeSP-NIR, an excitation wavelength around 650 nm and an emission window centered around 780 nm would be appropriate.
-
Data Analysis: Quantify the fluorescence intensity in the cells. An increase in fluorescence intensity compared to control cells indicates the presence and relative concentration of H₂S.
Visualizations: Pathways and Workflows
Signaling Pathway: H₂S Detection by a Washington Red-Based Probe
The detection of hydrogen sulfide by probes like WSP-NIR and SeSP-NIR is typically based on a chemical reaction that transforms the non-fluorescent probe into the highly fluorescent Washington Red dye. A common mechanism is the H₂S-mediated reduction of an azide (B81097) group to an amine.[6][7][8][9][10] This transformation triggers a structural change in the dye, opening a lactone ring and restoring the extended π-conjugation of the fluorophore, thereby "turning on" its fluorescence.
Caption: H₂S detection mechanism of a Washington Red-based probe.
Experimental Workflow for Bio-imaging
The following diagram illustrates a typical workflow for a cell-based bio-imaging experiment using a Washington Red fluorescent probe.
Caption: A typical workflow for a bio-imaging experiment.
Conclusion
The Washington Red family of fluorescent dyes represents a significant advancement in the field of bio-imaging. Their near-infrared photophysical properties, coupled with their synthetic tractability, make them a powerful tool for researchers and drug development professionals. The ability to create targeted, "turn-on" probes for specific biological analytes like hydrogen sulfide opens up new avenues for understanding complex cellular processes and the progression of diseases. This guide provides a foundational understanding of Washington Red dyes and a practical framework for their application in the laboratory.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Washington Red (WR) dyes and their imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Strategy for Development of Near-Infrared Fluorescent Probes for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azide-based fluorescent probes: imaging hydrogen sulfide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
mScarlet3: A Technical Guide for Advanced Cell Biology Research
An In-depth Look at the Next-Generation Red Fluorescent Protein
Introduction
mScarlet3 is a state-of-the-art monomeric red fluorescent protein (RFP) engineered for superior performance in a wide array of cell biology applications.[1] Developed through the targeted evolution of its predecessor, mScarlet-I, this third-generation variant offers researchers a powerful tool for visualizing cellular structures and dynamic processes in real-time.[1] Its key attributes include record-breaking brightness, rapid and complete maturation, and excellent performance as a fusion tag, making it an invaluable asset for researchers, scientists, and drug development professionals.[1][2][3]
Core Advantages and Key Features
mScarlet3 addresses many of the limitations of previous RFPs. It is a true monomer, preventing the aggregation that can interfere with the function of fusion partners.[1] Its development focused on enhancing quantum yield and brightness, resulting in a probe that is significantly brighter than other common RFPs like mCherry.[1]
Key features include:
-
Record Brightness and Quantum Yield: mScarlet3 boasts a quantum yield of 75% and is more than fivefold brighter than mCherry in cellular applications.[2][3]
-
Fast and Complete Maturation: This ensures that the fluorescent signal is detectable soon after expression, which is critical for studying dynamic cellular events.[1][2]
-
High Photostability: While there is often a trade-off between brightness and photostability, mScarlet3 offers a robust balance.[4] For applications demanding extreme photostability, variants like mScarlet3-H have been developed.[5][6]
-
Excellent Fusion Tag Performance: mScarlet3 has been successfully fused to a variety of proteins to label subcellular structures such as the nucleus, mitochondria, endoplasmic reticulum, and cytoskeleton without apparent cytotoxicity.[1][2][7]
-
Superior FRET Acceptor: It is an excellent Förster Resonance Energy Transfer (FRET) acceptor, particularly when paired with yellow fluorescent proteins (YFPs) like mNeonGreen, enabling the study of protein-protein interactions.[1][2]
-
Acid Resistance: With a pKa of 4.2, mScarlet3 maintains strong fluorescence in acidic environments, a valuable trait for studying endomembrane systems.
Quantitative Data Presentation
The following table summarizes the key photophysical properties of mScarlet3 in comparison to its predecessors and other widely used red fluorescent proteins.
| Property | mScarlet3 | mScarlet | mCherry |
| Quantum Yield (QY) | 0.75[2][3] | 0.70[8] | 0.20[9] |
| Extinction Coefficient (EC) | 104,000 M⁻¹cm⁻¹[9] | 100,300 M⁻¹cm⁻¹[8][10] | N/A |
| Brightness (EC x QY / 1000) | 78.0 | 70.2 | N/A |
| Fluorescence Lifetime | 4.0 ns[2][11] | 3.9 ns[8] | N/A |
| Maturation Time (t½) | ~37 min (in mammalian cells)[12] | ~174 min[8] | N/A |
| pKa | 4.2 | 5.3[8][10] | N/A |
| Excitation Max (nm) | 569 nm | 569 nm[8] | N/A |
| Emission Max (nm) | 594 nm | 594 nm[8] | N/A |
Experimental Workflows and Logical Relationships
Visualizing the process of utilizing mScarlet3 in a typical cell biology experiment can clarify the steps from initial concept to final data analysis.
References
- 1. mScarlet3 Protein: A New Tool for Imaging Living Cells NovoPro [novoprolabs.com]
- 2. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. minnebio.com [minnebio.com]
- 6. Breaking the stability paradox: mScarlet3-H enables long-term super-resolution and CLEM imaging [the-innovation.org]
- 7. researchgate.net [researchgate.net]
- 8. mScarlet :: Fluorescent Protein Database [fpbase.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.rug.nl [pure.rug.nl]
- 12. academic.oup.com [academic.oup.com]
A Technical Guide to Vivid and Safe Inorganic Red Pigments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research and development of vivid and safe inorganic red pigments. It is designed to be a comprehensive resource for professionals in materials science, chemistry, and drug development who are seeking alternatives to traditional, often toxic, red colorants. This document details the synthesis, colorimetric properties, and safety profiles of emerging classes of non-toxic inorganic red pigments, and provides standardized protocols for their preparation and evaluation.
Introduction: The Quest for Safe and Vibrant Reds
Historically, many vibrant red inorganic pigments have relied on heavy metals such as cadmium, lead, and mercury, posing significant health and environmental risks.[1][2] The use of these toxic materials is increasingly restricted, driving the search for safer alternatives that do not compromise on color quality.[3][4] Iron oxides, while safe, often lack the desired vividness and chromaticity of their toxic counterparts.[2][3] This guide focuses on three promising classes of inorganic red pigments that offer both intense coloration and a favorable safety profile: Bismuth-Based Pigments, Perovskite-Type Pigments, and Thortveitite-Like Pigments.
Emerging Classes of Safe Inorganic Red Pigments
Bismuth-Based Red Pigments
A notable example in this class is the calcium bismuth oxide system, specifically Ca₃(Bi₁₋ₓREₓ)₈O₁₅ (where RE = Y, Sc, Er, Ho, Dy). These pigments are composed of non-toxic and environmentally benign elements.[5] The most vivid red color in this series has been achieved with yttrium doping (x=0.07).[5]
Perovskite-Type Red Pigments
Perovskite-structured materials, such as chromium-doped yttrium aluminate (YAlO₃), offer a versatile platform for creating stable and vibrant red pigments.[6][7][8] The red coloration is achieved by substituting aluminum ions with chromium ions within the perovskite crystal lattice.[4] Another promising perovskite system is based on solid solutions of CaTaO₂N and LaTaON₂, which can produce a range of colors from yellow to deep red and are composed of harmless elements.[4]
Thortveitite-Like Red Pigments
Researchers have developed a new class of pigments with a crystal structure similar to the rare mineral thortveitite ((Sc,Y)₂Si₂O₇). By introducing elements like nickel, zinc, and vanadium into a thortveitite-like lattice, a range of intense yellow, orange, and reddish pigments can be produced.[9] The specific composition Zn₂-ₓNiₓV₂O₇ yields colors from yellow to reddish hues depending on the value of x.[6]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the discussed inorganic red pigments, facilitating a clear comparison of their colorimetric and safety properties.
Table 1: Colorimetric Data (CIELAB)
| Pigment Class | Specific Composition | L | a | b | Reference(s) |
| Bismuth-Based | Ca₃(Bi₀.₉₃Y₀.₀₇)₈O₁₅ | 45.6 | +30.6 | - | [5] |
| Iron Oxide (for comparison) | Commercial Fe₂O₃ | 38.4 | +29.5 | - | [5] |
| Perovskite-Type | YAl₀.₉₇Cr₀.₀₃O₃ | - | Highest redness (a) in series | - | [7] |
| Perovskite-Type (Oxynitride) | Ca(₁-ₓ)LaₓTaO(₂-ₓ)N(₁+ₓ) (x=0.9) | 31.62 | +49.29 | +39.29 | [10] |
| Cadmium Red (for comparison) | Commercial Cd(S,Se) | ~35 | ~55 | ~30 | [10] |
Note: A higher positive a value indicates a more intense red color.*
Table 2: Safety Data
| Pigment Component/Class | LD₅₀ (Oral, Rat) | Safety Classification/Notes | Reference(s) |
| Bismuth (III) Oxide (Bi₂O₃) | > 2,000 mg/kg | Not classified as acutely toxic. | [7][11] |
| Yttrium Aluminum Garnet (YAG) | No data available | Generally considered non-toxic and biocompatible. | [2] |
| Thortveitite | No data available | A naturally occurring, stable mineral; no reported toxicity. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the discussed inorganic red pigments and a standardized protocol for assessing acute oral toxicity.
Synthesis of Ca₃(Bi₀.₉₃Y₀.₀₇)₈O₁₅ (Bismuth-Based Pigment)
This protocol describes a cation complexation method.
Materials:
-
Calcium carbonate (CaCO₃)
-
Bismuth (III) oxide (Bi₂O₃)
-
Yttrium (III) oxide (Y₂O₃)
-
Nitric acid (HNO₃)
-
Citric acid
Procedure:
-
Prepare nitrate (B79036) solutions of calcium, bismuth, and yttrium by dissolving the respective carbonate or oxide in nitric acid.
-
Stoichiometrically mix the nitrate solutions to achieve the target composition of Ca₃(Bi₀.₉₃Y₀.₀₇)₈O₁₅.
-
Add an aqueous solution of citric acid to the mixed nitrate solution. The molar ratio of citric acid to total metal cations should be 1:1.
-
Stir the solution at 80°C for 12 hours to form a gel.
-
Heat the gel at 190°C until the solvent completely evaporates.
-
Calcination:
-
Grind the resulting solid.
-
Calcination is performed in a furnace at 800°C for 2 hours.
-
For the most vivid color, the calcination process (grinding and heating) should be repeated three times.[5]
-
Synthesis of YAl₀.₉₇Cr₀.₀₃O₃ (Perovskite-Type Pigment)
This protocol utilizes a solid-state reaction method.
Materials:
-
Yttrium (III) oxide (Y₂O₃)
-
Aluminum (III) oxide (Al₂O₃)
-
Chromium (III) oxide (Cr₂O₃)
-
Mineralizers (e.g., a mixture of NaF, MgF₂, and Li₂CO₃)
Procedure:
-
Weigh stoichiometric amounts of the precursor oxides (Y₂O₃, Al₂O₃, and Cr₂O₃) to achieve the target composition of YAl₀.₉₇Cr₀.₀₃O₃.
-
Add a small percentage (e.g., 3-5% by weight) of a mineralizer mixture to promote the reaction at a lower temperature.
-
Thoroughly grind the mixture of oxides and mineralizers in a mortar and pestle to ensure homogeneity and a small particle size.
-
Press the resulting powder into pellets using a hydraulic press.
-
Place the pellets in an alumina (B75360) crucible.
-
Calcination: Heat the crucible in a furnace at 1400°C for 4 hours.[7][8]
-
After cooling, grind the resulting pellets to obtain the final pigment powder.
Synthesis of Zn₂-ₓNiₓV₂O₇ (Thortveitite-Like Pigment)
This protocol describes a solid-state reaction for producing pigments in the Zn₂-ₓNiₓV₂O₇ series.
Materials:
-
Zinc oxide (ZnO)
-
Nickel (II) oxide (NiO)
-
Vanadium (V) oxide (V₂O₅)
Procedure:
-
Weigh the precursor oxides (ZnO, NiO, and V₂O₅) in stoichiometric ratios corresponding to the desired value of 'x' in Zn₂-ₓNiₓV₂O₇.
-
Thoroughly mix and grind the precursors in an agate mortar to ensure a homogeneous mixture.
-
Place the powdered mixture in a crucible.
-
Calcination: Heat the crucible in a furnace. The reaction is typically carried out at temperatures around 750°C in air.[6]
-
After cooling to room temperature, the resulting solid is finely ground to obtain the pigment powder.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol outlines a standardized method for assessing the acute oral toxicity of a substance.[6][8]
Principle: The Acute Toxic Class Method involves a stepwise procedure with a limited number of animals per step. The outcome of each step determines the subsequent step, allowing for classification of the substance into a toxicity class.
Procedure:
-
Animal Selection and Preparation:
-
Use a single sex of rats (usually females, as they are often slightly more sensitive).
-
Animals should be young, healthy adults of a common laboratory strain.
-
Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Fast the animals prior to dosing (food, but not water, should be withheld).
-
-
Dose Administration:
-
Administer the test substance as a single oral dose via gavage.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.
-
-
Stepwise Dosing Procedure:
-
Step 1: Dose a group of 3 animals with the selected starting dose.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Decision:
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified in the corresponding toxicity class.
-
If 0 or 1 animal dies, proceed to the next step.
-
-
Subsequent Steps: Depending on the outcome, either a higher or lower dose level is administered to another group of 3 animals. The procedure continues until a clear outcome for classification is achieved.
-
-
Observations:
-
Conduct systematic observations for the first few hours after dosing and at least once daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
-
Pathology:
-
Perform a gross necropsy on all animals at the end of the observation period.
-
-
Data Analysis and Classification:
-
The substance is classified based on the dose level at which mortality is observed, according to the Globally Harmonised System (GHS).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the research and development of safe inorganic red pigments.
Caption: Experimental Workflow for Solid-State Synthesis of Inorganic Pigments.
Caption: Experimental Workflow for Precipitation Synthesis of Inorganic Pigments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced photocatalytic degradation of methylene blue using zinc vanadate nanomaterials with structural and electrochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ionicviper.org [ionicviper.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0417544B1 - Process for preparing inorganic oxide pigments or ceramic oxide pigments - Google Patents [patents.google.com]
An In-depth Technical Guide to Far-Red and Near-Infrared Emitting Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of far-red and near-infrared (NIR) emitting fluorophores, crucial tools in modern biological research and drug development. Their unique spectral properties enable deeper tissue penetration, reduced background autofluorescence, and minimized phototoxicity, making them ideal for a wide range of applications from single-molecule studies to in vivo imaging.
Core Principles of Far-Red and Near-Infrared Fluorescence
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Fluorophores, the molecules responsible for this phenomenon, are characterized by their excitation and emission spectra. The use of fluorophores that absorb and emit light in the far-red (650–750 nm) and near-infrared (NIR, 750–1700 nm) regions of the electromagnetic spectrum offers significant advantages over traditional visible-light fluorophores.[1][2][3]
The primary benefits of operating within the far-red and NIR windows include:
-
Reduced Autofluorescence: Biological tissues and cells contain endogenous molecules, such as NADH and flavins, that fluoresce when excited with visible light, creating a high background signal. This autofluorescence is significantly diminished when using far-red and NIR excitation wavelengths.[4]
-
Deeper Tissue Penetration: Light scattering and absorption by biological components like hemoglobin and water are minimized in the far-red and NIR regions, allowing for imaging deeper within tissues.[4] The NIR-II window (1000-1700 nm), in particular, offers even greater penetration depth and higher spatial resolution.[5]
-
Minimized Phototoxicity: The lower energy of far-red and NIR light reduces the risk of cellular damage and phototoxicity compared to higher-energy blue or green light, which is critical for live-cell and long-term imaging studies.[4]
Major Classes of Far-Red and Near-Infrared Fluorophores
A diverse array of molecular scaffolds has been developed to harness the power of far-red and NIR fluorescence. Each class possesses distinct photophysical properties, advantages, and limitations.
Cyanine Dyes
Cyanine dyes are a prominent class of synthetic fluorophores characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[6][7] The length of this chain dictates the excitation and emission wavelengths. They are known for their high molar extinction coefficients and environmental sensitivity of their fluorescence quantum yields.[7][8]
BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores with a core structure that can be extensively modified to tune their spectral properties.[][10] They are characterized by high quantum yields, sharp emission peaks, and relative insensitivity to solvent polarity.[10] While standard BODIPY dyes emit in the green region of the spectrum, extending their π-conjugation shifts their emission into the far-red and NIR regions.[]
Rhodamine Dyes
Rhodamine-based dyes are another important class of fluorophores known for their excellent brightness and photostability. Structural modifications to the xanthene core have led to the development of far-red and NIR emitting rhodamine analogs, enabling their use in advanced imaging applications.
Far-Red and NIR Fluorescent Proteins
Genetically encoded fluorescent proteins (FPs) that emit in the far-red and NIR regions have revolutionized live-cell imaging.[12][13] These proteins can be expressed within cells and fused to proteins of interest, allowing for non-invasive and longitudinal studies of cellular processes.[4]
Quantum Dots
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their emission wavelength is dependent on their size, allowing for precise tuning across the far-red and NIR spectrum.[14] They offer exceptional photostability and brightness but can be limited by their potential toxicity and delivery into cells.[15]
Quantitative Comparison of Fluorophore Properties
The selection of an appropriate fluorophore is critical for the success of any fluorescence-based experiment. The following tables summarize the key photophysical properties of representative far-red and NIR fluorophores.
Table 1: Photophysical Properties of Selected Far-Red Emitting Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cyanine Dyes | ||||
| Cy5 | ~650 | ~670 | 250,000 | 0.27 |
| BODIPY Dyes | ||||
| BODIPY 630/650 | 630 | 650 | - | - |
| BODIPY 650/665 | 650 | 665 | - | - |
| Fluorescent Proteins | ||||
| mRFP1 | 584 | 607 | 50,000 | 0.25 |
| mPlum | 590 | 649 | 41,000 | 0.10 |
| mKate | 588 | 635 | 45,000 | 0.33 |
| Katushka | 588 | 635 | 65,000 | 0.34 |
Table 2: Photophysical Properties of Selected Near-Infrared (NIR) Emitting Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cyanine Dyes | ||||
| Cy7 | 743 | 767 | - | 0.28 |
| iFluor® 750 | 757 | 779 | - | - |
| Quantum Dots | ||||
| PbS QDs | NIR | 700-1600 | - | > 0.40 |
| PbS/CdS QDs | NIR | 850-1450 | - | ≥ 0.60 |
| CuInS/ZnS QDs | NIR | 800-850 | - | ≥ 0.25 |
| CdTe/CdSe/ZnS QDs | NIR | 780-880 | - | ≥ 0.30 |
| Fluorescent Proteins | ||||
| IRFP1032 | 1008 | 1032 | 4.1 x 10⁶ | 0.0084 |
Experimental Protocols
The following are detailed methodologies for common applications of far-red and NIR fluorophores.
Protein Labeling with NHS-Ester Dyes
This protocol describes the general procedure for labeling proteins with N-hydroxysuccinimide (NHS)-ester functionalized far-red or NIR dyes.[20]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Far-red or NIR NHS-ester dye (e.g., IVISense 680 NHS)
-
Anhydrous DMSO
-
Conjugation buffer (e.g., 50 mM carbonate/bicarbonate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-100)
-
0.2 µM syringe filter
Procedure:
-
Prepare a 1 mg/mL solution of the protein in the conjugation buffer.
-
Reconstitute the NHS-ester dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Add the desired molar excess of the dye solution to the protein solution. A 4:1 dye-to-protein molar ratio is a good starting point.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Remove the unreacted dye by passing the solution through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
Sterile filter the final conjugate using a 0.2 µM syringe filter.
-
Store the labeled protein at 4°C, protected from light.
Cell Proliferation Assay using Flow Cytometry
This protocol outlines the use of a far-red cell proliferation dye for tracking cell division by flow cytometry.[21][22]
Materials:
-
Cells of interest in suspension
-
CellTrace™ Far Red Cell Proliferation Kit
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with a 633 nm laser and appropriate emission filters
Procedure:
-
Prepare a single-cell suspension of the cells to be labeled.
-
Wash the cells with PBS and resuspend them in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add the CellTrace™ Far Red dye to the cell suspension at the recommended concentration (typically 1-10 µM).
-
Incubate the cells for 20 minutes at 37°C, protected from light.
-
Stop the staining by adding 5 volumes of complete culture medium and incubate for an additional 5 minutes.
-
Pellet the cells by centrifugation and resuspend them in fresh, pre-warmed complete culture medium.
-
Culture the cells under the desired experimental conditions.
-
At each time point, harvest the cells and analyze them by flow cytometry. Each cell division will result in a halving of the fluorescence intensity.
In Vivo Imaging with NIR-II Fluorophores
This protocol provides a general workflow for in vivo fluorescence imaging in the NIR-II window using a suitable imaging system.[5]
Materials:
-
Animal model (e.g., mouse)
-
NIR-II fluorescent probe (e.g., carbon nanotubes, small-molecule dyes)
-
Sterile saline or other appropriate vehicle for injection
-
In vivo imaging system capable of NIR-II excitation and detection
-
Anesthesia
Procedure:
-
Prepare the NIR-II fluorescent probe solution in a sterile, biocompatible vehicle.
-
Anesthetize the animal according to approved institutional protocols.
-
Administer the fluorescent probe to the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Place the animal in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection to monitor the biodistribution and targeting of the probe.
-
Use appropriate software to analyze the fluorescence intensity in regions of interest.
Visualization of Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows where far-red and NIR fluorophores are employed.
Signaling Pathway: FRET-based ERK Biosensor
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[23] FRET-based biosensors are powerful tools for studying dynamic cellular processes like the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[24][25]
Experimental Workflow: High-Content Screening
High-content screening (HCS) combines automated microscopy with quantitative image analysis to assess the effects of a large number of compounds on cellular processes. Far-red and NIR probes are advantageous for HCS due to their low phototoxicity and reduced interference with other fluorescent channels.
Logical Relationship: Advantages of NIR-II Imaging
This diagram illustrates the logical progression of benefits that stem from using the NIR-II imaging window.
References
- 1. Engineering Quantum Dots with Different Emission Wavelengths and Specific Fluorescence Lifetimes for Spectrally and Temporally Multiplexed Imaging of Cells [ntno.org]
- 2. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 3. Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Fluorescence Imaging in the Second Near-Infrared Window Using Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 8. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY - Wikipedia [en.wikipedia.org]
- 12. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging [mdpi.com]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. NIR-Quantum Dots in Biomedical Imaging - CD Bioparticles [cd-bioparticles.com]
- 15. NIR-quantum dots in biomedical imaging and their future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
- 18. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]
- 19. biorxiv.org [biorxiv.org]
- 20. resources.revvity.com [resources.revvity.com]
- 21. web-api.polscientific.com [web-api.polscientific.com]
- 22. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Two novel red-FRET ERK bosensors in the 670-720 nm range - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Red-Shifted Fluorescent Proteins: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the foundational knowledge of red-shifted fluorescent proteins (RFPs), covering their core photophysical properties, development, and applications in biological research and drug discovery.
Introduction to Red-Shifted Fluorescent Proteins
Genetically encoded fluorescent proteins (FPs) are indispensable tools for visualizing molecular and cellular processes in living systems.[1][2] Among the spectral classes of FPs, red-shifted variants, which include orange, red, and far-red fluorescent proteins, offer distinct advantages.[1][3] Their longer excitation and emission wavelengths result in reduced phototoxicity, less light scattering, and deeper tissue penetration.[1][3][4] This makes them particularly well-suited for demanding applications such as in vivo imaging in whole organisms.[1][5][6]
A key benefit of using red-shifted light is its ability to bypass the significant absorption of hemoglobin below 600 nm, which allows for clearer imaging deep within mammalian tissues.[1][4][5] This spectral region, often called the "optical window," is ideal for small animal imaging.[3] Furthermore, cellular autofluorescence, a common source of background noise from endogenous molecules like flavins and NADPH, is significantly lower at longer wavelengths, leading to an improved signal-to-noise ratio.[3][7][8][9]
The development of RFPs began with the discovery of DsRed from the Discosoma sp. coral.[3] However, DsRed's obligate tetrameric structure and slow maturation limited its use as a protein fusion tag.[3] This led to extensive protein engineering efforts, combining rational design and directed evolution, to create a vast palette of monomeric, brighter, and more photostable RFPs.[3][10] These efforts have produced a variety of RFP classes, including conventional RFPs, far-red FPs, and those with large Stokes shifts, each tailored for specific applications.[1][3]
Quantitative Properties of Common Red-Shifted FPs
The selection of an appropriate RFP for an experiment depends on a quantitative understanding of its photophysical properties. Key parameters include the excitation and emission maxima (λex and λem), quantum yield (QY), molar extinction coefficient (EC), brightness (calculated as QY × EC), and photostability. The following tables summarize these properties for a selection of commonly used red-shifted fluorescent proteins.
Table 1: Orange and Red Fluorescent Proteins (Emission 550–620 nm)
| Property | mOrange2 | TagRFP | mRuby2 | mCherry | tdTomato |
| Excitation Max (nm) | 548 | 555 | 559 | 587 | 554 |
| Emission Max (nm) | 562 | 584 | 600 | 610 | 581 |
| Quantum Yield (QY) | 0.69 | 0.48 | 0.35 | 0.22 | 0.69 |
| EC (M⁻¹cm⁻¹) | 71,000 | 100,000 | 113,000 | 72,000 | 138,000 |
| Brightness | 49.0 | 48.0 | 39.6 | 15.8 | 95.2 |
| Photostability (s) | 55 | 130 | 96 | >200 | 130 |
| Oligomeric State | Monomer | Monomer | Monomer | Monomer | Tandem Dimer |
| Reference | [1] | [1] | [11] | [1][5][11] | [1][5] |
Table 2: Far-Red Fluorescent Proteins (Emission >620 nm)
| Property | mKate2 | TagRFP657 | mPlum | E2-Crimson | Katushka |
| Excitation Max (nm) | 588 | 611 | 590 | 611 | 588 |
| Emission Max (nm) | 633 | 657 | 649 | 646 | 635 |
| Quantum Yield (QY) | 0.40 | 0.20 | 0.10 | 0.23 | 0.34 |
| EC (M⁻¹cm⁻¹) | 52,500 | 80,000 | 41,000 | 126,000 | 47,000 |
| Brightness | 21.0 | 16.0 | 4.1 | 29.0 | 16.0 |
| Photostability (s) | 140 | 120 | 100 | 130 | 80 |
| Oligomeric State | Monomer | Monomer | Monomer | Tetramer | Dimer |
| Reference | [12][13] | [1][13] | [1][4][5] | [1][13] | [5] |
Key Experimental Methodologies
The development and characterization of red-shifted fluorescent proteins rely on a set of core experimental protocols.
Directed Evolution and Mutagenesis
Directed evolution is a powerful technique used to engineer FPs with desired properties such as increased brightness, faster maturation, or red-shifted spectra.[3] It involves iterative rounds of random mutagenesis followed by high-throughput screening.
Protocol: Error-Prone PCR for Random Mutagenesis
-
Template Preparation: Use a high-fidelity plasmid preparation of the RFP gene to be mutated (e.g., mCherry).
-
PCR Reaction Setup:
-
Template DNA: 1-10 ng
-
Primers: Forward and reverse primers flanking the coding sequence.
-
dNTPs: Use a biased concentration of dNTPs to encourage misincorporation. For example, reduce the concentration of one dNTP relative to the others.
-
Taq Polymerase: Use a non-proofreading DNA polymerase like Taq to introduce errors.
-
MnCl₂: Add a low concentration (e.g., 0.1-0.5 mM) of MnCl₂ to the reaction to further increase the error rate.
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 2 minutes.
-
25-30 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C (primer-dependent) for 30 seconds.
-
Extension: 72°C for 1 minute per kb of gene length.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Library Creation: Digest the PCR product and the expression vector with appropriate restriction enzymes. Ligate the mutated gene fragments into the vector to create a library of mutants.
-
Screening: Transform the library into E. coli and plate onto agar (B569324) plates. Screen colonies for the desired fluorescent properties (e.g., brighter or more red-shifted fluorescence) using a fluorescence imaging system. Promising candidates are then selected for further characterization.
Photophysical Characterization
Accurate measurement of spectral properties is crucial for evaluating new FP variants.
Protocol: Measurement of Excitation and Emission Spectra
-
Protein Purification: Express the RFP in E. coli and purify it using nickel-NTA affinity chromatography.
-
Sample Preparation: Dilute the purified protein in a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.05-0.1 at the excitation maximum.
-
Emission Spectrum Measurement:
-
Use a calibrated fluorometer.
-
Set the excitation wavelength to the known or predicted maximum (e.g., 587 nm for mCherry).
-
Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 595 nm to 750 nm).
-
Record the fluorescence intensity at each wavelength. The peak of this curve is the emission maximum.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (e.g., 610 nm for mCherry).
-
Scan the excitation monochromator over a range that covers the expected absorption (e.g., 500 nm to 600 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this curve is the excitation maximum.
-
-
Quantum Yield (QY) Determination: The QY is measured relative to a known standard (e.g., Rhodamine B). It is calculated by comparing the integrated fluorescence intensity and absorbance of the RFP to the standard.
-
Extinction Coefficient (EC) Determination: The EC is calculated using the Beer-Lambert law (A = εcl) by measuring the absorbance (A) of a solution with a known protein concentration (c).
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes and relationships in RFP development and application.
Directed Evolution Workflow
The following diagram outlines the iterative cycle of directed evolution used to create novel fluorescent proteins with enhanced characteristics.
Caption: Iterative cycle of directed evolution for engineering red fluorescent proteins.
RFP as a Reporter in a Signaling Pathway
Red fluorescent proteins are frequently used as reporters for gene expression in signaling pathways. This diagram shows how an RFP can be used to monitor the activation of a transcription factor.
Caption: Monitoring signaling via a red fluorescent protein reporter gene.
Förster Resonance Energy Transfer (FRET)
RFPs are valuable partners in FRET-based biosensors, often paired with a cyan or green fluorescent protein to detect protein-protein interactions.
Caption: Principle of FRET using a green donor and red acceptor fluorescent protein.
References
- 1. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Red Fluorescent Proteins and Biosensors for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of the Red-shifted Fluorescent Proteins in deep-tissue molecular imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autofluorescence - Wikipedia [en.wikipedia.org]
- 9. biotium.com [biotium.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Far-Red Fluorescent Protein Excitable with Red Lasers for Flow Cytometry and Superresolution STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Crimson Probes: An In-depth Technical Guide to the Initial Investigation of Novel Red Chromophores
For Researchers, Scientists, and Drug Development Professionals
The quest for deeper and clearer insights into complex biological systems has driven the development of advanced molecular probes. Among these, novel red chromophores are at the forefront, offering significant advantages for deep-tissue imaging and multiplexing applications due to their longer excitation and emission wavelengths, which minimize tissue autofluorescence and enhance penetration depth. This guide provides a comprehensive overview of the initial investigation of these powerful tools, focusing on their quantitative properties, experimental protocols, and applications in cellular signaling.
Core Quantitative Data of Representative Novel Red Chromophores
The selection of a suitable chromophore is dictated by its specific photophysical properties. The following tables summarize key quantitative data for recently developed and widely used red fluorescent proteins (RFPs) and synthetic organic chromophores, providing a basis for comparison.
Table 1: Quantitative Spectroscopic Data of Selected Red Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (M⁻¹cm⁻¹) | Brightness* | Reference |
| mScarlet | 569 | 594 | 0.70 | 100,300 | 70.2 | [1][2] |
| mRuby2 | 559 | 600 | 0.38 | 113,000 | 42.9 | [3] |
| mKate2 | 588 | 633 | 0.40 | 52,500 | 21.0 | [3] |
| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 | [3] |
*Brightness is calculated as the product of the Quantum Yield and the Extinction Coefficient.
Table 2: Quantitative Spectroscopic Data of Selected Synthetic Red Chromophores
| Chromophore Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent |
| Cyanine (B1664457) | Cy5 | 649 | 670 | 0.28 | 250,000 | PBS |
| BODIPY | Dye-1 (meso-COOEt substituted) | 536 | 592 | High | High | Various |
| Rhodamine | Rhodamine B derivative (RB2) | ~585-590 | ~585-590 | - | - | DMSO |
Detailed Experimental Protocols
The successful application of novel red chromophores relies on robust and reproducible experimental procedures. This section outlines key methodologies for the synthesis of a common class of synthetic red chromophores and the characterization of fluorescent proteins.
Synthesis of Cyanine Dyes (e.g., Cy5 derivatives)
Cyanine dyes are a versatile class of synthetic fluorophores with tunable properties. The following is a generalized, multi-step protocol for the synthesis of an asymmetrical cyanine dye.
Step 1: N-alkylation of Heterocyclic Base
-
Dissolve the starting heterocyclic base (e.g., 2-methylbenzothiazole) in a suitable solvent such as acetonitrile.
-
Add an alkylating agent (e.g., ethyl 4-bromobutyrate) and a catalyst (e.g., potassium iodide).
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and isolate the N-alkylated product.
Step 2: Condensation Reaction
-
React the N-alkylated intermediate with a second heterocyclic salt containing a reactive methyl group (e.g., N-methyl quinolinium salt) in the presence of a condensing agent like N,N'-diphenylformamidine.
-
Heat the mixture in a solvent such as acetic anhydride.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the characteristic long-wavelength absorption peak of the cyanine dye.
Step 3: Purification
-
Precipitate the crude dye by adding a non-solvent like diethyl ether.
-
Collect the solid by filtration and wash with a suitable solvent to remove impurities.
-
Further purify the dye using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by NMR, mass spectrometry, and UV-Vis spectroscopy.[4]
Characterization of Red Fluorescent Proteins
The proper characterization of a novel or engineered RFP is crucial to understand its behavior and suitability for specific applications.
1. Expression and Purification:
-
Clone the gene encoding the RFP into a suitable expression vector (e.g., pET vector for bacterial expression).
-
Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Lyse the cells and purify the RFP using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
2. Spectroscopic Characterization:
-
Absorption Spectrum: Measure the absorbance of the purified protein solution from the UV to the near-infrared range using a spectrophotometer to determine the excitation maximum (λ_ex_max).
-
Emission Spectrum: Excite the protein at its λ_ex_max and measure the fluorescence emission spectrum using a spectrofluorometer to determine the emission maximum (λ_em_max).
-
Extinction Coefficient: Determine the protein concentration accurately (e.g., by the BCA assay) and use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at the λ_ex_max.
-
Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., Rhodamine 101 in ethanol, Φ = 1.0). This involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.[5][6][7][8]
3. Photostability Assessment:
-
Immobilize the purified RFP on a microscope slide.
-
Continuously illuminate the sample with a specific wavelength and intensity of light.
-
Monitor the decrease in fluorescence intensity over time to determine the photobleaching rate.
Visualization of Experimental Workflows and Signaling Pathways
Visualizing complex processes is essential for understanding and communicating scientific concepts. The following diagrams, created using the DOT language, illustrate a general experimental workflow for chromophore development and a key signaling pathway where red chromophores are applied.
Experimental Workflow for Novel Chromophore Investigation
Caption: A generalized workflow for the investigation of novel chromophores.
Application in Studying the MAPK/ERK Signaling Pathway
Red fluorescent proteins are instrumental in dissecting complex signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, often through Förster Resonance Energy Transfer (FRET)-based biosensors.
Caption: Visualization of the MAPK/ERK signaling pathway using a red fluorescent protein.[9][10][11]
This technical guide provides a foundational understanding of the initial investigation of novel red chromophores. By leveraging the quantitative data, detailed protocols, and visualized workflows presented, researchers and drug development professionals can more effectively harness the power of these advanced tools to illuminate the intricate workings of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Fluorescence Sensing Methods for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and spectroscopic properties of some novel BODIPY dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 8. Origin of the Red-Shifted Optical Spectra Recorded for Aza-BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Red-Emitting Quantum Dots: A Technical Guide for Advanced Research
Introduction: The field of nanotechnology has been significantly advanced by the development of semiconductor nanocrystals, or quantum dots (QDs). These materials exhibit unique optical and electronic properties due to quantum confinement, most notably a size-tunable fluorescence emission.[1][2] Red-emitting quantum dots are of particular interest to researchers in materials science and drug development. Their long-wavelength emission enables deeper tissue penetration and minimizes interference from biological autofluorescence, making them ideal candidates for in vivo imaging, diagnostics, and targeted therapeutic delivery.[3][4][5] This guide provides an in-depth overview of recent breakthroughs in the synthesis of novel red quantum dots, focusing on cadmium-free and carbon-based nanomaterials, and details the experimental protocols for their creation and characterization.
Emerging Classes of Red Quantum Dots
While traditional cadmium-based QDs (e.g., CdSe, CdTe) offer high quantum yields and excellent photostability[6][7], concerns over their inherent toxicity have catalyzed research into safer, biocompatible alternatives.[8] Recent efforts have focused on two primary categories: cadmium-free inorganic QDs and carbon-based QDs.
-
Cadmium-Free Quantum Dots: Materials such as Indium Phosphide (InP) and Copper Indium Sulfide (CuInS₂) have emerged as leading cadmium-free alternatives.[8] These QDs often employ a core/shell structure (e.g., InP/ZnS) to enhance photoluminescence quantum yield (PLQY) and stability by passivating surface defects.[8][9][10] Doping with elements like copper can further tune the emission into the far-red and near-infrared (NIR) regions.[11]
-
Carbon-Based Quantum Dots: Carbon dots (CDs) and Graphene Quantum Dots (GQDs) represent a newer class of red-emitters. They are lauded for their excellent biocompatibility, low cost, and often "green" synthesis routes using natural precursors.[4][5] Achieving stable, high-yield red emission in CDs has been a significant challenge, but recent strategies involving heteroatom doping (e.g., with Nitrogen or Sulfur), solvothermal methods, and surface state engineering have yielded promising results.[4][12][13][14]
Synthesis and Characterization Workflows
The production of high-quality red quantum dots follows a multi-step workflow, from the initial chemical reaction to post-synthesis purification and surface modification, culminating in thorough characterization.
Caption: General experimental workflow for quantum dot synthesis.
Quantitative Data Summary
The performance of newly synthesized red quantum dots varies significantly based on their composition and synthesis method. The following tables summarize key quantitative data from recent literature.
Table 1: Performance of Selected Cadmium-Free Red Quantum Dots
| Quantum Dot Type | Precursors | Synthesis Method | Peak Emission (nm) | Quantum Yield (QY) | Reference |
| InP/ZnS (Cu-doped) | Indium, Copper, Zinc, Sulfur sources | Hot Colloidal Synthesis | Far-red to NIR | ~16% | [11] |
| ZnCdSe/ZnSeS | Zinc, Cadmium, Selenium, Sulfur sources | Continuous Gradient Core-Shell | Deep Red | >20% (EQE in LED) | [15] |
| CuInS₂/ZnS | Copper, Indium, Sulfur, Zinc sources | Hot Colloidal Synthesis | 450 - 1000 nm | >70% reported | [10] |
Table 2: Performance of Selected Carbon-Based Red Quantum Dots
| Quantum Dot Type | Precursors | Synthesis Method | Peak Emission (nm) | Quantum Yield (QY) | Reference |
| Graphene QDs | 2,7-dihydroxynaphthalene, piperazine | Solvothermal | Red Emission Band | 54.9% (in ethanol) | [12] |
| Carbon Dots | Citric acid, thiourea | Solvothermal (in DMF) | 610 nm | 24.0% | [13] |
| Carbon Dots | 2-aminophenol | Solvothermal | 615 nm | 24% (in ethanol) | [16] |
| Carbon Dots | p-phenylenediamine | Hydrothermal | ~600 nm | Not specified | [17] |
| Carbon Dots | Mango Leaf Extract | Green Synthesis (Reflux) | 670 nm | Not specified | [5][18] |
Detailed Experimental Protocols
Precise control over reaction conditions is critical for synthesizing high-quality, monodisperse quantum dots. Below are detailed methodologies for key synthesis procedures.
Protocol 1: Hydrothermal Synthesis of Red-Emitting Carbon Dots
This method is widely used for producing carbon dots from molecular precursors. The protocol is adapted from studies using citric acid (CA) and urea (B33335).[14][17]
Caption: Workflow for hydrothermal synthesis of carbon dots.
Methodology:
-
Precursor Solution: Dissolve 1.3 g (7 mmol) of citric acid and 1.3 g (21 mmol) of urea in 20 mL of a solvent like formamide, ethanol (B145695), or deionized water. Stir for 15 minutes.[17]
-
Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the reactor and heat it at 180°C for 12 hours.[17]
-
Cooling and Filtration: Allow the reactor to cool to room temperature. Filter the resulting solution through a 0.22 µm microporous membrane to remove large aggregates.[17]
-
Purification: The crude CD solution is purified. For syntheses in ethanol or water, the product can be precipitated by adding acetonitrile (B52724) or ethanol, respectively, followed by centrifugation to collect the CDs.[17]
Protocol 2: Hot-Injection Synthesis of CdSe/ZnS Core/Shell QDs
This colloidal method produces highly crystalline inorganic quantum dots. The following protocol is a typical example for synthesizing red-emitting CdSe cores followed by a protective ZnS shell.[6]
Methodology:
Part A: CdSe Core Synthesis
-
Cadmium Precursor Preparation: Combine 13 mg of Cadmium Oxide (CdO), 0.150 g of stearic acid, 2.00 g of tri-n-octylphosphine oxide (TOPO), and 2.00 g of octadecylamine (B50001) (ODA) in a 100 mL two-neck round-bottom flask.[6]
-
Degassing and Heating: Equip the flask with a condenser, seal it, and place it under a continuous flow of argon. Heat the mixture to 300°C while stirring rapidly until the solution becomes optically clear and pale yellow.[6]
-
Selenium Injection: In a separate vial under argon, dissolve 60 mg of Selenium (Se) powder in 1.0 mL of tri-n-octylphosphine (TOP).
-
Nucleation and Growth: Rapidly inject the Se-TOP solution into the hot Cd-precursor solution. The temperature will drop; maintain it at approximately 280°C for 5-10 minutes to allow for nanocrystal growth. Larger particle sizes, which emit redder light, are achieved with longer growth times.
-
Cooling: Cool the reaction to room temperature to stop crystal growth.
Part B: ZnS Shell Coating
-
Core Isolation: Isolate 30-50 mg of the synthesized CdSe QDs.
-
Shell Precursor Solution: In a new flask, heat a mixture of 2.00 g ODA, 0.200 g zinc stearate, and 2.0 mL TOP to 150-180°C under argon until the solution is clear.[6]
-
Sulfur Precursor Solution: Dissolve 0.100 g of sulfur in 2.00 g of ODA.
-
Shell Growth: Add the isolated CdSe QDs to the hot zinc precursor solution. Then, add the sulfur-ODA solution to the mixture. Maintain the temperature at 150-180°C for approximately one hour to allow the ZnS shell to form.[6]
-
Final Isolation: Cool the reaction and purify the resulting CdSe/ZnS core-shell QDs.
Application in Drug Development: A Signaling Pathway
Red quantum dots serve as versatile platforms for theranostics—combining therapy and diagnostics. They can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors on cancer cells and can be loaded with therapeutic agents.[3][9] The inherent fluorescence of the QDs allows for real-time tracking of the drug delivery vehicle.
Caption: Logical pathway for targeted drug delivery using QDs.
This pathway illustrates how a functionalized red QD navigates the biological system to deliver its therapeutic payload. The process begins with the QD identifying and binding to specific surface receptors on a cancer cell, followed by internalization via endocytosis.[9] Once inside the cell, environmental triggers (such as the lower pH of endosomes) can induce the release of the conjugated drug, which then exerts its therapeutic effect. The red fluorescence from the QD core allows researchers to visualize this entire process, confirming cellular uptake and tracking localization.[5]
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. medium.com [medium.com]
- 3. Designing multifunctional quantum dots for bioimaging, detection, and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red emitting carbon dots: surface modifications and bioapplications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00469D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of quantum dot–polymer composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. Cadmium-free quantum dot - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of far-red- and near-infrared-emitting Cu-doped InP/ZnS (core/shell) quantum dots with controlled doping steps and their surface functionalization for bioconjugation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Facile synthesis of graphene quantum dots with red emission and high quantum yield - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, optical properties and applications of red/near-infrared carbon dots - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02044K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
Spectral Properties of Novel Red Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of emerging red fluorescent dyes, offering insights into their characterization, application, and the experimental protocols necessary for their evaluation. As the demand for advanced imaging modalities in biological research and drug development grows, the development of novel red fluorophores with superior photophysical properties is paramount. This document serves as a core resource for professionals seeking to leverage these next-generation tools.
Introduction to New Red Fluorescent Dyes
The landscape of fluorescence microscopy and cellular imaging is continually evolving, with a significant focus on the development of novel red and far-red fluorescent dyes. These dyes offer distinct advantages for biological applications, including deeper tissue penetration, reduced phototoxicity, and minimal spectral overlap with endogenous fluorophores, thereby enabling cleaner multicolor imaging.[1][2] Recent advancements have led to the creation of a diverse palette of red-emitting fluorophores, including derivatives of rhodamine, pyrene, and benzodioxazole, each with unique spectral characteristics tailored for specific applications.[3][4][5]
This guide will delve into the synthesis, spectral characterization, and application of these this compound dyes, providing detailed experimental methodologies and comparative data to aid in the selection and utilization of these powerful research tools.
Quantitative Spectral Data of this compound Dyes
The selection of a fluorescent dye is critically dependent on its specific spectral properties. This section summarizes the key photophysical parameters of several classes of recently developed red fluorescent dyes in clearly structured tables for straightforward comparison.
Table 1: Spectral Properties of this compound-Emitting Rhodamine Dyes
| Dye Name/Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |
| N-Alkyl-1,2-dihydro-2,2,4-trimethylquinoline-based | 635-639 | 655-659 | 0.58 - 0.92 (free) | Not specified | [3] |
| Phosphorylated Rhodamine (with azide) | Not specified | Not specified | Not specified | Not specified | [3] |
| Rhodamine with two hydroxyl groups | Not specified | Not specified | Not specified | Not specified | [3] |
| Functionalized Rhodamine | 565 | 585 | Not specified | Not specified | [3] |
Table 2: Spectral Properties of Benzodioxazole-Based Red Dyes (VBDfluors)
| Dye Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Application | Reference(s) |
| VBDfluor 2a | Not specified | Red-to-NIR region | Large | Lipid droplet visualization | [4] |
| VBDfluor 3a | Not specified | Red-to-NIR region | Large | Lipid droplet visualization | [4] |
Table 3: Spectral Properties of Donor-Acceptor Pyrene Derivatives
| Dye Structure | Emission Max (λ_em, nm) | Intrinsic Lifetime (ns) | Key Feature | Reference(s) |
| 2,7-bis(para-methoxyphenyl)amine donors, n-azaacene acceptors | 700 (in NIR region) | >100 | Strong intramolecular charge transfer | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound fluorescent dyes, enabling researchers to reproduce and adapt these techniques for their specific needs.
Synthesis of Functionalized Rhodamine Dyes
The synthesis of functionalized rhodamine dyes is a cornerstone for creating tailored fluorescent probes. An efficient method for preparing these derivatives from inexpensive precursors without the need for chromatography has been developed.[3]
General Procedure:
-
Condensation Reaction: React a suitable 3-aminophenol (B1664112) derivative with a phthalic anhydride (B1165640) derivative in a high-boiling point solvent (e.g., trifluoroethanol/water mixture) under acidic conditions.[7] The choice of reactants determines the final substitution pattern and spectral properties of the rhodamine core.
-
Purification: The crude product can often be purified by precipitation and washing, avoiding laborious chromatographic methods. For certain applications requiring exceptionally high purity, reversed-phase HPLC can be employed.[3]
-
Functionalization: Introduce reactive functional groups (e.g., N-hydroxysuccinimide esters, maleimides) to the rhodamine core to enable conjugation to biomolecules. This is typically achieved by reacting the carboxylated rhodamine with an appropriate activating agent.
Workflow for Synthesis and Functionalization of Rhodamine Dyes
Caption: A generalized workflow for the synthesis, purification, and functionalization of rhodamine-based fluorescent dyes.
Measurement of Spectral Properties
Accurate characterization of the spectral properties of fluorescent dyes is essential for their effective application. The following protocols outline the standard procedures for measuring absorption and emission spectra, and for determining the fluorescence quantum yield.
Principle: Absorption spectroscopy measures the wavelengths of light absorbed by the dye, while emission spectroscopy measures the wavelengths of light emitted after excitation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol, water, DMSO). The concentration should be adjusted to have an absorbance of approximately 0.05 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects.[8]
-
Absorption Spectrum:
-
Use a UV-Visible spectrophotometer.
-
Record the absorbance of the sample across a relevant wavelength range (e.g., 300-800 nm).
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
-
Emission Spectrum:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
The wavelength at the peak of the emission spectrum is the emission maximum (λ_em).
-
Principle: The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[8]
Procedure:
-
Standard Selection: Choose a reference standard with a known quantum yield and with absorption and emission spectra that are similar to the sample being tested.
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[9]
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample:
Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_F is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Workflow for Determining Relative Fluorescence Quantum Yield
References
- 1. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical synthetic route to functionalized rhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with Washington Red
For Researchers, Scientists, and Drug Development Professionals
Introduction to Washington Red for In Vivo Imaging
Washington Red (WR) is a novel class of near-infrared (NIR) fluorescent dye developed for advanced in vivo imaging applications.[1][2] Characterized by high quantum yields, large Stokes shifts, and excellent photostability, WR dyes offer significant advantages for deep-tissue imaging.[2][3] The NIR window (650-900 nm) is ideal for in vivo studies as it minimizes tissue autofluorescence and allows for deeper light penetration, leading to a higher signal-to-noise ratio.[1][4]
A key feature of the Washington Red series is its "turn-on" capability, where the dye remains quenched (non-fluorescent) until it interacts with its specific target.[1][4] This property is particularly valuable for reducing background signal and enhancing imaging contrast. Furthermore, the chemical structure of WR dyes is highly tunable, allowing for the development of targeted probes for a wide range of biological molecules and processes, including enzymes and reactive oxygen species.[1][2] These attributes make Washington Red a powerful tool for tracking diseases such as cancer and inflammation at the molecular level in living organisms.[1]
Photophysical Properties of Washington Red Dyes
| Dye Variant | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Features & Applications |
| WR1-2 | ~650 | ~760 | >110 | High | General NIR imaging |
| WR3-6 | ~650 | ~760 | >110 | High | High fluorescence and photostability in aqueous solutions. WR6 has been used as a scaffold for H2S probes.[2] |
| WSP-NIR | ~650 | ~760 | >110 | Low (off), High (on) | Turn-on probe for Hydrogen Sulfide (H₂S) detection.[2] |
| SeSP-NIR | ~650 | ~760 | >110 | Low (off), High (on) | Turn-on probe for Hydrogen Sulfide (H₂S) detection with high selectivity.[2] |
Experimental Protocols
General Workflow for In Vivo Imaging
The following diagram outlines a typical workflow for in vivo fluorescence imaging using a Washington Red-based probe.
Protocol 1: In Vivo Imaging of Hydrogen Sulfide (H₂S) in a Mouse Model
This protocol is adapted from methodologies for imaging H₂S in cellular systems and can be extrapolated for in vivo applications.
Materials:
-
WSP-NIR or SeSP-NIR probe
-
Vehicle (e.g., PBS with a small percentage of DMSO)
-
Animal model (e.g., nude mice)
-
In vivo imaging system with appropriate NIR filters
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Probe Preparation: Dissolve the WSP-NIR or SeSP-NIR probe in a minimal amount of DMSO and then dilute to the final working concentration in PBS. The final DMSO concentration should be below 5% to minimize toxicity.
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Probe Administration: Administer the probe solution via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose will need to be determined empirically but can start in the range of 1-10 mg/kg body weight.
-
Image Acquisition: Place the anesthetized animal in the imaging chamber. Acquire fluorescence images at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to monitor the biodistribution and activation of the probe. Use an excitation wavelength around 650 nm and collect emission around 760 nm.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROI) over time.
Protocol 2: Targeted In Vivo Imaging of Tumors
This protocol outlines a general procedure for using a Washington Red dye conjugated to a tumor-targeting ligand (e.g., an antibody or peptide).
Materials:
-
Washington Red-NHS ester or other amine-reactive variant
-
Tumor-targeting antibody or peptide
-
Conjugation and purification buffers (e.g., PBS, size-exclusion chromatography columns)
-
Tumor-bearing animal model (e.g., subcutaneous xenograft in nude mice)
-
In vivo imaging system
-
Anesthetic
Procedure:
-
Antibody Conjugation:
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 8.0-8.5).
-
Dissolve the Washington Red-NHS ester in anhydrous DMSO to prepare a stock solution.
-
Add the dye stock solution to the antibody solution at a molar ratio of approximately 5:1 to 10:1 (dye:antibody).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate using a size-exclusion chromatography column to remove unconjugated dye.
-
Characterize the conjugate to determine the degree of labeling (DOL).
-
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Probe Administration: Inject the purified conjugate intravenously (i.v.) into the tail vein of the mouse. The typical dose for antibody-dye conjugates is in the range of 1-5 mg/kg.
-
Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h) to monitor tumor accumulation and clearance from non-target tissues.
-
Ex Vivo Analysis: After the final imaging session, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Signaling Pathway and Target Interaction
Washington Red dyes are particularly well-suited for developing "turn-on" probes that are activated by specific enzymatic activities or the presence of certain analytes. The following diagram illustrates the general mechanism of a "turn-on" Washington Red probe.
Data Presentation
Biodistribution of a Generic Washington Red-Conjugate
The following table presents hypothetical biodistribution data for a targeted Washington Red conjugate in a tumor-bearing mouse model at 24 hours post-injection. This data is for illustrative purposes and actual biodistribution will vary depending on the specific conjugate and animal model.
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 15.2 ± 2.5 |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.5 |
| Liver | 8.5 ± 1.8 |
| Spleen | 1.2 ± 0.4 |
| Kidneys | 3.5 ± 0.8 |
| Muscle | 0.5 ± 0.1 |
Pharmacokinetics of a Generic Washington Red-Conjugate
The pharmacokinetic profile of a Washington Red conjugate is crucial for determining the optimal imaging window. The following table provides hypothetical pharmacokinetic parameters for a targeted conjugate.
| Parameter | Value |
| Distribution Half-life (t½α) | 1.5 hours |
| Elimination Half-life (t½β) | 36 hours |
| Area Under the Curve (AUC) | 250 %ID·h/g |
| Clearance (CL) | 0.04 g/h |
Conclusion
Washington Red dyes represent a significant advancement in the field of in vivo fluorescence imaging. Their excellent photophysical properties, coupled with their tunability and "turn-on" capabilities, provide researchers with powerful tools to visualize and quantify biological processes in living animals. The protocols and data presented here serve as a guide for the application of Washington Red dyes in preclinical research and drug development. Further optimization of protocols for specific applications and targets will be necessary to fully harness the potential of this innovative class of fluorescent probes.
References
Revolutionizing Cellular Imaging: New Boron Dyes in Super-Resolution Microscopy
The advent of super-resolution microscopy has broken the diffraction barrier of light, offering an unprecedented view into the intricate molecular machinery of life. A key element in harnessing the full potential of these advanced imaging techniques lies in the development of novel fluorescent probes with superior photophysical properties. Among these, new classes of boron dyes, particularly derivatives of boron-dipyrromethene (BODIPY), are emerging as powerful tools for researchers, scientists, and drug development professionals. Their exceptional brightness, high photostability, and tunable spectral properties make them ideal candidates for techniques such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM), enabling the visualization of subcellular structures with nanoscale resolution.
This document provides detailed application notes and protocols for the utilization of new boron dyes in super-resolution microscopy, empowering researchers to explore cellular landscapes with greater clarity and precision.
I. Photophysical Properties of New Boron Dyes
The selection of an appropriate fluorescent probe is paramount for successful super-resolution imaging. Boron dyes offer a versatile platform with characteristics that can be finely tuned for specific applications. The following table summarizes the key photophysical properties of representative new boron dyes, facilitating a direct comparison for experimental design.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Key Features & Applications |
| BODIPY-FL | 503 | 512 | > 0.9 | High | General-purpose green emitter, suitable for STED and STORM.[1] |
| BODIPY TMR-X | 544 | 574 | ~ 0.6 | Very High | Red-emitting dye, excellent for STED microscopy. |
| Photoactivatable BODIPY (PA-BODIPY) | ~350-405 (activation) | ~510-520 | Variable | Moderate | Designed for PALM, allows for single-molecule localization.[2] |
| B,B-fluoro-perfluoroalkyl BODIPYs | Similar to parent BODIPY | Similar to parent BODIPY | High | Very High | Enhanced photostability and signal-to-noise ratio in live cells.[3] |
| Boron Difluoride Formazanate Dyes | 650-750 | 750-1050 | Variable | Good | Near-infrared emission, suitable for deep-tissue imaging.[4] |
II. Experimental Protocols
A. Staining Live Cells with BODIPY Dyes for STED Microscopy
This protocol describes the staining of live cells with lipophilic BODIPY dyes for the visualization of lipid droplets, a common application.
Materials:
-
Live cells cultured on glass-bottom dishes
-
BODIPY 493/503 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for high-resolution imaging.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.[5]
-
Staining Solution Preparation: Prepare a working solution of BODIPY 493/503 by diluting the stock solution in serum-free medium to a final concentration of 1-2 µM.[]
-
Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5][]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Immediately proceed with STED microscopy. For BODIPY 493/503, use an excitation wavelength of ~488 nm and a STED depletion laser of ~592 nm.
Workflow for Live-Cell STED Imaging with BODIPY Dyes
B. Staining Fixed Cells with BODIPY Dyes for Super-Resolution Microscopy
This protocol is suitable for staining fixed cells, allowing for immunolabeling of specific structures in conjunction with BODIPY dyes.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if needed)
-
BODIPY dye stock solution
-
Mounting medium with antifade reagent
Protocol:
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the BODIPY working solution (1-5 µM in PBS) for 30-60 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Proceed with super-resolution microscopy (STED or STORM).
Workflow for Fixed-Cell Super-Resolution Imaging with BODIPY Dyes
C. Photoactivated Localization Microscopy (PALM) with Photoactivatable BODIPY Dyes
This protocol outlines the general steps for performing PALM imaging using photoactivatable BODIPY (PA-BODIPY) dyes in live cells.
Materials:
-
Live cells expressing a protein of interest tagged with a self-labeling tag (e.g., HaloTag, SNAP-tag)
-
PA-BODIPY ligand for the specific tag
-
Imaging buffer (e.g., phenol (B47542) red-free medium)
-
PALM-capable microscope with appropriate lasers (e.g., 405 nm for activation, 488 nm or 561 nm for excitation)
Protocol:
-
Cell Labeling: Incubate the live cells expressing the tagged protein with the PA-BODIPY ligand according to the manufacturer's instructions. This typically involves incubation for 15-30 minutes followed by washing steps to remove unbound ligand.
-
Sample Mounting: Place the labeled cells in the microscope chamber with fresh imaging buffer.
-
Image Acquisition Setup:
-
Locate the cells of interest using brightfield or low-intensity fluorescence.
-
Set the microscope to TIRF (Total Internal Reflection Fluorescence) or HiLo (Highly Inclined and Laminated Optical sheet) illumination to reduce background fluorescence.
-
-
PALM Imaging Sequence:
-
Activation: Apply a brief, low-power pulse of the activation laser (e.g., 405 nm) to photoactivate a sparse subset of PA-BODIPY molecules.[8][9]
-
Excitation and Detection: Illuminate the sample with the excitation laser (e.g., 488 nm or 561 nm) and record the fluorescence emission from the activated single molecules until they photobleach.[2]
-
Repeat: Repeat the activation and excitation/detection cycle for thousands of frames to collect data from a large number of single molecules.
-
-
Image Reconstruction: Process the acquired image series with specialized software to localize the position of each detected single molecule with high precision and reconstruct the final super-resolved image.
Logical Flow of Photoactivated Localization Microscopy (PALM)
III. Conclusion
The development of new boron dyes represents a significant advancement for the field of super-resolution microscopy. Their bright, photostable nature, coupled with the ability to tune their properties for specific imaging modalities like STED and PALM, provides researchers with powerful tools to investigate cellular structures and processes at the nanoscale. By following the detailed protocols and understanding the underlying principles outlined in these application notes, scientists can effectively leverage these innovative probes to push the boundaries of biological imaging and accelerate discoveries in cellular biology and drug development.
References
- 1. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Boron Difluoride Formazanate Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 8. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 9. researchgate.net [researchgate.net]
Revolutionizing Durability: Advanced Red Pigments for High-Performance Industrial Coatings
Introduction
The demand for durable and vibrant coatings in industrial applications is ever-increasing. From automotive finishes to architectural coatings, the longevity and aesthetic appeal of the coating are paramount. Red pigments have historically presented a challenge in terms of balancing vibrant color with long-term durability against environmental factors such as UV radiation, heat, and chemical exposure. This application note details the properties and application of new classes of red pigments—specifically Diketopyrrolopyrrole (DPP), Perylene, and novel core-shell hybrid pigments—that offer significant advancements in performance for durable industrial coatings. We provide comprehensive data on their performance characteristics and detailed protocols for their synthesis, incorporation into coating formulations, and rigorous evaluation.
Featured High-Performance Red Pigments
This note focuses on three classes of advanced red pigments known for their exceptional durability:
-
Diketopyrrolopyrrole (DPP) Pigments: Renowned for their brilliant color, high opacity, and outstanding light and weather fastness.
-
Perylene Pigments: Offer excellent heat stability, chemical resistance, and strong color strength, making them suitable for demanding applications.
-
Core-Shell Hybrid Pigments: An innovative approach combining an organic pigment core with an inorganic shell (e.g., silica), enhancing the durability and UV resistance of the organic chromophore.
Performance Data of Selected Red Pigments
The following tables summarize the key performance indicators for selected new red pigments, providing a basis for comparison and selection for specific industrial coating applications.
| Pigment Class | C.I. Name | Heat Stability (°C) | Lightfastness (Blue Wool Scale, 1-8) | Weather Fastness (Grey Scale, 1-5) | Oil Absorption ( g/100g ) |
| DPP | Pigment Red 254 | 300 | 8 | 5 | 46 |
| Perylene | Pigment Red 179 | >300 | 8 | 5 | 20-50 |
| Perylene | Pigment Red 224 | 300 | 8 | 5 | 45-55 |
| Hybrid | α-Fe₂O₃@SiO₂ | >800 | 8 | 5 | Not Specified |
Table 1: General Performance Characteristics of Selected Red Pigments.
| Pigment | C.I. Name | Water Resistance (1-5) | Acid Resistance (1-5) | Alkali Resistance (1-5) | Solvent Resistance (e.g., Xylene, 1-5) |
| DPP | Pigment Red 254 | 5 | 5 | 5 | 5 |
| Perylene | Pigment Red 224 | 5 | 5 | 5 | 5 |
| Hybrid | α-Fe₂O₃@SiO₂ | 5 | 5 | 5 | 5 |
Table 2: Chemical Resistance of Selected Red Pigments.
Experimental Protocols
Detailed methodologies for the synthesis of a high-performance DPP pigment and a core-shell hybrid red pigment, along with protocols for their incorporation into a coating formulation and subsequent performance evaluation, are provided below.
Protocol 1: Synthesis of Diketopyrrolopyrrole (DPP) Pigment (C.I. Pigment Red 254)
This protocol is based on the reaction of a substituted benzonitrile (B105546) with a succinate (B1194679) diester in the presence of a strong base.
Materials:
-
p-Chlorobenzonitrile
-
Diisopropyl succinate
-
Sodium tert-amylate
-
tert-Amyl alcohol (anhydrous)
-
Deionized water
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Sodium tert-amyl alcohol solution: In a dry three-neck flask under a nitrogen atmosphere, dissolve sodium metal in anhydrous tert-amyl alcohol with stirring. The reaction is exothermic; control the temperature as needed.
-
Reaction Mixture: To the sodium tert-amyl alcohol solution, add p-chlorobenzonitrile and diisopropyl succinate.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours under a continuous nitrogen purge.
-
Precipitation: After the reaction is complete, cool the mixture to approximately 80 °C. Quench the reaction by slowly adding a 1:1 (v/v) mixture of methanol and water.
-
Isolation and Purification: Cool the suspension to room temperature and filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with methanol and then with deionized water until the filtrate is neutral.
-
Drying: Dry the resulting red pigment in a vacuum oven at 80-100 °C to a constant weight.
Protocol 2: Synthesis of Core-Shell Hybrid Red Pigment (α-Fe₂O₃@SiO₂)
This protocol describes the encapsulation of hematite (B75146) (α-Fe₂O₃) nanoparticles with a silica (B1680970) shell using a modified Stöber method.[1]
Materials:
-
α-Fe₂O₃ nanoparticles (hematite)
-
Polyvinylpyrrolidone (PVP)
-
Deionized water
-
Tetraethoxysilane (TEOS)
-
Ammonia (B1221849) solution (28-30%)
Equipment:
-
Beaker
-
Ultrasonic bath
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Dispersion of Core Particles: Disperse α-Fe₂O₃ nanoparticles and PVP in deionized water using an ultrasonic bath for 15 minutes to form a stable suspension.[1]
-
Surface Modification: Stir the suspension at room temperature for 12 hours to allow for the adsorption of PVP onto the surface of the hematite particles.[1]
-
Silica Coating: Transfer the suspension to a mixture of ethanol and deionized water. Add ammonia solution to catalyze the reaction, followed by the dropwise addition of TEOS while stirring vigorously.
-
Shell Formation: Continue stirring for 6-8 hours to allow for the hydrolysis and condensation of TEOS on the surface of the α-Fe₂O₃ particles, forming a uniform silica shell.
-
Isolation and Washing: Separate the core-shell pigment from the solution by centrifugation. Wash the product repeatedly with ethanol and deionized water to remove unreacted precursors.
-
Drying: Dry the final α-Fe₂O₃@SiO₂ hybrid pigment in an oven at 100-120 °C.
Protocol 3: Coating Formulation and Application
This protocol outlines the preparation of a solvent-based industrial coating and its application to test panels.
Materials:
-
High-performance red pigment (DPP, Perylene, or Hybrid)
-
Alkyd or acrylic resin binder
-
Solvent (e.g., xylene, mineral spirits)
-
Dispersing agent
-
Other additives (e.g., anti-settling agent, UV absorber)
-
Steel or aluminum test panels (Q-panels)
Equipment:
-
High-speed disperser (e.g., Cowles type)
-
Beaker or mixing vessel
-
Balance
-
Film applicator (e.g., drawdown bar)
-
Drying oven
Procedure:
-
Mill Base Preparation: In a mixing vessel, combine the resin, solvent, and dispersing agent. While stirring at low speed, gradually add the red pigment.
-
Dispersion: Increase the speed of the disperser to achieve a vortex and disperse the pigment until the desired fineness of grind is achieved (typically measured using a Hegman gauge).
-
Let-Down: Reduce the stirrer speed and add the remaining resin and any other additives to complete the coating formulation.
-
Viscosity Adjustment: Adjust the viscosity of the coating with additional solvent as required for the application method.
-
Application: Apply the coating to clean test panels using a film applicator to ensure a uniform dry film thickness.
-
Curing: Allow the coated panels to flash off at room temperature and then cure in an oven according to the resin manufacturer's specifications.
Protocol 4: Performance Evaluation of Coated Panels
This protocol describes key tests to evaluate the durability of the coatings, referencing relevant ASTM standards.
1. Accelerated Weathering:
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[2][3][4]
-
Procedure: Place the coated panels in a QUV accelerated weathering tester. Expose the panels to cycles of UV-A radiation and moisture condensation to simulate outdoor weathering.[5] A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Periodically remove the panels and evaluate for changes in color (using a spectrophotometer as per ASTM E1347) and gloss (using a gloss meter as per ASTM D523).[6][7][8]
2. Chemical Resistance:
-
Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
-
Procedure: Apply various chemical agents (e.g., 10% HCl, 10% NaOH, xylene) to different areas of the coated panel. Cover the spots with a watch glass for a specified period (e.g., 24 hours).
-
Evaluation: After exposure, wash the panel and inspect for any signs of degradation such as blistering, discoloration, or loss of adhesion.
3. Adhesion:
-
Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.
-
Procedure: Make a series of cuts through the coating to the substrate in a cross-hatch pattern using a special cutting tool. Apply pressure-sensitive tape over the cross-hatch area and then rapidly pull it off.
-
Evaluation: Examine the cross-hatch area and classify the adhesion based on the amount of coating removed by the tape, according to the ASTM scale.
Conclusion
The development of this compound pigments, including high-performance organic pigments like DPP and Perylenes, as well as innovative hybrid materials, offers significant opportunities for enhancing the durability of industrial coatings. The selection of a suitable pigment should be based on a thorough evaluation of its performance characteristics in the context of the specific application's requirements. The protocols provided in this application note offer a framework for the synthesis, formulation, and evaluation of these advanced red pigments, enabling researchers and formulators to develop next-generation coatings with superior color and longevity.
References
- 1. mdpi.com [mdpi.com]
- 2. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 3. lib-chamber.com [lib-chamber.com]
- 4. ASTM G154 | Q-Lab [q-lab.com]
- 5. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 6. store.astm.org [store.astm.org]
- 7. micomlab.com [micomlab.com]
- 8. industrialphysics.com [industrialphysics.com]
Application Notes and Protocols for Live-Cell Imaging with Far-Red Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Live-cell imaging is a cornerstone of modern biological research, enabling the real-time observation of dynamic cellular processes. The use of fluorescent probes has revolutionized this field; however, traditional probes often suffer from limitations such as phototoxicity and background autofluorescence, particularly during long-term imaging experiments. Far-red fluorescent probes have emerged as a powerful solution to these challenges.[1][2] Operating in the longer wavelength spectrum (typically with excitation and emission maxima above 630 nm), these probes offer deeper tissue penetration, reduced light scattering, and minimized phototoxicity, making them ideal for sensitive live-cell applications.[1][2] This document provides a comprehensive guide to the use of far-red fluorescent probes, including a quantitative comparison of commonly used probes, detailed experimental protocols for key applications, and visual representations of relevant cellular pathways.
Advantages of Far-Red Fluorescent Probes
The utility of far-red fluorescent probes in live-cell imaging stems from several key advantages over their shorter-wavelength counterparts:
-
Reduced Phototoxicity: Higher-energy light (like blue and green) can be damaging to cells, inducing stress and altering normal physiological processes. Far-red light is less energetic, thereby minimizing this phototoxic effect and allowing for longer and more reliable imaging experiments.[3]
-
Lower Autofluorescence: Cellular components such as flavins and NADH naturally fluoresce when excited with blue or green light, creating background noise that can obscure the signal from the fluorescent probe. Autofluorescence is significantly reduced in the far-red spectrum, leading to a higher signal-to-noise ratio and clearer images.[1]
-
Deeper Tissue Penetration: Far-red light scatters less and is absorbed to a lesser extent by cellular components and tissues compared to shorter wavelength light. This property is particularly advantageous for imaging cells within thicker specimens or in the context of whole organisms.[1][2]
-
Multiplexing Capabilities: The distinct spectral properties of far-red probes allow for their use in combination with other popular fluorophores (e.g., GFP, RFP) in multicolor imaging experiments with minimal spectral overlap.
Quantitative Data of Common Far-Red Fluorescent Probes
The selection of an appropriate far-red fluorescent probe is critical and depends on the specific experimental requirements. Key parameters to consider include the molar extinction coefficient (a measure of how well the probe absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), brightness (the product of the molar extinction coefficient and quantum yield), and photostability.
Synthetic Far-Red Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| SiR-Actin | 652 | 674 | 100,000 | - | - |
| SiR-DNA | 652 | 674 | 100,000 | - | - |
| MitoTracker Deep Red FM | 644 | 665 | - | - | - |
| CellTrace™ Far Red | 630 | 661 | - | - | - |
| LysoTracker™ Deep Red | 647 | 668 | - | - | - |
Data for Quantum Yield and Relative Brightness for some commercial dyes are not always publicly available.
Far-Red Fluorescent Proteins
| Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability (t½, s) |
| mRFP1 | 584 | 607 | 50,000 | 0.25 | 12.5 | 50 |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15.8 | 90 |
| mPlum | 590 | 649 | 41,000 | 0.10 | 4.1 | 150 |
| Katushka | 588 | 635 | 65,000 | 0.34 | 22.1 | 130 |
| mKate2 | 588 | 633 | 53,500 | 0.40 | 21.4 | 160 |
Photostability is the time to bleach to 50% emission intensity under specific illumination conditions and can vary between experimental setups.[1]
Experimental Protocols
Here we provide detailed protocols for several key applications of far-red fluorescent probes in live-cell imaging.
Visualizing the Actin Cytoskeleton with SiR-Actin
Application: To label and visualize F-actin dynamics in living cells. SiR-actin is a cell-permeable probe that becomes fluorescent upon binding to F-actin.[4]
Materials:
-
SiR-actin probe (Spirochrome)
-
Anhydrous DMSO
-
Cell culture medium
-
Live-cell imaging microscope with Cy5 filter set (e.g., Excitation: 640/30 nm, Emission: 690/50 nm)
Protocol:
-
Prepare SiR-actin Stock Solution: Dissolve the SiR-actin probe in anhydrous DMSO to a final concentration of 1 mM. Store at -20°C.
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere overnight.
-
Staining:
-
Prepare a staining solution by diluting the 1 mM SiR-actin stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM.
-
Remove the existing medium from the cells and add the SiR-actin staining solution.
-
Incubate the cells for 1-3 hours at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, cells can be imaged directly without a wash step. For reduced background, the staining solution can be replaced with fresh, pre-warmed medium.
-
Image the cells using a fluorescence microscope with a Cy5 filter set.
-
For time-lapse imaging, it is recommended to use a lower concentration of SiR-actin (e.g., 100 nM) to minimize any potential effects on actin dynamics.[5]
-
Experimental Workflow for SiR-Actin Staining
Caption: Workflow for F-actin staining with SiR-actin.
Monitoring Mitochondrial Dynamics with MitoTracker Deep Red FM
Application: To label and visualize mitochondria in living cells. MitoTracker Deep Red FM accumulates in mitochondria and covalently binds to mitochondrial proteins.
Materials:
-
MitoTracker Deep Red FM (Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Live-cell imaging microscope with Cy5 filter set
Protocol:
-
Prepare MitoTracker Stock Solution: Dissolve MitoTracker Deep Red FM in anhydrous DMSO to a final concentration of 1 mM.
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere.
-
Staining:
-
Wash and Image:
-
Remove the staining solution and wash the cells with fresh, pre-warmed complete culture medium.
-
Image the cells using a fluorescence microscope with a Cy5 filter set.
-
Assessing Cell Proliferation with CellTrace™ Far Red
Application: To track cell division over several generations. The dye is cell-permeable and covalently binds to intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, and the fluorescence intensity is halved.
Materials:
-
CellTrace™ Far Red Cell Proliferation Kit (Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Flow cytometer with a 633/635 nm laser and a 660/20 bandpass filter
Protocol:
-
Prepare Staining Solution: Add 20 µL of DMSO to a vial of CellTrace Far Red to make a stock solution. Dilute this stock solution in 20 mL of pre-warmed PBS to a final staining concentration of 1 µM.[7]
-
Cell Preparation: Harvest and count the cells. Resuspend the cell pellet in the 1 µM CellTrace Far Red staining solution at a density of 1 x 10⁶ cells/mL.
-
Staining:
-
Incubate the cells for 20 minutes at 37°C, protected from light.[7]
-
Add at least 5 volumes of complete culture medium to stop the staining reaction and incubate for 5 minutes.
-
-
Wash and Culture:
-
Pellet the cells by centrifugation and resuspend in fresh, pre-warmed culture medium.
-
Culture the cells under the desired experimental conditions.
-
-
Analysis:
-
At various time points, harvest the cells and analyze by flow cytometry.
-
Use an unstained cell population and a stained, non-proliferating population as controls.
-
Visualizing Lysosomes with Far-Red Probes
Application: To label and track acidic organelles, primarily lysosomes, in live cells. Probes like LysoTracker Deep Red are weak bases that accumulate in acidic compartments.
Materials:
-
LysoTracker Deep Red (Thermo Fisher Scientific) or HMSiR680-Me
-
Cell culture medium
-
Live-cell imaging microscope with Cy5 or appropriate far-red filter set
Protocol:
-
Prepare Working Solution: Dilute the LysoTracker Deep Red stock solution in pre-warmed culture medium to a final concentration of 50-75 nM.
-
Cell Seeding: Plate cells on a glass-bottom dish and allow them to adhere.
-
Staining:
-
Remove the existing medium and add the LysoTracker working solution.
-
Incubate for 30 minutes to 2 hours at 37°C.[8]
-
-
Imaging:
-
Replace the loading solution with fresh medium and observe the cells using a fluorescence microscope.
-
Detecting Apoptosis via Caspase-3/7 Activation
Application: To detect the activation of executioner caspases-3 and -7, a hallmark of apoptosis. Far-red probes for this application are typically based on a DEVD peptide sequence recognized by these caspases, linked to a far-red fluorophore.
Materials:
-
Far-Red Caspase-3/7 Assay Kit (e.g., FLICA® 660 Caspase-3/7 Assay Kit)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Live-cell imaging microscope with appropriate far-red filters
Protocol:
-
Cell Treatment: Seed cells and treat with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
Prepare Caspase Probe: Reconstitute the far-red caspase inhibitor probe according to the manufacturer's instructions. Dilute the probe in the provided assay buffer.
-
Staining:
-
Add the diluted probe directly to the cell culture medium and incubate for 1 hour at 37°C.
-
-
Wash and Image:
-
Wash the cells to remove any unbound probe.
-
Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright far-red fluorescence.
-
Signaling Pathway Diagrams
Apoptosis: Caspase Activation Cascade
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. The activation of these caspases occurs in a hierarchical cascade. Far-red fluorescent probes are available to detect the activity of key executioner caspases like caspase-3 and -7.
References
- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. synentec.com [synentec.com]
- 5. biorxiv.org [biorxiv.org]
- 6. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Illuminating Cellular Biology: A Guide to Protein Labeling with mScarlet3
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
mScarlet3 is a state-of-the-art monomeric red fluorescent protein (RFP) that offers exceptional brightness, rapid maturation, and high photostability, making it an ideal tool for labeling and tracking proteins within living cells.[1][2] Its superior performance characteristics, including a high quantum yield and fluorescence lifetime, surpass many existing RFPs, enabling researchers to visualize cellular processes with unprecedented clarity and temporal resolution.[3][4][5] This document provides a comprehensive guide to utilizing mScarlet3 for protein labeling, encompassing detailed protocols for vector selection, cellular expression, and various analytical techniques. mScarlet3 is well-suited as a fusion tag and demonstrates low cytotoxicity, ensuring minimal perturbation to normal cellular functions.[6][7] It also serves as an excellent Förster Resonance Energy Transfer (FRET) acceptor, expanding its utility in studying protein-protein interactions.[3][4]
Quantitative Properties of mScarlet3
The remarkable performance of mScarlet3 stems from its outstanding photophysical properties. A summary of its key quantitative characteristics is provided below for easy comparison.
| Property | Value | Reference |
| Maximum Excitation | 569 nm | [8] |
| Maximum Emission | 592 nm | [8] |
| Quantum Yield | 75% | [1][4] |
| Fluorescence Lifetime | 4.0 ns | [1][4] |
| Structure | Monomer | [3][8] |
Experimental Protocols
This section details the essential protocols for labeling your protein of interest with mScarlet3, from initial cloning to downstream analysis.
Vector Selection and Cloning
A variety of expression vectors are commercially available for creating mScarlet3 fusion proteins, including standard plasmids, lentiviral vectors, and adeno-associated virus (AAV) vectors.[8][9] The choice of vector will depend on the target cell type and desired expression system (transient vs. stable).
Cloning Strategy:
To generate a fusion protein, the coding sequence of your protein of interest can be inserted either upstream (for C-terminal tagging) or downstream (for N-terminal tagging) of the mScarlet3 coding sequence. Standard restriction enzyme cloning or seamless cloning methods can be employed. The pCS2+mScarlet3-C Cloning Vector is an example of a backbone available for expressing a protein of interest fused to the C-terminus of mScarlet3.[10]
Expression in Mammalian Cells
Transient transfection is a rapid method for expressing the mScarlet3 fusion protein for short-term studies.
Protocol:
-
Cell Seeding: The day before transfection, seed your mammalian cells of choice in a multi-well plate to achieve 50-70% confluency on the day of transfection.[11]
-
Transfection Complex Preparation:
-
For a single well of a 24-well plate, dilute 0.5 µg of the mScarlet3 fusion plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).[11]
-
In a separate tube, dilute your preferred transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[11][12]
-
-
Transfection: Add the transfection complexes dropwise to the cells.[11]
-
Expression and Analysis: Incubate the cells for 24-72 hours to allow for protein expression.[12] The red fluorescence of mScarlet3 can be monitored directly using a fluorescence microscope.
For long-term studies or for difficult-to-transfect cells, lentiviral transduction is the method of choice for generating stable cell lines expressing the mScarlet3 fusion protein.
Lentivirus Production Workflow:
Protocol:
-
Lentivirus Production:
-
Transduction of Target Cells:
-
Selection (Optional): If your lentiviral vector contains a selection marker, you can apply the appropriate antibiotic to select for a pure population of transduced cells.
Protein Analysis
Western blotting can be used to confirm the expression and determine the molecular weight of the mScarlet3 fusion protein.
Protocol:
-
Sample Preparation: Lyse the cells expressing the mScarlet3 fusion protein in a suitable lysis buffer containing protease inhibitors.[16][17] Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16][18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes either your protein of interest or the mScarlet3 tag. This is typically done overnight at 4°C.[16][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Immunofluorescence can be used to visualize the subcellular localization of the mScarlet3 fusion protein, especially when the endogenous fluorescence is not sufficient or for co-localization studies with other proteins.
Protocol:
-
Cell Seeding and Fixation: Grow cells on coverslips, then fix them with a suitable fixative like 4% paraformaldehyde.[20][21]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with a detergent such as Triton X-100.[20]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS containing BSA and/or normal serum).[20][21]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against your protein of interest.[20][22]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that has a different emission spectrum from mScarlet3 (e.g., an Alexa Fluor 488-conjugated antibody).[22]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
Live-Cell Imaging
The primary advantage of mScarlet3 is its utility in live-cell imaging, allowing for the real-time visualization of protein dynamics.[3][23]
Protocol:
-
Cell Culture for Imaging: Plate cells expressing the mScarlet3 fusion protein in a glass-bottom dish or chamber slide suitable for microscopy.
-
Imaging Medium: Before imaging, replace the culture medium with an imaging medium that maintains physiological conditions (e.g., phenol (B47542) red-free medium buffered with HEPES).
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for mScarlet3 (Excitation: ~569 nm, Emission: ~592 nm). To minimize phototoxicity, use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[23]
-
Image Acquisition: Acquire time-lapse images to track the movement, localization, and dynamics of your mScarlet3-labeled protein.
Application Example: Visualizing a Signaling Pathway
Fluorescent proteins like mScarlet3 are invaluable for dissecting signaling pathways. For instance, you can visualize the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.
In this example, a transcription factor is tagged with mScarlet3. Upon ligand binding to a cell surface receptor, a kinase cascade is initiated, leading to the phosphorylation and subsequent translocation of the transcription factor-mScarlet3 fusion protein into the nucleus, where it can activate gene expression. This entire process can be visualized in real-time using live-cell imaging.
Conclusion
mScarlet3 represents a significant advancement in fluorescent protein technology, offering researchers a powerful tool to investigate the intricate world of cellular biology. Its exceptional brightness, rapid maturation, and monomeric nature make it an ideal choice for a wide range of applications, from protein localization and dynamics to FRET-based interaction studies.[1][3][4] The protocols outlined in this document provide a solid foundation for successfully employing mScarlet3 in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mScarlet3 :: Fluorescent Protein Database [fpbase.org]
- 3. mScarlet3 Protein: A New Tool for Imaging Living Cells NovoPro [novoprolabs.com]
- 4. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]
- 5. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. rcsb.org [rcsb.org]
- 8. mScarlet3 Vectors - Regular Plasmid, Lentivirus & AAV | VectorBuilder [en.vectorbuilder.com]
- 9. addgene.org [addgene.org]
- 10. addgene.org [addgene.org]
- 11. origene.com [origene.com]
- 12. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Immunofluorescence Protocol - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 21. scbt.com [scbt.com]
- 22. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Washington Red Dye: Application Notes and Protocols for Tracking Disease Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Washington Red is a novel near-infrared (NIR) fluorescent dye developed for advanced bioimaging applications.[1][2][3][4][5] Its unique photophysical properties, including high quantum yields and large Stokes shifts, make it an excellent candidate for in vivo imaging, allowing for deep tissue penetration and high signal-to-noise ratios.[2][6] This makes Washington Red and similar NIR dyes powerful tools for tracking disease progression, such as monitoring tumor growth, metastasis, and inflammation.[1][7][8]
The core advantage of NIR dyes like Washington Red lies in their ability to be excited and emit light in the NIR window (typically 650-900 nm), a range where biological tissues have minimal absorbance and autofluorescence.[1][3][5] This allows for non-invasive, real-time visualization of biological processes in living organisms.[9][10][11] Washington Red is particularly versatile as its structure can be readily modified, enabling conjugation to various targeting moieties such as antibodies, peptides, or small molecules to achieve specific labeling of cells or tissues of interest.[1]
These application notes provide an overview of the properties of Washington Red, along with exemplary protocols for its use in tracking cancer progression through targeted in vivo imaging. The protocols detailed below utilize a representative NIR dye conjugated to a monoclonal antibody for tumor targeting, a strategy directly applicable to Washington Red.
Photophysical and Chemical Properties
A summary of the key properties of Washington Red and its derivatives is presented below. These properties make it a highly suitable probe for in vivo imaging studies.
| Property | Value/Description | Reference |
| Excitation Wavelength (λex) | ~640 - 660 nm | [6] |
| Emission Wavelength (λem) | ~670 - 690 nm | [6] |
| Stokes Shift | >110 nm | [6] |
| Quantum Yield | High in aqueous solutions | [2][6] |
| Key Features | High photostability, Tunable fluorescence properties through chemical modification. | [6] |
| Bioconjugation Chemistry | Can be modified with functional groups (e.g., NHS ester) for conjugation to primary amines on proteins. | [1][12] |
Application: In Vivo Tracking of Tumor Progression
This section provides a detailed, exemplary protocol for the use of a Washington Red-analogous NIR dye conjugated to a monoclonal antibody for the non-invasive tracking of tumor growth and distribution in a preclinical mouse model.
Experimental Workflow for In Vivo Tumor Imaging
The following diagram illustrates the general workflow for an in vivo tumor imaging experiment using a NIR dye-conjugated antibody.
Protocol 1: Bioconjugation of Washington Red (Analog) to a Targeting Antibody
This protocol describes the conjugation of a NIR dye with a succinimidyl ester (NHS ester) functional group to a monoclonal antibody that targets a tumor-specific antigen (e.g., EGFR, HER2).
Materials:
-
Washington Red-NHS ester (or analogous NIR dye-NHS ester)
-
Monoclonal antibody (mAb) specific to a tumor antigen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the mAb against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers. Adjust the concentration to 1-5 mg/mL.
-
Dye Preparation: Dissolve the Washington Red-NHS ester in a small amount of DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Add the mAb solution to the sodium bicarbonate buffer.
-
Slowly add a calculated amount of the dye stock solution to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 5:1 to 10:1 is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Characterization:
-
Determine the protein concentration using a spectrophotometer at 280 nm.
-
Determine the dye concentration by measuring the absorbance at the dye's maximum absorption wavelength.
-
Calculate the Degree of Labeling (DOL) as the molar ratio of dye to antibody.
-
Protocol 2: In Vivo NIR Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for imaging tumor progression in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
NIR dye-conjugated antibody
-
Sterile saline
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Inject 1-2 nmol of the NIR dye-conjugated antibody in 100-200 µL of sterile saline via the tail vein.[13]
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 2, 6, 24, 48, and 72 hours) using an in vivo imaging system.[13]
-
Use an excitation wavelength appropriate for the dye and an emission filter that captures the emitted NIR fluorescence.
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs and tumor to confirm the in vivo signal distribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs using the imaging software.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Quantitative Data Presentation
The following table presents representative quantitative data from an in vivo imaging study using a NIR dye-labeled antibody targeting a tumor antigen. This data illustrates the type of quantitative analysis that can be performed.
| Time Post-Injection (hours) | Mean Tumor Fluorescence Intensity (Arbitrary Units) | Tumor-to-Muscle Ratio |
| 2 | 1.5 x 10^8 | 2.1 |
| 6 | 2.8 x 10^8 | 3.5 |
| 24 | 5.2 x 10^8 | 5.8 |
| 48 | 4.1 x 10^8 | 5.1 |
| 72 | 3.3 x 10^8 | 4.2 |
Signaling Pathway Visualization
To effectively track disease progression, Washington Red can be conjugated to antibodies that target key signaling molecules. For example, targeting the Epidermal Growth Factor Receptor (EGFR) can allow for the visualization of tumors that overexpress this receptor, which is common in many cancers. The diagram below illustrates a simplified EGFR signaling pathway that is often implicated in cancer progression.
Conclusion
Washington Red and other NIR fluorescent dyes represent a significant advancement in the field of in vivo imaging. Their favorable photophysical properties and the ability to be conjugated to targeting molecules provide researchers with a powerful tool to non-invasively monitor disease progression in real-time. The protocols and data presented here serve as a guide for the application of these dyes in preclinical research, with the potential to accelerate the development of new diagnostic and therapeutic strategies.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Washington Red (WR) dyes and their imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WSU chemists develop novel Washington Red dye for bio-imaging | EurekAlert! [eurekalert.org]
- 4. WSU chemists develop dye offering remarkable potential for bioimaging advancement | WSU Insider | Washington State University [archive.news.wsu.edu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. NIR fluorescence imaging and treatment for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 10. Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
mScarlet3: Advanced Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
mScarlet3 is a brilliant, fast-maturing, and cysteine-free monomeric red fluorescent protein that represents a significant advancement in the field of live-cell imaging.[1][2] Evolved from its predecessor mScarlet, mScarlet3 offers a record-breaking combination of brightness, quantum yield (75%), and a long fluorescence lifetime (4.0 ns), making it an exceptional tool for a wide range of fluorescence microscopy applications.[1][2][3] Its robust performance as a fusion tag, low cytotoxicity, and superiority as a Förster Resonance Energy Transfer (FRET) acceptor further solidify its position as a premier choice for visualizing and quantifying molecular processes in living cells.[1][2][4]
Red fluorescent proteins like mScarlet3 are highly sought after because the red excitation light is less harmful to cells and scatters less than green light, allowing for deeper tissue imaging.[5] This document provides detailed application notes, quantitative data, and experimental protocols to effectively utilize mScarlet3 and its variants in your research.
Key Advantages of mScarlet3
-
Exceptional Brightness: mScarlet3 is the brightest monomeric red fluorescent protein to date, exhibiting brightness more than fivefold that of mCherry in cellular contexts.[6]
-
Fast and Complete Maturation: Its rapid maturation allows for the visualization of cellular processes in real-time, crucial for studying dynamic events.[1][4]
-
High Quantum Yield and Long Lifetime: A high quantum yield of 75% and a long fluorescence lifetime of 4.0 ns contribute to its superior brightness and utility in advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][7]
-
Excellent Performance as a Fusion Tag: mScarlet3 functions reliably as a fusion tag for labeling a wide variety of proteins and subcellular structures without causing apparent cytotoxicity.[1][4][8]
-
Superior FRET Acceptor: It surpasses other red fluorescent proteins as a FRET acceptor, making it ideal for studying protein-protein interactions.[1][4][6]
-
High Acid Resistance: With a pKa of 4.2, mScarlet3 maintains strong fluorescence in acidic environments, which is beneficial for studying endomembrane systems.[6]
Evolution of the mScarlet Family
The development of mScarlet3 is the result of a targeted evolution process to enhance the properties of red fluorescent proteins for live-cell imaging. The diagram below illustrates the progression from the original mScarlet to the highly optimized mScarlet3 and its photostable variants.
Caption: The evolution of the mScarlet family of red fluorescent proteins.
Quantitative Data and Spectroscopic Properties
The following tables summarize the key quantitative properties of mScarlet3 and its variants, providing a basis for selecting the optimal fluorescent protein for your specific application.
Table 1: Spectroscopic and Biochemical Properties of mScarlet Variants
| Property | mScarlet | mScarlet-I | mScarlet-H | mScarlet3 | mScarlet3-H |
| Excitation Max (nm) | 569 | 569 | 569 | 572 | 573 |
| Emission Max (nm) | 594 | 593 | 593 | 596 | 596 |
| Quantum Yield (QY) | 0.70 | 0.54 | 0.20 | 0.75 | 0.178 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 100,000 | 93,800 | 71,000 | 104,000 | 79,040 |
| Brightness | 70.0 | 50.7 | 14.2 | 78.0 | 14.1 |
| Fluorescence Lifetime (ns) | 3.9 | 3.2 | 1.2 | 4.0 | 1.0 |
| Maturation Time (t½ at 37°C, min) | 148 | 37 | 148 | 37 | ~37 |
| pKa | 4.5 | 4.5 | 4.5 | 4.2 | ~6.0 |
Data compiled from multiple sources.[1][6][9][10][11]
Table 2: Stability and Performance Characteristics of mScarlet3 Variants
| Property | mScarlet3 | mScarlet3-H | mScarlet3-S2 |
| Photostability | Good | High | Ultra-High (29x > mScarlet3) |
| Thermostability | - | High (retains >80% fluorescence after 1h at 90°C) | - |
| Chemical Resistance | - | High (resistant to OsO₄ treatment) | - |
| Primary Applications | General live-cell imaging, FRET | Super-resolution (SIM, STED), CLEM, tissue clearing | Long-term super-resolution (STED, SIM) |
Data compiled from multiple sources.[2][12][13][14]
Applications and Protocols
mScarlet3 is a versatile tool for a multitude of fluorescence microscopy applications. Its brightness and rapid maturation make it ideal for visualizing the dynamics of proteins and organelles in living cells.
Application 1: High-Performance Live-Cell Imaging
Due to its low cytotoxicity and high brightness, mScarlet3 is exceptionally well-suited for long-term live-cell imaging experiments to monitor cellular processes such as cell division, migration, and organelle dynamics.[4][7]
Application 2: Labeling Subcellular Structures
mScarlet3 has been successfully used as a fusion tag to label a wide array of subcellular compartments and structures, including the endoplasmic reticulum, nuclear envelope, mitochondria, actin cytoskeleton, peroxisomes, and the plasma membrane.[4][8] The bright and accurate labeling allows for detailed morphological studies of these organelles.
Caption: A typical experimental workflow for using mScarlet3 as a fusion tag.
Protocol: Expression of mScarlet3 Fusion Proteins in Mammalian Cells
This protocol provides a general guideline for transiently expressing an mScarlet3-tagged protein in a mammalian cell line like HeLa or HEK293T.
Materials:
-
Plasmid DNA encoding the mScarlet3 fusion protein
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Phosphate-Buffered Saline (PBS)
-
Optional: DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the mammalian cells onto glass-bottom dishes or coverslips at a density that will result in 50-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a typical 35 mm dish, use 1-2 µg of plasmid DNA.
-
Gently add the transfection complexes to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for expression of the mScarlet3 fusion protein.
-
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the medium with a live-cell imaging medium (e.g., FluoroBrite DMEM).
-
If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) and incubate for 10-15 minutes.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for red fluorescent proteins.
-
Excitation: Use a laser line or filter around 561-570 nm.
-
Emission: Collect the emitted fluorescence using a filter centered around 590-630 nm.
-
Acquire images using appropriate settings for laser power, exposure time, and gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Application 3: Super-Resolution Microscopy
The development of highly photostable variants, mScarlet3-H and mScarlet3-S2, has opened the door for advanced super-resolution imaging techniques.[12][13][15] These variants are particularly valuable for:
-
Stimulated Emission Depletion (STED) Microscopy: mScarlet3-H and mScarlet3-S2 maintain a high signal-to-noise ratio over numerous imaging cycles, enabling detailed 3D STED imaging of subcellular structures like the endoplasmic reticulum.[8][12]
-
Structured Illumination Microscopy (SIM): The high photostability of these variants allows for prolonged 3D-SIM imaging of dynamic processes, such as mitochondrial dynamics, for extended periods with minimal photobleaching.[12][16][17]
Protocol: General Considerations for Super-Resolution Imaging with mScarlet3-S2
Cell Preparation: Follow the protocol for mammalian cell expression as described above. Optimal expression levels are crucial; very high expression can lead to artifacts.
Imaging System: A dedicated STED or SIM microscope is required.
Imaging Parameters (General Guidance):
-
Excitation Laser: ~561 nm
-
STED Depletion Laser (for STED): Typically a high-power laser at ~775 nm.
-
Detector: A sensitive detector, such as a HyD or APD, is recommended.
-
Image Acquisition:
-
Use the lowest possible laser power for both excitation and depletion (for STED) to minimize photobleaching and phototoxicity.
-
Optimize the pixel size and dwell time to match the desired resolution.
-
For live-cell imaging, minimize the number of frames and the imaging duration to maintain cell health. The high photostability of mScarlet3-S2 allows for more prolonged imaging compared to other RFPs.[2][13]
-
Application 4: Correlative Light and Electron Microscopy (CLEM)
The exceptional chemical stability of mScarlet3-H makes it a prime candidate for CLEM studies.[14][15][18] It retains significant fluorescence even after the harsh chemical fixation and osmium tetroxide treatment steps required for electron microscopy sample preparation, which typically quench the signal from other fluorescent proteins.[12] This allows for the precise correlation of fluorescently labeled structures with their ultrastructural context.
Conclusion
mScarlet3 and its derivatives represent a state-of-the-art toolkit for researchers in cell biology and drug development. Their superior brightness, rapid maturation, and the enhanced stability of newer variants empower a wide range of advanced microscopy applications, from routine live-cell imaging to demanding super-resolution and correlative imaging techniques. By following the guidelines and protocols outlined in this document, researchers can effectively harness the power of mScarlet3 to gain deeper insights into the intricate workings of the cell.
References
- 1. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mScarlet3 Protein: A New Tool for Imaging Living Cells NovoPro [novoprolabs.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Research Tools - Fluorescent Proteins - mScarlet3 - Allele Biotech [reagents.allelebiotech.com]
- 7. photonics.com [photonics.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparative analysis of new mScarlet-based red fluorescent tags in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Breaking the stability paradox: mScarlet3-H enables long-term super-resolution and CLEM imaging [the-innovation.org]
- 13. Scientists Develop Ultra-Photostable mScarlet3-S2 to Transform 3D Super-Resolution Imaging----Institute of Biophysics of Chinese Academy of Sciences [english.ibp.cas.cn]
- 14. minnebio.com [minnebio.com]
- 15. researchgate.net [researchgate.net]
- 16. A highly stable monomeric red fluorescent protein for advanced microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A highly stable monomeric red fluorescent protein for advanced microscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Application of New Red Pigments in Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of novel red pigments with significant potential in various advanced materials. The information is intended to guide researchers in the synthesis, characterization, and application of these materials in their respective fields, including optoelectronics, high-performance coatings, and biomedical imaging.
Natural Red Pigments for Dye-Sensitized Solar Cells (DSSCs)
Natural pigments extracted from plants offer a cost-effective and environmentally friendly alternative to traditional ruthenium-based dyes in DSSCs. Betalains from sources like red turnip and anthocyanins from red amaranth (B1665344) leaves have shown promising photovoltaic performance.
Application Notes
Betalain and anthocyanin-based DSSCs are particularly suited for applications where low-cost, flexible, and transparent solar cells are desired. Their performance is influenced by the extraction method, solvent polarity, and the pH of the dye solution. Co-sensitization, using a mixture of different natural dyes, can broaden the absorption spectrum and enhance overall efficiency.
Quantitative Data Summary
| Pigment Source | Active Pigment | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| Red Turnip | Betalain | 9.5 | 0.48 | 0.40 | 1.7 | [1] |
| Red Amaranth Leaves | Anthocyanin | - | - | - | 0.17 | [2] |
| Red Amaranth Leaves | Chlorophyll | 1.3 | - | - | 0.53 | - |
| Flame Tree Flowers & Bougainvillea glabra | Anthocyanin & Betalain (co-sensitization) | - | ~0.55 | - | 0.26 | [2] |
Experimental Protocols
Protocol 1: Extraction of Betalain and Anthocyanin Dyes
-
Preparation of Plant Material: Wash fresh red turnip roots or red amaranth leaves thoroughly with deionized water. Chop the material into small pieces to increase the surface area for extraction.
-
Solvent Extraction:
-
Betalains (from Red Turnip): Macerate 100 g of chopped red turnip in 200 mL of acidified ethanol (B145695) (0.1 M HCl in 95% ethanol) for 24 hours at 4°C in the dark.
-
Anthocyanins (from Red Amaranth): Heat 50 g of chopped red amaranth leaves in 150 mL of deionized water or ethanol at 60°C for 1 hour.
-
-
Filtration and Concentration: Filter the mixture using Whatman No. 1 filter paper to remove solid debris. The resulting filtrate is the dye solution. For some applications, the solvent can be partially evaporated under reduced pressure to concentrate the dye.
Protocol 2: Fabrication and Characterization of DSSCs
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Deposit a thin layer of TiO₂ paste onto the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass at 450°C for 30 minutes.
-
-
Dye Sensitization: Immerse the cooled TiO₂ photoanode into the prepared natural dye solution for 24 hours at room temperature.
-
Counter Electrode Preparation: Sputter a thin layer of platinum onto another FTO glass substrate.
-
Cell Assembly:
-
Assemble the dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode using a Surlyn sealant.
-
Introduce an iodide/triiodide-based electrolyte into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole to prevent electrolyte leakage.
-
-
Characterization:
-
Measure the current-voltage (J-V) characteristics of the assembled DSSC under simulated solar irradiation (AM 1.5, 100 mW/cm²).
-
Calculate the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
-
Measure the incident photon-to-current efficiency (IPCE) to determine the cell's quantum efficiency at different wavelengths.
-
Experimental Workflow
High-Performance Organic Nanopigments: Quinacridone Pigment Red 122
Quinacridone pigments are known for their exceptional color strength, lightfastness, and thermal stability. Nanostructuring these pigments can further enhance their properties for applications in high-performance coatings and plastics.
Application Notes
Nano-sized Pigment Red 122 offers improved dispersibility, transparency, and color strength compared to its micro-sized counterpart. It is particularly suitable for automotive coatings, high-end industrial paints, and coloring of engineering plastics where long-term color stability is crucial. Surface modification of the nanoparticles can be employed to improve their compatibility with specific polymer matrices.
Quantitative Data Summary
| Property | Value | Reference |
| Thermal Stability (TGA) | Degradation onset > 450°C | [3] |
| Heat Stability in HDPE | Up to 280-300°C | [4] |
| Lightfastness (Blue Wool Scale) | 7-8 | [4] |
Experimental Protocols
Protocol 3: Synthesis of Quinacridone Pigment Red 122
-
Reaction Setup: In a 1 L three-necked flask equipped with a stirrer, thermocouple, and condenser, add 84.5 g of polyphosphoric acid (PPA).
-
Preheating: Preheat the PPA to 100°C for 3 hours.
-
Reactant Addition: Add 18.8 g of 2,5-bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid.
-
Reaction: Increase the temperature to 125°C and maintain for 3 hours with stirring.
-
Isolation: Cool the reaction mixture and pour it into water. Filter the precipitate, wash with water until neutral, and dry to obtain the crude Pigment Red 122.[5]
Protocol 4: Preparation of Pigment Red 122 Nanoparticles and Incorporation into a UV-Curable Coating
-
Nanoparticle Dispersion:
-
Mix 3.44 g of Pigment Red 122 powder with 2.8 g of sodium dodecyl sulfate (B86663) (SDS) and water to a total weight of 220 g.
-
Stir the mixture for 3 hours, followed by ball milling with 3 mm glass balls for 48 hours.
-
Ultrasonicate the dispersion for 1 hour.[6]
-
-
Encapsulation in Resin:
-
Prepare an oil phase consisting of 2 g of 1,6-hexanediol (B165255) diacrylate (HDDA) and 3 g of polyester (B1180765) acrylate.
-
Prepare an aqueous phase with 0.5 g of SDS in 35 ml of water.
-
Mix the oil and aqueous phases and ultrasonicate to form a mini-emulsion.
-
Add 5.5 g of the nano-pigment dispersion to the mini-emulsion and stir for 2 hours, followed by ultrasonication.[6][7]
-
-
Coating Application and Curing:
-
Add a photoinitiator (e.g., 5 wt% Irgacure 819 DW) to the encapsulated pigment dispersion.
-
Apply a thin film of the formulation onto a substrate using a bar coater.
-
Dry the film in a vacuum oven at 60°C for 3 hours.
-
Cure the coating by exposing it to UV light.[7]
-
Logical Relationship Diagram
Stabilized Borenium Ion-Based Red Fluorescent Dyes for Biomedical Imaging
Recent advances have led to the development of air- and moisture-stable borenium ions that exhibit strong fluorescence in the red to near-infrared (NIR) region. These dyes overcome the stability issues of previous boron-based fluorophores and offer significant potential for clearer deep-tissue bioimaging.
Application Notes
The red to NIR emission of stabilized borenium ion dyes allows for deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios in biological imaging.[8][9] These probes can be encapsulated in polymers for in vivo applications and are suitable for imaging subcellular structures and dynamic cellular processes.[10] Their temperature-responsive fluorescence also suggests potential use as molecular thermometers.
Quantitative Data Summary
| Property | Value | Reference |
| Emission Range | Red to Near-Infrared (up to 730 nm) | [11][12] |
| Quantum Yield (in solid state) | Up to 30% in the red region | [11] |
| Stability | Air and moisture stable | [12] |
Experimental Protocols
Protocol 5: Conceptual Synthesis of Stabilized Borenium Ion Dyes
The synthesis involves the stabilization of a highly reactive borenium cation by coordinating it with a sterically bulky and strongly electron-donating ligand, such as a carbodicarbene (CDC).[11][12][13]
-
Synthesis of the Boron-containing Precursor: Synthesize a suitable boron-containing precursor, such as an 11-chloro-11-borabenzo[c]anthanthrene derivative.[11]
-
Synthesis of the Carbodicarbene Ligand: Prepare the CDC ligand, for example, bis(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)methane.[13]
-
Coordination Reaction: React the boron precursor with the CDC ligand in an appropriate solvent under an inert atmosphere to form the stable borenium ion salt.
-
Purification: Purify the resulting fluorescent dye by recrystallization or column chromatography.
Protocol 6: General Protocol for Live-Cell Imaging with NIR Fluorescent Probes
-
Cell Culture: Culture cells of interest on glass-bottom dishes or chamber slides suitable for microscopy.
-
Probe Preparation: Prepare a stock solution of the borenium ion dye in DMSO. Dilute the stock solution to the desired final concentration (typically in the nanomolar to low micromolar range) in a suitable imaging medium (e.g., phenol (B47542) red-free cell culture medium).
-
Cell Staining: Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS). Add the dye-containing imaging medium to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.
-
Washing (Optional): For probes with high background fluorescence, wash the cells two to three times with fresh imaging medium.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate laser excitation source and emission filters for the specific NIR dye.[8][9]
Signaling Pathway/Workflow Diagram
Environmentally Friendly Red Ceramic Pigments: Chromium-Doped YAlO₃
Chromium-doped yttrium aluminum perovskite (YAlO₃) pigments are a promising class of high-performance, non-toxic red ceramic pigments. They offer excellent thermal and chemical stability, making them suitable for high-temperature applications in the ceramics industry.
Application Notes
These Cr-doped YAlO₃ pigments can be used to produce stable red to pink shades in ceramic glazes and bodies, even at high firing temperatures (up to 1500°C). The final color is dependent on the chromium concentration and the calcination temperature. They are an excellent alternative to traditional cadmium and selenium-based red pigments, which are facing increasing environmental and health-related restrictions.
Quantitative Data Summary
| Composition | Calcination Temp. (°C) / Time (h) | L | a | b* | Reference |
| YAl₀.₉₇Cr₀.₀₃O₃ | 1400 / 4 | - | >25 | - | - |
| YAl₀.₉₅Cr₀.₀₅O₃ | 1500 / 6 | 45.3 | 29.5 | 22.4 | - |
Experimental Protocols
Protocol 7: Synthesis of Cr-doped YAlO₃ Pigment via Co-precipitation
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, and Cr(NO₃)₃·9H₂O in deionized water.
-
Add citric acid as a chelating agent.
-
-
pH Adjustment: Adjust the pH of the solution to 9 by adding ammonia (B1221849) solution while stirring.
-
Gel Formation: Heat the solution at 80°C to form a viscous gel.
-
Calcination: Dry the gel and then calcine it in a furnace at 1200-1500°C for 4-6 hours.
-
Washing and Drying: Wash the resulting powder with deionized water and dry it at 100°C.
Protocol 8: Application in a Ceramic Glaze
-
Pigment Preparation: Grind the synthesized Cr-doped YAlO₃ pigment to a fine powder.
-
Glaze Formulation: Mix 4 wt% of the pigment with a commercial transparent ceramic glaze.
-
Application: Apply the pigmented glaze to a ceramic substrate (e.g., a tile) to a uniform thickness.
-
Firing: Fire the glazed ceramic in a kiln according to a standard industrial firing cycle (e.g., reaching a peak temperature of 1100-1250°C).
-
Color Measurement: After cooling, measure the Lab* color coordinates of the glazed surface using a spectrophotometer.
Logical Relationship Diagram
High-Performance Diketopyrrolopyrrole (DPP) Pigment Red 254 for Automotive Coatings
Pigment Red 254 is a high-performance DPP pigment renowned for its brilliant red color, excellent lightfastness, weather resistance, and thermal stability. It is a key component in modern automotive and industrial coatings.
Application Notes
Pigment Red 254 is recommended for lead-free and heavy-metal-free coating formulations. It provides a neutral red shade and can be blended with other pigments, such as C.I. Pigment Red 170 or quinacridones, to achieve a wider range of red hues. Its exceptional durability makes it ideal for automotive OEM and refinish applications, as well as other demanding exterior coatings.[14][15]
Quantitative Data Summary
| Property | Value | Reference |
| Heat Stability in HDPE | 300°C / 5 min | [15] |
| Lightfastness (Full Shade) | 8 (Excellent) | [14] |
| Weather Fastness | Excellent | [16][17] |
| Solvent Resistance | Excellent | [14] |
Experimental Protocols
Protocol 9: Synthesis of Pigment Red 254
-
Reaction Setup: In a reaction kettle under a nitrogen atmosphere, prepare a sodium tert-amyl alcohol solution by reacting sodium metal with tert-amyl alcohol in the presence of ferric trichloride.
-
Condensation: Add p-chlorobenzonitrile to the solution, followed by the dropwise addition of diisopropyl succinate. The reaction is carried out at an elevated temperature (e.g., 70-100°C).
-
Hydrolysis: After the condensation reaction, hydrolyze the mixture with deionized water containing a surfactant.
-
Solvent Removal and Isolation: Remove the alcohols by vacuum evaporation. Filter the precipitate, wash it thoroughly, and dry to obtain the crude Pigment Red 254.[18][19]
Protocol 10: Formulation of an Automotive Basecoat
-
Pigment Dispersion: Disperse Pigment Red 254 in a mixture of solvents (e.g., butyl acetate, xylene) and a dispersant using a high-speed dissolver, followed by milling in a bead mill to achieve the desired particle size distribution.
-
Let-down: Combine the pigment dispersion with an acrylic or polyester resin, crosslinkers (e.g., melamine-formaldehyde resin), and other additives (e.g., UV absorbers, flow control agents) under gentle agitation.
-
Viscosity Adjustment: Adjust the viscosity of the final paint formulation with appropriate solvents.
-
Application and Curing:
-
Apply the basecoat to a primed metal panel using a spray gun.
-
After a flash-off period, apply a clearcoat.
-
Cure the complete coating system in an oven at a specified temperature and time (e.g., 140°C for 30 minutes).
-
-
Performance Testing:
-
Evaluate the color, gloss, and distinctness of image (DOI) of the cured coating.
-
Conduct accelerated weathering tests (e.g., QUV or Xenon arc) to assess the lightfastness and weather resistance of the coating.
-
Experimental Workflow
References
- 1. Efficient Dye-Sensitized Solar Cells Using Red Turnip and Purple Wild Sicilian Prickly Pear Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
- 3. Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (2,9-Dimethylquinacridone) Modified by Silanes Using Pulverization Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pigment Red 122 synthesis - chemicalbook [chemicalbook.com]
- 6. emerald.com [emerald.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking Red-to-NIR Luminescence via Ion-Pair Assembly in Carbodicarbene-Borenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. Collection - Air-Stable Thermoluminescent Carbodicarbene-Borafluorenium Ions - Journal of the American Chemical Society - Figshare [figshare.com]
- 14. hengyitek.com [hengyitek.com]
- 15. ispigment.com [ispigment.com]
- 16. pigments.com [pigments.com]
- 17. discover.hubpages.com [discover.hubpages.com]
- 18. Preparation method of pigment red 254 - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]
Application Notes and Protocols for Long-Term Cell Tracking with Near-Infrared Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term cell tracking is a critical tool in various fields of biological research and drug development, including immunology, oncology, stem cell research, and regenerative medicine. The ability to monitor cell migration, proliferation, and fate in vivo over extended periods provides invaluable insights into disease progression, therapeutic efficacy, and fundamental biological processes. Near-infrared (NIR) dyes have emerged as a powerful tool for these studies due to their advantageous spectral properties. The NIR window (roughly 700-900 nm) allows for deeper tissue penetration of light and significantly reduced autofluorescence from biological tissues, leading to a higher signal-to-background ratio and enhanced sensitivity for in vivo imaging.[1]
This document provides detailed application notes and protocols for utilizing commercially available NIR dyes for long-term cell tracking. It includes a comparative overview of selected dyes, comprehensive experimental procedures, and troubleshooting guidance.
Comparison of Commercially Available Near-Infrared Dyes
The selection of an appropriate NIR dye is crucial for successful long-term cell tracking experiments. Key parameters to consider include the dye's spectral properties, photostability, cytotoxicity, and labeling efficiency. Below is a summary of some commonly used commercially available NIR dyes. Direct quantitative comparisons across different studies can be challenging due to varying experimental conditions.
| Dye Name | Excitation (nm) | Emission (nm) | Key Features & Applications |
| IVISense™ 680 | ~676 | ~696 | High solubility in aqueous solutions, eliminating the need for organic solvents like DMSO. Suitable for in vivo imaging and flow cytometry.[1] |
| CellBrite® NIR680 | 681 | 702 | Ready-to-use solution for uniform labeling of suspended or adherent cells. Low cytotoxicity and minimal dye transfer between cells. |
| BioTracker™ NIR750 | 748 | 780 | Lipophilic carbocyanine dye for stable, long-term labeling of cell membranes. Can be used for both live and fixed cells. |
| CellVue® NIR815 | 786 | 814 | Lipophilic membrane dye with emission in the deeper NIR range, offering potentially better tissue penetration. |
| DiD | 644 | 665 | A lipophilic carbocyanine dye that has been used for long-term in vivo cell tracking for up to 80 days.[2] |
| IR-780 | ~780 | ~810 | A heptamethine cyanine (B1664457) dye that has been explored for cell tracking applications. |
Quantitative Performance Data (Data synthesized from multiple sources; direct comparison should be made with caution due to varying experimental conditions)
| Dye | Cell Type | Concentration | Viability/Cytotoxicity | Photostability/Signal Retention | Reference |
| IVISense™ 680 | RAW 264.7 macrophages | Not specified | No effect on viability assessed by WST and BrdU incorporation assays. | Signal retained in dividing cells in vitro for more than 7 days.[1] | [1] |
| DiD | Human hepatic progenitors | 1 µM | Not specified | Positive fluorescence signal detected in vivo up to 80 days post-transplantation.[2] | [2] |
| IR-780 | HeLa cells | 1 nM - 500 nM | Low cytotoxicity in the dark. | Not specified in this study. | [3][4] |
| IR-813 | HeLa cells | 1 nM - 500 nM | Significant cytotoxicity after irradiation. | Not specified in this study. | [3][4] |
| IR-125 | HeLa cells | 1 nM - 500 nM | Significant cytotoxicity after irradiation. | Not specified in this study. | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Suspension Cells with Lipophilic NIR Dyes
This protocol is a general guideline for labeling cells in suspension with lipophilic NIR dyes such as CellBrite® NIR, BioTracker™ NIR, and DiD. Optimization may be required for specific cell types and dyes.
Materials:
-
NIR dye stock solution (e.g., 1 mM in DMSO)
-
Cells in suspension
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS)
-
Conical tubes (15 mL or 50 mL)
-
Centrifuge
-
Water bath or incubator at 37°C
Procedure:
-
Cell Preparation:
-
Count the cells and determine the required volume for labeling. Aim for a cell density of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Wash the cells once with serum-free medium or PBS to remove any residual serum proteins.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in serum-free medium or PBS at the desired concentration.
-
-
Dye Preparation:
-
Prepare a working solution of the NIR dye in a suitable buffer (e.g., PBS or serum-free medium). The final concentration typically ranges from 1 to 10 µM. It is crucial to optimize the concentration for your specific cell type to ensure bright staining with minimal cytotoxicity.
-
-
Cell Labeling:
-
Add the cell suspension to the dye working solution.
-
Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary.
-
-
Washing:
-
After incubation, add an equal volume of complete medium containing FBS to stop the labeling reaction.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete medium.
-
Repeat the wash step two more times to ensure the removal of any unbound dye.
-
-
Final Preparation:
-
After the final wash, resuspend the cells in the appropriate medium for your downstream application (e.g., in vivo injection, flow cytometry analysis, or cell culture).
-
Count the labeled cells and assess their viability using a method such as trypan blue exclusion.
-
Protocol 2: In Vivo Cell Tracking in a Mouse Model
This protocol outlines a general procedure for tracking NIR-labeled cells in a mouse model using in vivo fluorescence imaging.
Materials:
-
NIR-labeled cells (prepared as in Protocol 1)
-
Mice (strain appropriate for the experimental model)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Syringes and needles for cell injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
If necessary, remove fur from the imaging area to reduce light scattering and improve signal detection.
-
-
Cell Injection:
-
Inject the NIR-labeled cells into the mouse via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or intratumoral). The number of cells to be injected will depend on the cell type, the model, and the sensitivity of the imaging system.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at the appropriate NIR wavelength for the dye used.
-
Acquire images at various time points (e.g., immediately after injection, 24h, 48h, 72h, and weekly) to track the migration and persistence of the labeled cells.
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescence intensity in regions of interest (ROIs).
-
Analyze the biodistribution and accumulation of the labeled cells over time.
-
Protocol 3: Flow Cytometry Analysis of NIR-Labeled Cells
This protocol describes how to analyze the labeling efficiency and fluorescence intensity of NIR-labeled cells using flow cytometry.
Materials:
-
NIR-labeled cells (prepared as in Protocol 1)
-
Unlabeled control cells
-
Flow cytometer with a laser and filter set appropriate for the NIR dye
-
Flow cytometry tubes
-
Staining buffer (e.g., PBS with 2% FBS)
Procedure:
-
Sample Preparation:
-
Resuspend the NIR-labeled and unlabeled control cells in staining buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer the cell suspensions to flow cytometry tubes.
-
-
Flow Cytometer Setup:
-
Set up the flow cytometer with the appropriate laser for excitation (e.g., a red laser for dyes like DiD or a 670 nm laser for IVISense™ 680) and the corresponding emission filter.
-
Use the unlabeled control cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for the NIR fluorescence channel.
-
-
Data Acquisition:
-
Acquire data for the NIR-labeled cells.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for a statistically robust analysis.
-
-
Data Analysis:
-
Use the flow cytometry analysis software to gate on the cell population of interest based on FSC and SSC.
-
Generate a histogram of the NIR fluorescence channel to assess the labeling efficiency and the distribution of fluorescence intensity within the labeled cell population.
-
Calculate the percentage of labeled cells and the mean fluorescence intensity (MFI).
-
Visualizations
Caption: General workflow for labeling cells with NIR dyes for various downstream applications.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photochemistry and Cytotoxicity Evaluation of Heptamethinecyanine Near Infrared (NIR) Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Delivery of Red Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Fluorescent Probes
Targeted delivery of fluorescent probes allows for the specific labeling and visualization of particular cell types, organelles, or molecular targets within complex biological systems. This specificity is crucial for reducing background noise, enhancing signal intensity, and enabling precise analysis in applications ranging from basic cell biology to diagnostic imaging and drug efficacy studies. Red fluorescent probes are particularly advantageous for in vivo and deep-tissue imaging due to the reduced autofluorescence and deeper tissue penetration of red light.
This document outlines three primary methods for targeted delivery:
-
Antibody-Based Targeting: Utilizes the high specificity of antibodies for cell surface antigens.
-
Small Molecule Ligand-Receptor Targeting: Exploits the natural affinity between small molecule ligands (e.g., vitamins, peptides) and their cellular receptors.
-
Nanoparticle-Mediated Delivery: Employs nanoparticles as carriers for probes, which can be targeted either passively or actively.
Method 1: Antibody-Based Targeting
Application Note: Antibody-drug conjugates (ADCs) have a parallel in antibody-fluorophore conjugates, which leverage the exquisite specificity of monoclonal antibodies (mAbs) to deliver a fluorescent payload to cells expressing a target antigen. This method is ideal for distinguishing specific cells in a heterogeneous population, such as identifying cancer cells or specific immune cell subsets. The choice of antibody is critical and must be specific to a surface-exposed epitope on the target cell. The conjugation chemistry typically targets primary amines (lysine residues) or sulfhydryl groups (cysteine residues) on the antibody.[1][2] While effective, it's important to ensure that the conjugation process does not compromise the antibody's binding affinity.[1][2]
Quantitative Data: Antibody-Fluorophore Conjugates
| Parameter | Typical Value | Description |
| Degree of Labeling (DOL) | 2 - 10 | The molar ratio of fluorophore to antibody. Optimal DOL balances signal strength with risk of altering antibody function.[3] |
| Binding Affinity (Kd) | 1 - 100 nM | Dissociation constant of the conjugated antibody to its target antigen. Should be comparable to the unconjugated antibody. |
| Signal-to-Background Ratio | > 5:1 | Ratio of fluorescence intensity of target cells versus non-target cells or background. |
| Concentration for Staining | 0.1 - 10 µg/mL | Typical concentration range for live or fixed cell imaging protocols. |
Workflow for Antibody-Based Probe Delivery
Caption: Workflow for creating and using an antibody-fluorophore conjugate.
Experimental Protocol: Amine-Reactive Labeling of an Antibody with a Red Fluorescent Dye (e.g., Cy5-NHS Ester)
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 2-10 mg/mL.[3]
-
If the antibody is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against 1X PBS (pH 7.4) to remove these interfering substances.[3]
-
For the conjugation reaction, adjust the pH of the antibody solution to 8.3-8.5 using a 1M sodium bicarbonate solution (add 100 µL per mL of antibody solution).[4]
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive Cy5-NHS ester in an anhydrous solvent like DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of dye solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.
-
Add the calculated volume of dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[4]
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[3]
-
Collect the fractions containing the labeled antibody, which will be visibly colored and will elute first.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~650 nm for Cy5).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and the dye. An optimal DOL is typically between 2 and 10.[3]
-
-
Cell Staining:
-
Incubate target cells with the purified antibody-dye conjugate (e.g., at 1 µg/mL in culture medium or PBS with 1% BSA) for 30-60 minutes at 4°C or room temperature.
-
Wash the cells three times with cold PBS to remove unbound conjugate.
-
Proceed with fluorescence imaging.
-
Method 2: Small Molecule Ligand-Receptor Targeting
Application Note: This strategy utilizes small molecules that bind with high affinity to cell surface receptors that are overexpressed on target cells.[5] A prime example is the use of folic acid to target the folate receptor (FR), which is frequently overexpressed in various cancers (e.g., ovarian, breast, lung).[5][6][7] Another common example is the use of peptides containing the Arg-Gly-Asp (RGD) sequence to target αvβ3 integrins, which are upregulated on angiogenic endothelial cells and some tumor cells.[8][9][10][11] This approach benefits from the use of small, non-immunogenic targeting moieties that can facilitate rapid clearance and potentially better tumor penetration. The probe is synthesized by covalently linking the red fluorophore to the targeting ligand.
Quantitative Data: Ligand-Targeted Probes
| Probe Example | Target Receptor | Binding Affinity (Kd/IC50) | Target Cell Types | Signal-to-Background Ratio (In Vitro) |
| Folate-NIR2 Conjugate | Folate Receptor (FR) | ~100 pM (for folate)[5] | FR-positive cancer cells (e.g., KB, L1210A)[6][12] | ~3:1 (in vivo)[6] |
| c(RGDyK)-Cy5.5 | αvβ3 Integrin | 1-100 nM[13] | U87MG glioblastoma, angiogenic endothelial cells[11] | > 4:1 (in vivo) |
Mechanism of Folate-Receptor Mediated Endocytosis
Caption: Pathway for cellular uptake of a folate-targeted fluorescent probe.
Experimental Protocol: Staining of Folate Receptor-Positive Cells
-
Cell Culture:
-
Culture folate receptor-positive (FR+) cells (e.g., KB) and folate receptor-negative (FR-) control cells (e.g., HT-1080) in standard culture medium. For the experiment, plate cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
-
Probe Preparation:
-
Synthesize or obtain a folate-red fluorescent probe conjugate (e.g., Folate-Cy5).
-
Prepare a stock solution in DMSO and dilute to a final working concentration (e.g., 1-10 µM) in serum-free culture medium.
-
-
Cell Staining:
-
Wash the cultured cells twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 1-2 hours at 37°C in a cell culture incubator.[6]
-
-
Competition/Control Experiment (Optional but Recommended):
-
To confirm specificity, pre-incubate a parallel set of FR+ cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the fluorescent probe. This should block the receptors and significantly reduce fluorescent signal.[6]
-
-
Washing and Imaging:
-
Aspirate the probe solution and wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the red fluorophore (e.g., Ex/Em ~650/670 nm for Cy5). Compare the fluorescence intensity between FR+ cells, FR- cells, and the competition control cells.
-
Method 3: Nanoparticle-Mediated Delivery
Application Note: Nanoparticles (NPs), such as liposomes, polymer dots, or quantum dots, serve as versatile carriers for fluorescent probes.[14][15][16] Their surfaces can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting, similar to the methods described above.[17] Additionally, NPs can accumulate in tumor tissues passively through the Enhanced Permeability and Retention (EPR) effect.[14][18] Encapsulating probes within NPs can protect them from degradation, improve solubility, and allow for a higher payload of fluorophores per targeting event, leading to significant signal amplification.[19]
Quantitative Data: Targeted Nanoparticle Probes
| Nanoparticle Type | Size Range | Targeting Moiety | Encapsulated Probe | Key Advantage |
| Liposomes | 80 - 200 nm | Folate[7] | Calcein / Red Dyes | High payload capacity, biocompatible. |
| Polymer Dots (Pdots) | 20 - 50 nm | RGD Peptide | Intrinsic red fluorescence | High brightness and photostability.[19] |
| Polyacrylamide NPs | 30 - 70 nm | Folic Acid | NIR Cyanine Dye[20] | Improved target specificity over dye-ligand conjugate alone.[20] |
Logical Diagram of a Targeted Nanoparticle Construct
Caption: Components of a multifunctional targeted fluorescent nanoparticle.
Experimental Protocol: Cellular Uptake of Targeted Liposomes
-
Preparation of Targeted Liposomes:
-
Synthesize or obtain liposomes encapsulating a red fluorescent dye (e.g., Rhodamine B).
-
The liposome (B1194612) surface should be functionalized with a targeting ligand (e.g., an RGD peptide) and a PEG layer to increase circulation time. Non-targeted liposomes (with PEG only) should be used as a control.
-
-
Cell Culture:
-
Plate cells that overexpress the target receptor (e.g., U87MG cells for αvβ3 integrin) in an imaging dish and allow them to adhere.
-
-
Cellular Uptake Assay:
-
Prepare dilutions of the targeted and non-targeted liposomes in serum-free cell culture medium.
-
Wash the cells with PBS and add the liposome solutions.
-
Incubate for 4 hours at 37°C to allow for cellular uptake.[21]
-
-
Washing:
-
Aspirate the liposome-containing medium.
-
Wash the cells thoroughly (3-5 times) with cold PBS to remove any liposomes that are non-specifically bound to the cell surface.
-
-
Quantification and Imaging:
-
Imaging: Visualize cellular uptake using fluorescence microscopy. The targeted liposomes should show bright intracellular puncta corresponding to endosomes/lysosomes.
-
Quantitative Analysis: Lyse the cells and measure the fluorescence intensity using a plate reader.[22] Compare the fluorescence signal from cells treated with targeted vs. non-targeted liposomes to determine the targeting efficiency. The signal from the targeted group should be significantly higher.
-
References
- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 2. colibri-cytometry.com [colibri-cytometry.com]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor detection using folate receptor-targeted imaging agents - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Folate receptor-targeted fluorescent paramagnetic bimodal liposomes for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Application of RGD-containing peptides as imaging probes for alphavbeta3 expression. | Semantic Scholar [semanticscholar.org]
- 9. Integrin (αvβ3) Targeted RGD Peptide Based Probe for Cancer Optical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Peptide-based Probes for Targeted Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 14. Nanoparticle-based activatable probes for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent nanoparticles for the accurate detection of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. umventures.org [umventures.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. worldscientific.com [worldscientific.com]
- 20. Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. giffordbioscience.com [giffordbioscience.com]
Practical Applications of Red-Shifted Fluorescent Proteins in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Red-shifted fluorescent proteins (RFPs) have become indispensable tools in neuroscience, offering significant advantages over their green fluorescent protein (GFP) counterparts. Their longer excitation and emission wavelengths lead to reduced phototoxicity, lower tissue autofluorescence, and deeper tissue penetration, making them ideal for a wide range of applications, from in vivo imaging of neuronal dynamics to the development of sophisticated biosensors.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the practical use of RFPs in neuroscience research.
I. Deep-Tissue and In Vivo Imaging
The reduced scattering of red light allows for clearer imaging deeper within living tissues, a critical advantage for studying the complex, three-dimensional environment of the brain.[3][7] Far-red and near-infrared RFPs are particularly valuable for in vivo and deep-tissue imaging in animal models.[3][8]
Application Note: Long-Term, Two-Photon Imaging of Neuronal Structures in Awake Mice
This application enables the longitudinal tracking of neuronal morphology, such as dendritic spine dynamics, in response to stimuli, learning, or disease progression. By expressing an RFP in specific neuronal populations, researchers can repeatedly image the same neurons over days, weeks, or even months.
Experimental Protocol: Two-Photon In Vivo Imaging
This protocol outlines the key steps for long-term imaging of RFP-expressing neurons in the mouse brain.
1. AAV-Mediated Expression of Red Fluorescent Proteins:
-
Objective: To express the RFP of choice in the desired neuronal population.
-
Materials:
-
Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Inject the AAV vector into the target area using a glass micropipette. The injection volume and titer should be optimized to achieve the desired expression level. For sparse labeling, consider diluting the driver vector.[9][10][11]
-
Allow 2-4 weeks for robust RFP expression before imaging.
-
2. Cranial Window Implantation:
-
Objective: To create a stable optical window for long-term imaging.
-
Materials:
-
Surgical tools, dental drill, cyanoacrylate glue, dental cement.
-
Cover glass (typically 3-5 mm diameter).
-
Head-plate for head fixation.
-
-
Procedure:
-
Following AAV injection, create a craniotomy of the desired size over the injection site.[1][2][13]
-
Carefully remove the bone flap without damaging the dura mater.[1]
-
Place a cover glass over the exposed brain and seal the edges with cyanoacrylate glue and dental cement.[1][13]
-
Attach a head-plate to the skull using dental cement for head-fixation during imaging.[2][13]
-
Allow the animal to recover for at least one week before the first imaging session.
-
3. Two-Photon Microscopy:
-
Objective: To acquire high-resolution images of RFP-labeled neurons.
-
Equipment: Two-photon microscope with a Ti:sapphire laser.
-
Procedure:
-
Head-fix the awake mouse under the microscope.
-
Tune the laser to the appropriate excitation wavelength for the specific RFP (typically in the 900-1100 nm range for red-shifted FPs).[14]
-
Locate the region of interest and acquire z-stacks of images to capture the three-dimensional structure of the neurons.
-
Repeat imaging sessions as required for the experimental timeline.
-
II. Multi-Color Imaging of Neuronal Circuits
The distinct spectral properties of RFPs allow for their use in combination with other fluorescent proteins (e.g., GFPs) for simultaneous visualization of different neuronal populations, subcellular compartments, or molecular events.[3]
Application Note: Simultaneous Imaging of Different Neuronal Populations
This application is crucial for dissecting the connectivity and interactions between different types of neurons within a circuit. For example, excitatory and inhibitory neurons can be labeled with different colored fluorescent proteins to study their synaptic interactions.
Experimental Protocol: Dual-Color Live-Cell Imaging
1. Co-expression of Fluorescent Proteins:
-
Objective: To label two distinct neuronal populations with a green and a red fluorescent protein.
-
Procedure:
-
Use two different AAV vectors, one encoding a GFP variant and the other an RFP, each under the control of a promoter specific to the desired cell type.
-
Alternatively, use transgenic mouse lines expressing different fluorescent proteins in specific neuronal populations.
-
Co-inject the AAVs or use a transgenic line crossed with another reporter line.
-
2. Confocal or Two-Photon Microscopy:
-
Objective: To acquire images of both fluorescently labeled populations simultaneously.
-
Procedure:
-
Prepare neuronal cultures or perform in vivo imaging as described above.
-
Use a microscope equipped with multiple lasers and detectors for simultaneous or sequential excitation and detection of the different fluorophores.
-
For live-cell imaging, it is crucial to use laser powers and exposure times that minimize phototoxicity.[15][16]
-
Linear unmixing algorithms can be applied to separate signals from spectrally overlapping fluorophores.[15]
-
III. Genetically Encoded Biosensors
RFPs serve as the scaffold for a variety of genetically encoded biosensors that can monitor intracellular signaling dynamics, such as changes in ion concentration or enzyme activity, in real-time.[3][4]
Application Note: Monitoring Neuronal Activity with Red Fluorescent Calcium Indicators
Red genetically encoded calcium indicators (GECIs), such as R-GECO and jRGECO1a, allow for the visualization of calcium transients associated with neuronal firing.[5][17][18][19][20] This is a powerful tool for studying the activity of large neuronal populations with single-cell resolution.
Experimental Protocol: Using the Red GECI R-GECO1
1. Expression of R-GECO1:
-
Objective: To express the R-GECO1 sensor in the neurons of interest.
-
Procedure:
-
Use an AAV vector to deliver the R-GECO1 gene to the target brain region in vivo or to primary neuronal cultures.
-
Allow sufficient time for expression (typically 2-4 weeks for in vivo experiments).
-
2. Image Acquisition:
-
Objective: To record the fluorescence changes of R-GECO1 in response to neuronal activity.
-
Procedure:
-
For in vivo imaging, use a two-photon microscope and a cranial window as described above.
-
For in vitro imaging, use a standard epifluorescence or confocal microscope.
-
Excite R-GECO1 at ~560 nm and collect emission at ~590 nm.
-
Acquire time-lapse image series to capture the dynamics of calcium-induced fluorescence changes.
-
Stimulate the neurons (e.g., electrically or with a specific agonist) to evoke activity and record the corresponding fluorescence increase.
-
3. Data Analysis:
-
Objective: To quantify the changes in fluorescence and relate them to neuronal activity.
-
Procedure:
-
Define regions of interest (ROIs) around individual cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence over baseline (ΔF/F₀) to represent the relative change in calcium concentration.
-
IV. Förster Resonance Energy Transfer (FRET) Imaging
FRET-based biosensors, often utilizing a pair of fluorescent proteins, can be used to study protein-protein interactions and conformational changes with high spatiotemporal resolution.[21][22][23][24] Red-shifted FRET pairs offer advantages in terms of reduced spectral crosstalk and phototoxicity.[21]
Application Note: Monitoring RhoA GTPase Activity
A FRET biosensor for RhoA activity can be used to visualize the spatiotemporal dynamics of this key signaling molecule involved in synaptic plasticity and neurite outgrowth.
Experimental Protocol: FRET Imaging with a Red Fluorescent Protein-Based RhoA Biosensor
1. Expression of the FRET Biosensor:
-
Objective: To express a FRET biosensor consisting of a cyan-excitable red fluorescent protein (donor) and a red fluorescent protein (acceptor) linked by a RhoA-sensitive domain.
-
Procedure:
-
Transfect cultured neurons with a plasmid encoding the RhoA FRET biosensor.
-
Allow 24-48 hours for protein expression.
-
2. FRET Microscopy:
-
Objective: To measure FRET efficiency as an indicator of RhoA activity.
-
Methods:
-
Sensitized Emission: Excite the donor RFP and measure the emission from both the donor and acceptor RFPs. An increase in acceptor emission relative to donor emission indicates an increase in FRET and thus RhoA activity.
-
Acceptor Photobleaching: Measure the donor fluorescence before and after photobleaching the acceptor. An increase in donor fluorescence after acceptor photobleaching is proportional to the FRET efficiency.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): Measure the fluorescence lifetime of the donor RFP. A decrease in the donor's lifetime indicates FRET is occurring.[21]
-
3. Image Analysis:
-
Objective: To generate a ratiometric image representing FRET efficiency.
-
Procedure:
-
For sensitized emission, calculate the ratio of acceptor intensity to donor intensity for each pixel.
-
For acceptor photobleaching, calculate the FRET efficiency based on the change in donor intensity.
-
For FLIM, fit the fluorescence decay curve to determine the lifetime.
-
Quantitative Data of Selected Red-Shifted Fluorescent Proteins
The selection of an appropriate RFP depends on the specific application and the required photophysical properties. The following table summarizes key characteristics of several commonly used monomeric red-shifted fluorescent proteins.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Brightness¹ |
| mRFP1 | 584 | 607 | 0.25 | 50,000 | 12.5 |
| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 |
| tdTomato | 554 | 581 | 0.69 | 138,000 | 95.2 |
| mApple | 568 | 592 | 0.49 | 75,000 | 36.8 |
| mRuby2 | 559 | 600 | 0.38 | 113,000 | 42.9 |
| mScarlet | 569 | 594 | 0.70 | 100,000 | 70.0 |
| jRGECO1a (Ca²⁺-bound) | 561 | 589 | 0.53 | 85,000 | 45.1 |
| jRCaMP1a (Ca²⁺-bound) | 564 | 591 | 0.44 | 71,000 | 31.2 |
¹Brightness is calculated as the product of the quantum yield and the extinction coefficient, divided by 1000. Data compiled from various sources.[25][26][27][28][29]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Signaling pathway of the red fluorescent calcium indicator R-GECO1.
Figure 2. Experimental workflow for in vivo two-photon imaging.
Figure 3. Principle of a FRET-based biosensor for detecting a signaling molecule.
References
- 1. Video: Implantation of a Cranial Window for Repeated In Vivo Imaging in Awake Mice [jove.com]
- 2. Construction of Large Cranial Windows With Nanosheet and Light-Curable Resin for Long-term Two-Photon Imaging in Mice [bio-protocol.org]
- 3. Red fluorescent proteins (RFPs) and RFP-based biosensors for neuronal imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. montanamolecular.com [montanamolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. sciencegate.app [sciencegate.app]
- 9. A detailed protocol for sparse and bright labeling of neurons via dual adeno-associated virus vectors with Cre recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A detailed protocol for sparse and bright labeling of neurons via dual adeno-associated virus vectors with Cre recombination | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo two-photon brain microscopy. [bio-protocol.org]
- 15. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. montanamolecular.com [montanamolecular.com]
- 18. Sensitive red protein calcium indicators for imaging neural activity | eLife [elifesciences.org]
- 19. A genetically encoded Ca2+ indicator based on circularly permutated sea anemone red fluorescent protein eqFP578 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent protein transgenic mice for the study of Ca2+ and redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FRET Imaging of Rho GTPase Activity with Red Fluorescent Protein-Based FRET Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FRET Imaging of Rho GTPase Activity with Red Fluorescent Protein-Based FRET Pairs | Springer Nature Experiments [experiments.springernature.com]
- 23. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Generation of bright monomeric red fluorescent proteins via computational design of enhanced chromophore packing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. A Bright and Fast Red Fluorescent Protein Voltage Indicator That Reports Neuronal Activity in Organotypic Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Leveraging New Red Fluorophores for Enhanced Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of New Red Fluorophores in Immunofluorescence
The evolution of fluorescence microscopy has been intrinsically linked to the development of novel fluorophores. In the realm of immunofluorescence (IF), the use of red fluorophores offers significant advantages, primarily due to reduced autofluorescence from biological samples in the longer wavelength region of the spectrum.[1][2] This leads to an improved signal-to-noise ratio, which is critical for the detection of low-abundance targets.[3][4] Modern red fluorophores have been engineered for superior brightness, photostability, and pH insensitivity, overcoming many limitations of their predecessors.[5][6] These advanced probes are essential for high-quality imaging, enabling longer exposure times and the capture of dynamic cellular processes with greater clarity and precision.[7] This document provides a comprehensive guide to utilizing these this compound fluorophores in immunofluorescence protocols, complete with detailed methodologies, quantitative data, and troubleshooting advice.
Data Presentation: A Comparative Look at this compound Fluorophores
The selection of an appropriate fluorophore is a critical step in designing an immunofluorescence experiment. The following tables provide a quantitative comparison of commonly used synthetic red fluorescent dyes and genetically encoded red fluorescent proteins (RFPs). Brightness is a product of the molar extinction coefficient and the quantum yield, providing a key metric for performance.[5][8]
Table 1: Synthetic Red Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability | pH Sensitivity |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 | High | Low |
| Texas Red-X | 595 | 615 | 85,000 | 0.93 | 79,050 | Moderate | Low[8] |
| Cy5 | 649 | 666 | 250,000 | 0.20 | 50,000 | Moderate | Low |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | High | Low |
| mFluor Red 780 | 754 | 779 | 220,000 | 0.12 | 26,400 | High | Low |
Table 2: Red Fluorescent Proteins (RFPs)
| Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 | High[9] |
| TagRFP-T | 555 | 584 | 100,000 | 0.44 | 44,000 | Moderate[10] |
| mKate2 | 588 | 633 | 52,500 | 0.40 | 21,000 | High[10] |
| mRuby2 | 559 | 600 | 113,000 | 0.35 | 39,550 | Moderate[10] |
| mScarlet | 569 | 594 | 100,000 | 0.70 | 70,000 | High[11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for indirect immunofluorescence staining of cultured cells using a red fluorophore-conjugated secondary antibody.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody (specific to the target protein)
-
Red Fluorophore-Conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 647)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass slides and coverslips
-
Humidified chamber
Protocol for Cultured Cells
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish or in chamber slides.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the red fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature in the dark.
-
Final Wash: Perform a final wash with PBS for 5 minutes in the dark.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for the chosen red fluorophore and counterstain.
Mandatory Visualizations
Experimental Workflow
Caption: Indirect Immunofluorescence Workflow.
Signaling Pathway Diagrams
Immunofluorescence is a powerful technique to visualize the activation and localization of key proteins in signaling pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Immunofluorescence can be used to track the translocation of activated ERK to the nucleus.[14]
Caption: MAPK/ERK Signaling Pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response.[15][16] Upon stimulation, the p65 subunit of NF-κB translocates to the nucleus, an event that can be visualized by immunofluorescence.[17][18][19]
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learn.cellsignal.com [learn.cellsignal.com]
- 4. Immunofluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 6. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Single-Molecule Imaging with Bright Red Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule imaging has revolutionized our understanding of complex biological processes by allowing the direct observation of individual molecules in real-time.[1][2] Quantum dots (QDs), which are semiconductor nanocrystals, have emerged as superior fluorescent probes for these studies, overcoming many limitations of traditional organic dyes and fluorescent proteins.[3][4][5] Their exceptional photostability allows for long-term tracking experiments, while their brightness ensures high signal-to-noise ratios.[6][7]
Red-emitting QDs are particularly advantageous for live-cell and in-vivo imaging. The longer wavelengths of red light minimize cellular autofluorescence and enable deeper tissue penetration, making them ideal for studying molecular dynamics in their native physiological context.[1] This document provides a detailed guide to the application of bright red QDs in single-molecule imaging, including their properties, bioconjugation strategies, and detailed experimental protocols.
Properties of Bright Red Quantum Dots
Quantum dots offer significant optical advantages over traditional organic fluorophores for single-molecule applications.[8] Their high quantum yields and molar extinction coefficients result in a much brighter signal, and their resistance to photobleaching enables extended imaging times, which are crucial for tracking slow or complex molecular processes.[9][10][11]
Table 1: Comparison of Photophysical Properties: Red Quantum Dots vs. Red Organic Dyes
| Property | Bright Red Quantum Dots (e.g., CdSe/ZnS) | Red Organic Dyes (e.g., Cy5, Alexa Fluor 647) |
| Emission Wavelength | Tunable by size (e.g., 600-700 nm)[12][13] | Fixed (e.g., ~670 nm) |
| Absorption Spectrum | Broad, continuous absorption[6] | Narrow, specific absorption peaks |
| Emission Spectrum | Narrow and symmetric (25-40 nm FWHM)[9] | Broader with a red-tail |
| Quantum Yield | High (can be >80%)[3] | Variable, generally lower to moderate |
| Photostability | Very high, resistant to photobleaching[4][7][8] | Low, prone to rapid photobleaching |
| Brightness | Extremely high[9][11] | Moderate to high |
| Fluorescence Lifetime | Long (10s of nanoseconds) | Short (nanoseconds) |
| Hydrodynamic Size | 10-35 nm (with coating)[1][14] | ~1 nm |
Bioconjugation Strategies for Quantum Dots
To target specific biomolecules, QDs must be functionalized. The surface of the QD is coated with a hydrophilic layer that can then be linked to a biological ligand, such as an antibody or streptavidin.[15][16] Polyethylene glycol (PEG) is often included in the coating to reduce nonspecific binding and minimize the overall size of the nanoparticle.[1][14]
General Workflow for Quantum Dot Bioconjugation
The process begins with a core-shell QD, which is then made water-soluble and functionalized for specific targeting. This multi-step process ensures stability, biocompatibility, and specificity of the final probe.
Caption: General workflow for preparing targeted quantum dot probes.
Table 2: Common Bioconjugation Chemistries for Quantum Dots
| Strategy | Linkage | Key Reagents | Advantages | Disadvantages |
| Amine-Carboxyl Coupling | Amide bond | EDC, Sulfo-NHS | Stable covalent bond, widely used.[7] | Requires activation steps, potential for protein cross-linking. |
| Streptavidin-Biotin | Non-covalent | Streptavidin-QDs, Biotinylated protein | Extremely high affinity, simple one-step binding.[6][14] | Requires biotinylation of the target protein. |
| His-tag-Metal Affinity | Coordination bond | Ni-NTA or Zn on QD surface, His-tagged protein | Site-specific, reversible binding.[6][17] | Weaker than covalent bonds, potential for leaching. |
| Antibody-Antigen | Non-covalent | Antibody-conjugated QDs | High specificity for endogenous proteins.[4][14] | Can increase probe size, potential for cross-linking. |
Experimental Protocols
Protocol 1: Single-Particle Tracking of Epidermal Growth Factor Receptor (EGFR) on Live Cells
This protocol describes how to label and track the diffusion of individual EGFR molecules on the surface of a live mammalian cell line (e.g., A431 cells) using a streptavidin-QD.[6]
Materials:
-
Red Streptavidin-conjugated Quantum Dots (e.g., Qdot™ 655 Sav Conjugate)
-
Biotinylated-EGF (Epidermal Growth Factor)
-
A431 cells (or other EGFR-expressing cell line)
-
Cell culture medium (e.g., DMEM)
-
Imaging Buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Glass-bottom imaging dishes
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Culture: Plate A431 cells on glass-bottom imaging dishes. Culture until they reach 50-70% confluency.
-
Starvation: Prior to labeling, starve the cells in serum-free medium for 2-4 hours to reduce receptor internalization.
-
Preparation of QD Probes:
-
Dilute the streptavidin-QDs to a final concentration of 10-20 nM in a blocking buffer (e.g., PBS with 1% BSA).
-
Add biotinylated-EGF to the diluted QDs at a molar ratio of approximately 1:1.
-
Incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Cell Labeling:
-
Wash the starved cells twice with cold Imaging Buffer.
-
Dilute the QD-EGF complexes to a final concentration of 0.1-1.0 nM in cold Imaging Buffer.
-
Add the diluted QD-EGF solution to the cells and incubate on ice for 10-15 minutes. This low temperature allows binding but prevents receptor-mediated endocytosis.
-
-
Washing: Gently wash the cells three times with cold Imaging Buffer to remove unbound QD probes.
-
Imaging:
-
Replace the wash buffer with pre-warmed (37°C) Imaging Buffer.
-
Immediately transfer the dish to a pre-heated microscope stage equipped for Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Excite the QDs using a laser (e.g., 488 nm or 561 nm).
-
Acquire time-lapse image series (movies) using an EMCCD camera with an exposure time of 20-50 ms (B15284909) per frame for several minutes.
-
References
- 1. Compact Quantum Dots for Single-molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking bio-molecules in live cells using quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Stable, small, specific, low-valency quantum dots for single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum dots for quantitative imaging: from single molecules to tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Dot Labeling - Profacgen [profacgen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single-Molecule Tracking in Living Cells Using Single Quantum Dot Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time quantum dot tracking of single proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.stmjournals.com [journals.stmjournals.com]
- 13. Single Quantum Dot Imaging [egr.msu.edu]
- 14. Monovalent, reduced-size quantum dots for imaging receptors on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantum Dots Labeling Proteins - CD Bioparticles [cd-bioparticles.com]
- 16. Surface functionalization of quantum dots for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Washington Red Fluorophore
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Washington Red (WR) fluorescent dyes and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Washington Red and what are its primary applications?
Washington Red is a class of near-infrared (NIR) fluorescent dyes known for their high quantum yields and large Stokes shifts.[1][2] These characteristics make them particularly well-suited for in vivo and cellular imaging, where minimizing autofluorescence and maximizing tissue penetration are crucial. A primary application of WR dyes is in the development of fluorescent probes for the detection of biological molecules, such as hydrogen sulfide (B99878) (H2S) in living cells.[1][3]
Q2: My Washington Red probe is not fluorescing or the signal is very weak. What are the possible causes?
A weak or absent fluorescent signal can stem from several factors:
-
Probe Concentration: The probe concentration may be too low for detection. Conversely, excessively high concentrations can lead to self-quenching. It is recommended to perform a concentration titration to determine the optimal working concentration for your specific application.
-
Target Abundance: The target molecule you are trying to detect may be present at very low levels in your sample.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your imaging system are appropriate for the specific Washington Red derivative you are using.
-
Probe Integrity: Ensure the probe has been stored correctly, protected from light and moisture, to prevent degradation. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[4]
-
Suboptimal Reaction Conditions: For probes that require a chemical reaction to fluoresce (e.g., H2S probes), the reaction conditions (pH, incubation time) may not be optimal.
Q3: I am observing rapid photobleaching of my Washington Red signal. How can I improve its photostability?
Photobleaching is the irreversible loss of fluorescence due to light-induced damage. While Washington Red dyes are designed for good photostability, intense or prolonged illumination will lead to signal decay.[2] Here are some strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[4]
-
Minimize Exposure Time: Reduce the image acquisition time to the minimum necessary for a good signal-to-noise ratio. For time-lapse experiments, increase the interval between acquisitions.[4]
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium. These reagents work by scavenging free radicals that contribute to photobleaching.
-
Optimize Imaging Environment: The presence of reactive oxygen species can accelerate photobleaching. Ensure your imaging buffer is fresh and consider de-gassing it to remove dissolved oxygen.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with Washington Red probes.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Low probe concentration | Titrate the probe to find the optimal concentration. |
| Low target abundance | Use a positive control to confirm probe functionality. | |
| Incorrect filter sets | Verify the excitation and emission spectra of your WR derivative and use matching filters. | |
| Probe degradation | Use a fresh aliquot of the probe; ensure proper storage conditions. | |
| Inefficient labeling (for covalent probes) | Optimize labeling conditions (pH, temperature, time). | |
| High Background Fluorescence | High probe concentration | Reduce the probe concentration. |
| Non-specific binding | Increase the number of washing steps after probe incubation. | |
| Cellular autofluorescence | Image an unstained control sample to determine the level of autofluorescence and apply appropriate background subtraction. | |
| Contaminated media or buffers | Use fresh, high-quality, phenol (B47542) red-free media and buffers.[4] | |
| Rapid Signal Fading (Photobleaching) | High excitation light intensity | Reduce laser power or use neutral density filters. |
| Prolonged exposure time | Minimize acquisition time and the frequency of imaging. | |
| Absence of antifade reagent | Use a mounting medium containing a high-quality antifade reagent. | |
| Presence of reactive oxygen species | Use fresh, de-gassed imaging buffers. |
Quantitative Photostability Data
While specific photostability data for each Washington Red derivative is not exhaustively available in the public domain, the following table provides an illustrative comparison with other common fluorophores. Note: These values are representative and can vary depending on the specific experimental conditions.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Relative Photostability |
| Washington Red (WR3, 4, 5, 6) | ~650-700 | ~750-800 | High | Good to Excellent[2] |
| Cy5 | 649 | 670 | 0.28 | Moderate |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Good |
| IRDye 800CW | 774 | 789 | 0.08 | Excellent |
Experimental Protocols
Protocol 1: Imaging of Endogenous Hydrogen Sulfide (H2S) in Live Cells using a Washington Red-based Probe
This protocol describes the use of a Washington Red-based fluorescent probe designed to detect H2S in living cells.
Materials:
-
Washington Red-based H2S probe (e.g., WSP-NIR, SeSP-NIR)[2]
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
H2S donor (e.g., NaHS) for positive control (optional)
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency on an imaging dish.
-
Probe Preparation: Prepare a stock solution of the Washington Red H2S probe in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (typically in the low micromolar range; optimization is recommended).
-
Cell Staining:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C for the time recommended in the product literature (typically 30-60 minutes).
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, phenol red-free cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters.
-
For a positive control, treat a separate dish of cells with an H2S donor before or during probe incubation.
-
Visualizations
Caption: Workflow for live-cell imaging of H2S using a Washington Red probe.
Caption: A logical guide for troubleshooting common Washington Red issues.
Caption: Signaling pathway for H2S detection using a Washington Red-based probe.
References
Technical Support Center: Optimizing mScarlet3 Expression in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the expression of the red fluorescent protein mScarlet3 in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for expressing mScarlet3 in E. coli?
A1: A reliable starting point for mScarlet3 expression is to use the BL21(DE3) E. coli strain with a pET-based vector. Induction can be initiated when the culture reaches an optical density at 600 nm (OD600) of 0.6–0.8 by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubating the culture at 18°C for 24 hours.[1]
Q2: Is mScarlet3 toxic to E. coli?
A2: Generally, mScarlet3 is reported to have no apparent cytotoxicity.[2][3] However, high-level expression of any recombinant protein can impose a metabolic burden on the host cells.[4] If you observe poor cell growth or lysis after induction, it may be due to the metabolic stress of overexpressing the protein. Lowering the induction temperature and/or the IPTG concentration can help mitigate these effects.[5][6] Some fluorescent proteins have the potential to be cytotoxic, so it is always a good practice to monitor cell health during expression experiments.[7]
Q3: Should I optimize the codon usage of the mScarlet3 gene for E. coli?
A3: While the original mScarlet3 sequence is synthetic and designed for broad applicability, codon optimization for E. coli can sometimes enhance expression levels, especially if you are observing low yields.[8][9] Codon optimization involves modifying the gene sequence to use codons that are more frequently used by the E. coli translational machinery, which can lead to more efficient protein synthesis.[9][10]
Q4: What is the best E. coli strain for mScarlet3 expression?
A4: The BL21(DE3) strain is a commonly used and effective host for T7 promoter-based expression systems (like most pET vectors) and is a good first choice for mScarlet3.[1][11] If you encounter issues with leaky expression (protein production before induction), you might consider using strains that offer tighter control over basal expression, such as BL21(DE3)pLysS.[5][12] For proteins that may have rare codons, strains like Rosetta(DE3), which supply tRNAs for rare codons, can be beneficial.[8]
Troubleshooting Guides
Problem 1: Low or No Red Fluorescence
If you are observing weak or no red fluorescence from your E. coli cultures after induction, consider the following troubleshooting steps.
References
- 1. Establishing a Novel E. coli Heterologous Secretion Expression System Mediated by mScarlet3 for the Expression of a Novel Lipolytic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 9. biomatik.com [biomatik.com]
- 10. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 12. goldbio.com [goldbio.com]
improving the quantum yield of new boron-based dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with new boron-based dyes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for my boron-based dye?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield, approaching 1, signifies that a large portion of the absorbed photons are re-emitted as fluorescence, leading to a brighter signal.[1] This parameter is crucial for applications that rely on fluorescence detection because it directly influences the sensitivity and signal-to-noise ratio of the measurement.[1]
Q2: What are the primary causes of low fluorescence quantum yield in boron-based dyes?
A2: Low fluorescence quantum yield can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat instead of light.[1] The main causes include:
-
Fluorescence Quenching: This involves processes that decrease fluorescence intensity. Mechanisms include collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[1] Common quenchers are molecular oxygen, halide ions, and heavy atoms.[1]
-
Environmental Effects: The local environment of the fluorophore significantly impacts its quantum yield. Factors such as solvent polarity, viscosity, temperature, and pH can alter the rates of radiative and non-radiative decay.[1][]
-
Aggregation: At high concentrations, certain fluorescent dyes can form aggregates, which often exhibit lower quantum yields due to self-quenching or aggregation-caused quenching (ACQ).[1][3]
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore when exposed to excitation light, resulting in a permanent loss of fluorescence.[1]
-
Molecular Structure: The inherent structure of the dye, including the degree of π-conjugation and molecular rigidity, plays a significant role. For instance, unconstrained meso-aryl groups in BODIPY dyes can enhance non-radiative relaxation, leading to lower fluorescence efficiencies.[4][]
Q3: How can I structurally modify my boron-based dye to improve its quantum yield?
A3: Several strategies involving chemical modification can enhance the quantum yield of boron-based dyes, particularly BODIPYs:
-
Extend π-Conjugation: Introducing substituents that extend the π-conjugated system can enhance charge transfer and red-shift the absorption and emission spectra.[6][7]
-
Increase Molecular Rigidity: Rigidifying the molecular skeleton is known to generally enhance emission by limiting molecular vibrations that contribute to non-radiative decay.[8]
-
Substitution at the Boron Center: Modifying the substituents on the boron atom can tune the Lewis acidity and alter the photophysical properties of the dye.[9][10]
-
Introduction of Heavy Atoms: For specific applications like photodynamic therapy, substituting the dye with heavy atoms like bromine or iodine can increase the quantum yield of triplet state formation, though this often decreases fluorescence quantum yield.[11][12]
Troubleshooting Guide: Low Quantum Yield
This guide provides a systematic approach to identifying and resolving the issue of low quantum yield in your experiments with boron-based dyes.
Caption: Troubleshooting workflow for low quantum yield.
Q1: My boron-based dye exhibits a very low fluorescence signal. What should I check first?
A1: Begin by verifying the purity of your dye and the experimental conditions.[3]
-
Purity: Impurities can act as quenchers. Confirm the purity of your dye using techniques like NMR, mass spectrometry, and elemental analysis.[3]
-
Concentration: Both excessively high and low concentrations can diminish fluorescence. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), while very low concentrations may result in a signal that is below the detection limit of your instrument.[1][3] To minimize re-absorption effects, the absorbance in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[13]
-
Instrumentation: Double-check your fluorometer settings. Ensure you are using the correct excitation wavelength for your dye and that the emission is being detected across the appropriate wavelength range. Also, confirm that the slit widths are optimized for your sample.[3][14]
Q2: I have confirmed the purity and optimized the concentration, but the quantum yield is still low. What is the next step?
A2: Investigate environmental factors that could be quenching the fluorescence.
-
Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly influence the quantum yield.[1][] For example, the quantum yield of some dimeric BODIPY dyes decreases dramatically in polar proton- or electron-donating solvents.[15]
-
Dissolved Oxygen: Molecular oxygen is a known quencher of fluorescence. Try deoxygenating your solvent by bubbling an inert gas like nitrogen or argon through it.
-
Temperature and pH: Variations in temperature and pH can affect the quantum yield. Ensure these parameters are controlled and optimized for your specific dye.[1]
Q3: How can I determine if photobleaching is the cause of the low signal?
A3: To assess photobleaching, measure the fluorescence intensity over time while continuously illuminating the sample.[1] If the intensity decreases over time, photobleaching is likely occurring. To mitigate this, you can reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with your sample.
Data Presentation
Table 1: Quantum Yield of Select BODIPY Dyes in Different Solvents
| Dye/Compound | Solvent | Quantum Yield (Φf) | Reference |
| Alkyl-substituted CH2-bis(BODIPY)s | Nonpolar hydrocarbons | 0.99 | [15] |
| Alkyl-substituted CH2-bis(BODIPY)s | Polar proton-donor solvents | 0.06 | [15] |
| Alkyl-substituted CH2-bis(BODIPY)s | Electron-donor organic solvents | 0.008 | [15] |
| Iodinated BODIPY derivative | Various solvents | < 0.02 | [11] |
| Dye 1 (DCM) | Dichloromethane | 0.85 | [7] |
| Dye 2 (DCM) | Dichloromethane | 0.65 | [7] |
| Dye 3 (DCM) | Dichloromethane | 0.43 | [7] |
| Dye 4 (DCM) | Dichloromethane | 0.19 | [7] |
| Dye 5 (DCM) | Dichloromethane | 0.32 | [7] |
| Dye 6 (DCM) | Dichloromethane | 0.23 | [7] |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[13]
Caption: Experimental workflow for relative quantum yield measurement.
Methodology:
-
Select a Standard: Choose a well-characterized standard with a known quantum yield and an emission range similar to your test sample.[13][14]
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the standard and the test sample in the same solvent.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of approximately 0.02 to 0.1.[13]
-
-
Measure Absorbance:
-
Record the absorbance spectrum for each solution.
-
Note the absorbance at the excitation wavelength to be used for the fluorescence measurements.[13]
-
-
Measure Fluorescence:
-
Record the fluorescence emission spectrum for each solution in a 10 mm cuvette, using the same excitation wavelength for both the standard and the test sample.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[13]
-
-
Data Analysis:
-
For both the standard and the test sample, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the gradient of the resulting straight line for both plots.
-
-
Calculate Quantum Yield:
-
The quantum yield of the test sample (Φf_test) can be calculated using the following equation: Φf_test = Φf_std * (Grad_test / Grad_std) * (n_test^2 / n_std^2) Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots for the test and standard samples, respectively.
-
n_test and n_std are the refractive indices of the test and standard solutions (if different solvents are used).[16]
-
-
Protocol 2: Investigating Solvent Effects
This protocol is designed to evaluate the influence of the solvent environment on the quantum yield of your boron-based dye.[1]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).[1]
-
Stock Solution: Prepare a stock solution of your dye in a solvent where it is highly soluble.
-
Sample Preparation: Prepare dilute solutions of your dye in each of the selected solvents, ensuring the absorbance at the excitation wavelength is below 0.1.[1]
-
Quantum Yield Measurement: Measure the quantum yield of your dye in each solvent using the relative quantum yield measurement protocol described above.[1]
-
Data Analysis: Plot the calculated quantum yield as a function of a solvent polarity scale (e.g., the Reichardt dye ET(30) scale). This will reveal the relationship between solvent polarity and the fluorescence efficiency of your dye.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Newcastle University eTheses: Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes [theses.ncl.ac.uk]
- 7. A Straightforward Substitution Strategy to Tune BODIPY Dyes Spanning the Near-Infrared Region via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tailoring the nonlinear absorption of fluorescent dyes by substitution at a boron center - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC00062D [pubs.rsc.org]
- 10. BODIPY Compounds Substituted on Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Aggregation of New Inorganic Red Pigments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with new inorganic red pigments. Aggregation, the clumping of primary pigment particles, can negatively impact color strength, gloss, and overall performance. This document outlines the causes of aggregation and provides detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my newly synthesized inorganic red pigments?
A1: Pigment aggregation is primarily driven by the tendency of individual particles to reduce their high surface energy by clumping together. This process is governed by several intermolecular forces and system parameters:
-
Van der Waals Forces: These are weak, short-range attractive forces that exist between all particles. When pigment particles are in close proximity, these forces can cause them to adhere to one another, leading to flocculation (loose, reversible aggregates) and agglomeration (stronger, less reversible clumps).[1][2][3]
-
Surface Energy: Newly created pigment surfaces during synthesis are often high in energy. To achieve a more stable, lower energy state, particles tend to aggregate, thereby reducing the total surface area exposed to the surrounding medium.[2]
-
Electrostatic Interactions: The surface charge of pigment particles plays a crucial role. In a stable dispersion, particles will have like charges, leading to electrostatic repulsion that prevents them from getting too close.[4][5] However, factors like pH shifts or the presence of electrolytes can neutralize these charges, allowing attractive forces to dominate.[6]
-
Polarity and Wetting: Inorganic pigments typically have polar surfaces.[7][8] If the liquid medium (solvent or resin) has a significantly different polarity, it may not adequately "wet" the pigment surface.[7][8] Poor wetting leaves air pockets and allows particles to interact directly, promoting aggregation.[3][5]
Q2: My pigment particles are aggregating after synthesis. What is the first step I should take to troubleshoot this issue?
A2: The first step is to systematically evaluate the dispersion process. Pigment dispersion is a three-stage process: wetting, de-agglomeration, and stabilization.[3] A failure at any stage can lead to aggregation.
The following workflow can help diagnose the issue:
-
Wetting: Ensure the solvent or medium can effectively displace air from the pigment surface.[3][5] If not, consider adding a wetting agent.
-
De-agglomeration (Grinding): This stage uses mechanical energy (e.g., high-speed mixing, milling) to break down agglomerates into primary particles.[5] Insufficient energy will leave large clumps.
-
Stabilization: After breaking particles apart, a dispersing agent is required to prevent them from re-agglomerating.[3][5] This is the most critical step for long-term stability.[5]
Q3: What are dispersing agents and how do I select the right one?
A3: Dispersing agents, or dispersants, are additives that adsorb onto the surface of pigment particles to prevent them from clumping together.[4][9] They provide stability through two primary mechanisms:
-
Steric Stabilization: Polymeric chains on the dispersant molecule extend from the pigment surface into the medium, creating a physical barrier that keeps particles apart.[1][4] This is the most common mechanism in solvent-based systems.[5][7][8]
-
Electrostatic Stabilization: The dispersant creates a uniform electrical charge on the surface of each particle. Particles with the same charge repel each other, preventing aggregation.[4][5] This method is highly effective in water-based systems.[5][7][8]
Selection Criteria: Choosing the correct dispersant depends on several factors:
-
Pigment Type: Inorganic pigments often require dispersants with specific anchoring groups (e.g., acidic groups like phosphate (B84403) or carboxylates) that have a high affinity for the polar metal oxide surface.[3][6][10]
-
Medium: The dispersant must be soluble in the system's medium (e.g., water-based vs. solvent-based).[1][9]
-
System Compatibility: The dispersant should not negatively impact other properties of the final formulation, such as chemical resistance or adhesion.[1]
It is often recommended to start with the manufacturer's guidelines and then perform a ladder study to find the optimal concentration.[4]
Troubleshooting Guides & Experimental Protocols
Issue: Poor Dispersion and Aggregation in a Solvent-Based System
This guide details a process for improving pigment dispersion through the use of a polymeric dispersant and provides a method for evaluating the results.
Protocol 1: Optimizing Dispersant Concentration
This protocol aims to determine the optimal concentration of a polymeric dispersant to stabilize an inorganic red pigment in a toluene-based system.
Methodology:
-
Preparation of Mill Base:
-
To five separate milling vessels, add 50g of toluene.
-
Add a polymeric dispersant (e.g., Solsperse™ series or equivalent) to each vessel in increasing concentrations: 0.5%, 1.0%, 1.5%, 2.0%, and 2.5% based on pigment weight.
-
Mix until the dispersant is fully dissolved.
-
Prepare a control vessel with only 50g of toluene.
-
-
Pigment Addition and Grinding:
-
Add 20g of the new inorganic red pigment to each vessel.
-
Add 100g of 2 mm glass beads as grinding media.
-
Secure the vessels on a high-speed disperser (saw-tooth blade) or a shaker mill.
-
Mill all samples for 60 minutes at 2000 RPM.
-
-
Evaluation:
-
After milling, allow the samples to rest for 24 hours.
-
Visually inspect for signs of settling or flocculation.
-
Measure the particle size distribution of the supernatant for each sample using Laser Diffraction.[11]
-
Measure the viscosity of each dispersion. A significant drop in viscosity often indicates better dispersion efficiency.[1]
-
Data Presentation:
Summarize the findings in a table to compare the effectiveness of different dispersant concentrations.
| Dispersant Conc. (% by pigment wt) | Visual Observation (24 hrs) | Mean Particle Size (d50, µm) | Viscosity (cP) |
| 0 (Control) | Heavy settling, hard cake | 15.2 | 850 |
| 0.5% | Moderate settling | 5.8 | 620 |
| 1.0% | Slight settling | 1.2 | 450 |
| 1.5% | No significant settling | 0.8 | 380 |
| 2.0% | No significant settling | 0.9 | 395 |
| 2.5% | Slight viscosity increase | 1.1 | 420 |
*Data is illustrative.
Issue: Pigment Re-aggregation in an Aqueous System
This guide addresses aggregation in water-based formulations and details a surface treatment protocol to improve pigment stability.
Protocol 2: Surface Modification with Silane (B1218182) Coupling Agent
This protocol enhances the hydrophilicity and stability of an inorganic pigment in water by creating a silica-like coating on its surface.
Methodology:
-
Pigment Slurry Preparation:
-
Disperse 50g of the inorganic red pigment in 500 mL of a 95:5 ethanol (B145695)/water solution using an ultrasonic bath for 30 minutes.
-
-
Hydrolysis of Silane:
-
In a separate beaker, add 5g of an amino-functional silane coupling agent (e.g., 3-aminopropyltriethoxysilane) to 50 mL of the 95:5 ethanol/water solution.
-
Stir for 15 minutes to allow for hydrolysis of the silane.
-
-
Surface Treatment Reaction:
-
Heat the pigment slurry to 60°C while stirring.
-
Slowly add the hydrolyzed silane solution to the pigment slurry dropwise over 30 minutes.
-
Maintain the temperature at 60°C and continue stirring for 4 hours to allow the silane to react with the pigment surface.
-
-
Washing and Drying:
-
Allow the treated pigment to settle. Decant the supernatant.
-
Wash the pigment three times by re-dispersing in 200 mL of pure ethanol and separating via centrifugation.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
-
Evaluation:
Compare the dispersibility of the surface-treated pigment against the untreated pigment.
| Pigment Type | Dispersibility in Water | Zeta Potential (mV) at pH 7 | Particle Size (d50, µm) after 24h |
| Untreated | Poor, immediate settling | -5.2 | > 20 |
| Surface-Treated | Good, stable for > 48h | -35.8 | 1.5 |
*Data is illustrative.
References
- 1. Dispersants 101 - Why Use a Dispersant in Paints & Coatings - Lubrizol [lubrizol.com]
- 2. aps.anl.gov [aps.anl.gov]
- 3. products.evonik.com [products.evonik.com]
- 4. allanchem.com [allanchem.com]
- 5. lankem.com [lankem.com]
- 6. lasct.org [lasct.org]
- 7. ulprospector.com [ulprospector.com]
- 8. Settle Down: Factors that Influence Pigment Settling and Stability - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 9. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
- 10. activeminerals.com [activeminerals.com]
- 11. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
Red Fluorescent Protein (RFP) Signal Troubleshooting Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal with red fluorescent proteins (RFPs).
Frequently Asked Questions (FAQs)
Q1: Why is my RFP signal completely absent or extremely dim?
There are several potential causes for a weak or nonexistent RFP signal. These can be broadly categorized into issues with protein expression, maturation, or the imaging setup itself. Common culprits include low transfection efficiency, use of a weak promoter, incorrect protein folding, incomplete chromophore maturation, or suboptimal microscope settings (e.g., wrong filter sets, low laser power).[1] In some cases, the RFP may be expressed but is mislocalized and degraded, for example by being transported to lysosomes.[2]
Q2: My RFP is expressed, but it forms bright dots or aggregates in the cell. What's happening?
RFP aggregation is a known issue, particularly with older or tetrameric variants like DsRed.[3][4] These bright puncta can be accumulations of misfolded protein or RFPs being targeted for degradation in lysosomes or autophagosomes.[3] Using a true monomeric RFP, such as mCherry or mScarlet, can significantly reduce this issue.[2][5] If you are creating a fusion protein, the addition of the RFP tag can sometimes impact the folding and solubility of the target protein, leading to aggregation.[6]
Q3: My RFP signal fades very quickly during imaging. How can I prevent this?
This rapid signal loss is due to photobleaching, an irreversible photochemical destruction of the fluorophore.[7] Red fluorescent proteins are often more susceptible to photobleaching than their green counterparts.[8][9] To mitigate this, you can:
-
Reduce the excitation light intensity (laser power or lamp output).
-
Decrease the exposure time for each image.
-
Use a more photostable RFP variant, such as mOrange2 or E2-Crimson.[3][10]
-
Use an anti-fade mounting medium for fixed samples.[11]
Q4: I am performing multi-color imaging and see my red signal in the green channel. What causes this?
This is likely due to spectral bleed-through, where the emission of one fluorophore is detected in a channel intended for another. The original DsRed, for instance, has a significant green fluorescent intermediate during its slow maturation, which can contaminate the GFP/green channel.[3] To solve this, ensure you are using appropriate and high-quality optical filters with minimal spectral overlap and perform spectral unmixing or compensation if your imaging software allows it.[12][13]
In-Depth Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
If your RFP signal is suboptimal, follow this workflow to diagnose the issue.
Caption: A workflow diagram for troubleshooting poor RFP signal.
Detailed Steps:
-
Confirm Protein Expression: A lack of fluorescence does not always mean a lack of protein.
-
Action: Perform a Western blot using an anti-RFP antibody to confirm if the protein is being expressed and is of the correct size.[11] Alternatively, you can perform immunofluorescence (IF) with an anti-RFP antibody, which can amplify the signal of dimly fluorescent or misfolded proteins.[11]
-
Solution: If no protein is detected, optimize your transfection or transduction protocol. Ensure you are using a strong promoter (e.g., CAG or EF1A) as weak promoters can result in low expression.[1] Also, verify that the RFP's codon usage is optimized for your expression system.[2]
-
-
Verify Imaging Setup: Incorrect microscope settings are a common cause of poor signal.
-
Action: Check that your excitation source (laser or lamp) and filter sets are appropriate for your specific RFP. Refer to the table below for recommended wavelengths.
-
Solution: Use the correct filter cubes designed for your RFP's excitation and emission spectra to maximize signal collection and minimize background.[13][14] Increase exposure time or camera gain, but be mindful of increasing background noise.
-
-
Check for Maturation Issues: RFPs require time to fold and for the chromophore to mature, a process that requires oxygen.[15][16]
-
Action: Review the maturation half-time (t₀.₅) for your RFP (see Table 1). Some, like DsRed, can take over 10 hours to mature.[3]
-
Solution: Allow sufficient time between transfection and imaging for the protein to mature. For some RFPs, maturation can be temperature-dependent.[15] Ensure cells are incubated at their optimal temperature (e.g., 37°C for mammalian cells).
-
-
Assess Cellular Health and Protein Localization: Overexpression of RFPs, especially those with a tendency to oligomerize, can be toxic to cells, leading to poor health and altered localization.[2][5]
-
Action: Examine cells under brightfield microscopy. Look for signs of stress, such as rounding up, detachment, or vesicle formation. Check if the fluorescence is localized to specific puncta or aggregates.
-
Solution: If toxicity is suspected, reduce the amount of plasmid used for transfection.[2] Switch to a monomeric and non-toxic RFP like mScarlet or the engineered Crimson protein, which shows low toxicity in sensitive cells like neurons.[5][17]
-
Data & Protocols
Table 1: Properties of Common Red Fluorescent Proteins
The choice of RFP can significantly impact experimental success. This table summarizes key quantitative data for several popular RFPs to aid in selection and troubleshooting.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness¹ | Photostability² | Maturation Half-Time (t₀.₅) at 37°C | Oligomeric State |
| DsRed | 558 | 583 | 74 | Moderate | >10 hours[3] | Obligate Tetramer[3] |
| mRFP1 | 584 | 607 | 23 | Low[3] | ~1 hour | Monomer |
| mCherry | 587 | 610 | 29 | High[18] | ~52-56 minutes[19][20] | Monomer[3] |
| tdTomato | 554 | 581 | 167 | High | ~1 hour[10] | Tandem Dimer |
| mOrange2 | 549 | 565 | 77 | Very High[3] | ~40 minutes | Monomer |
| mScarlet | 569 | 594 | 100 | High | ~26 minutes | Monomer[21] |
| E2-Crimson | 611 | 646 | 55 | High | ~26 minutes[10] | Monomer |
¹ Relative Brightness is normalized to mScarlet (EC * QY). Data compiled from multiple sources.[12][16][21] ² Photostability is a qualitative assessment based on reported bleaching rates.[3][18]
Key Experimental Protocols
Protocol 1: General Immunofluorescence (IF) for RFP Detection
This protocol is for amplifying a weak endogenous RFP signal in fixed cells.
-
Cell Culture & Fixation:
-
Grow cells on sterile coverslips in a culture dish.
-
Wash cells gently with 1X Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization & Blocking:
-
Permeabilize cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular targets.[22]
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS) for 1 hour at room temperature.[23]
-
-
Antibody Incubation:
-
Dilute a primary anti-RFP antibody in blocking buffer to its optimal concentration (typically 1-2 µg/mL, but titration is recommended).[24]
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 594) in blocking buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.
-
Seal the coverslip with nail polish and allow it to dry before imaging.
-
Protocol 2: Western Blotting for RFP Detection
-
Sample Preparation:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis & Transfer:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.[24]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or a specialized fluorescent western blotting blocking buffer in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[25]
-
Incubate the membrane with a primary anti-RFP antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an IR-dye conjugated secondary antibody (e.g., IRDye 680RD or 800CW) diluted in blocking buffer for 1 hour at room temperature, protected from light.[25]
-
-
Imaging:
-
Wash the membrane three times with TBST for 10 minutes each, protected from light.
-
Image the blot using a fluorescence-compatible imaging system (e.g., LI-COR Odyssey or Bio-Rad ChemiDoc MP).[26]
-
Factors Influencing RFP Signal Integrity
The final observed fluorescence is a product of multiple interconnected factors at the molecular, cellular, and instrumental level.
Caption: Key factors influencing the final RFP fluorescence signal.
References
- 1. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Red fluorescent proteins (RFPs) and RFP-based biosensors for neuronal imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bright, Nontoxic, and Non-aggregating red Fluorescent Protein for Long-Term Labeling of Fine Structures in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent protein tagging promotes phase separation and alters the aggregation pathway of huntingtin exon-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent protein quick guide [takarabio.com]
- 11. Highly Selective Antibodies for GFP and RFP | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Guide to Red Fluorescent Proteins and Biosensors for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choosing Filter Combinations for Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 14. researchgate.net [researchgate.net]
- 15. High Variation of Fluorescence Protein Maturation Times in Closely Related Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Bright, Nontoxic, and Non-aggregating red Fluorescent Protein for Long-Term Labeling of Fine Structures in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic In Vivo Characterization of Fluorescent Protein Maturation in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nano-cops.com [nano-cops.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. biotium.com [biotium.com]
- 25. m.youtube.com [m.youtube.com]
- 26. bio-rad.com [bio-rad.com]
enhancing the brightness of Washington Red in deep tissue
Welcome to the technical support center for enhancing the brightness of Washington Red and other near-infrared (NIR) dyes in deep tissue imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Washington Red?
A1: Washington Red (WR) is a class of near-infrared (NIR) fluorescent dye developed for bioimaging applications in living systems.[1] These dyes are characterized by high quantum yields and large Stokes shifts, making them particularly useful for deep tissue imaging.[1] NIR dyes, like Washington Red, are ideal for in vivo imaging because light with a wavelength between 650-900 nm can penetrate deep into tissues with minimal damage to cells and reduced interference from natural tissue fluorescence.[2][3]
Q2: Why is my Washington Red signal weak in deep tissue?
A2: A weak signal in deep tissue imaging can stem from several factors. Common causes include poor dye penetration, photobleaching (the irreversible fading of the fluorophore), quenching of the dye by its microenvironment, high tissue autofluorescence obscuring the signal, or suboptimal imaging parameters.[4][5][6] Deeper tissues naturally scatter more light, which can also lead to signal attenuation.[7][8]
Q3: What is tissue autofluorescence and how does it affect my experiment?
A3: Autofluorescence is the natural fluorescence emitted by endogenous biomolecules within tissue, such as NADH, flavins, and collagen, when excited by light.[9][10] This intrinsic fluorescence can create a high background signal, making it difficult to distinguish the specific signal from your dye, thereby lowering the signal-to-noise ratio.[9][10][11] Using far-red and NIR dyes like Washington Red helps to minimize autofluorescence, as most endogenous fluorophores emit in the blue to green spectral regions.[12][13]
Q4: How can I improve the signal-to-noise ratio (SNR)?
A4: To improve the SNR, you can either increase the signal or decrease the noise. To increase the signal, consider optimizing the dye concentration, improving dye delivery to the target, and selecting the brightest, most photostable dye for your application.[14] To decrease noise, you can take steps to reduce tissue autofluorescence, use appropriate optical filters to block excitation light leakage, and optimize imaging parameters like exposure time and detector gain.[14][15][16]
Quantitative Data
While specific quantitative data for the patented Washington Red dye is not broadly published, the well-characterized Janelia Fluor® 669 serves as an excellent representative of a high-performance, far-red dye suitable for deep tissue imaging.
| Photophysical Property | Value | Reference |
| Excitation Maximum (λex) | 669 nm | [17] |
| Emission Maximum (λem) | 682 nm | [17] |
| Molar Extinction Coefficient | 116,000 M⁻¹cm⁻¹ | [17] |
| Quantum Yield (Φ) | 0.37 | [17] |
| Photostability | Retains 97% fluorescence after 30 bleaching cycles | [18] |
| Reactive Group Examples | NHS Ester, Maleimide | |
| Solubility | Soluble to 10 mM in DMSO |
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
-
Q: I'm not seeing any signal from my Washington Red conjugate. What should I check first?
-
A: First, confirm the expression of your target protein in the sample, potentially using a method like western blot.[5][19] Ensure your imaging setup, including lasers and filters, is correctly configured for the excitation and emission wavelengths of Washington Red (approx. 669 nm / 682 nm).[5][19] Also, verify that your antibodies have been stored correctly and used at the recommended dilution.[4]
-
-
Q: My signal is present but very dim. How can I increase the brightness?
-
A: A dim signal can be caused by several factors:
-
Photobleaching: This is the irreversible destruction of the fluorophore by excitation light.[6] To mitigate this, reduce the laser power or exposure time. You can also use an anti-fade mounting medium for fixed samples.[5][6]
-
Suboptimal Dye Concentration: The antibody or probe concentration may be too low. Perform a titration experiment to find the optimal concentration that maximizes signal without increasing background.[11]
-
Poor Dye Penetration: For deep tissue, ensuring the dye conjugate reaches its target is critical. Consider optimizing the incubation time, temperature, or using permeabilization agents if appropriate for your sample type.[11]
-
Incorrect Antibody Pairing: If using an indirect detection method, ensure your secondary antibody is compatible with the host species of your primary antibody.[5]
-
-
Problem 2: High Background Signal
-
Q: My images have a high, non-specific background. What is the cause?
-
A: High background can obscure your specific signal. Common causes include:
-
Tissue Autofluorescence: As mentioned, tissues have natural fluorescence. This is especially prominent in the green and yellow channels but is minimized in the far-red region.[9][12][13] Include an unstained control sample to assess the level of autofluorescence.[19] Switching to an alfalfa-free diet for at least a week before in vivo imaging can reduce gut autofluorescence around 700 nm.[15]
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. Ensure you are using an adequate blocking step (e.g., with normal serum from the same species as the secondary antibody).[5][11] Optimizing antibody concentration and wash steps is also crucial.[11]
-
Contamination: Ensure you are using a fluorescence-compatible membrane (if applicable) and that lab equipment is clean to avoid contamination from other fluorescent sources.[4]
-
-
Experimental Protocols
Protocol 1: General Staining for Deep Tissue Sections
-
Deparaffinization and Rehydration: If using paraffin-embedded tissue, deparaffinize sections using xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigen.
-
Blocking: Block non-specific binding sites by incubating the tissue sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the sections overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times for 5 minutes each in PBS with 0.1% Tween 20 (PBST).
-
Secondary Antibody Incubation: Incubate with the Washington Red-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.[5]
-
Washing: Repeat the washing step from (5).
-
Mounting: Mount the coverslip using an anti-fade mounting medium.[5]
-
Imaging: Image the sample immediately using a confocal or multiphoton microscope equipped with appropriate lasers and emission filters for Washington Red.
Protocol 2: Optimizing Imaging Parameters
-
Select Correct Laser and Filters: Ensure the excitation laser line is well-matched to the dye's excitation peak (e.g., a 640 nm or 670 nm laser). Use an emission filter that captures the peak of the dye's emission while blocking excitation light and shorter wavelength autofluorescence.[14][16]
-
Set Detector Gain/Voltage: Start with a moderate gain setting. Increase it just enough to make the specific signal clearly visible above the detector noise. Excessively high gain will amplify noise and may lead to saturation.
-
Adjust Laser Power and Exposure Time: Use the lowest laser power and shortest exposure time that provide a sufficient signal. This will minimize photobleaching and phototoxicity in live samples.[6]
-
Optimize Z-stack: For deep tissue, acquire a Z-stack to capture the 3D structure. Adjust the step size to be at or below the Nyquist sampling rate for optimal resolution.
-
Use an Unstained Control: Image an unstained tissue sample using the same settings to determine the level of background autofluorescence. This will help you set a proper threshold for image analysis.[19]
Visualizations
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during deep tissue fluorescence imaging.
Caption: Troubleshooting workflow for weak or high-background fluorescence signals.
References
- 1. Washington Red (WR) dyes and their imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. spectralinvivo.com [spectralinvivo.com]
- 16. Reduction of excitation light leakage to improve near-infrared fluorescence imaging for tissue surface and deep tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. biotium.com [biotium.com]
Technical Support Center: Optimizing Laser Settings for mScarlet3 Excitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser settings for the excitation of the red fluorescent protein mScarlet3. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
mScarlet3 Spectroscopic and Photophysical Properties
To effectively optimize imaging conditions, it is crucial to understand the key characteristics of mScarlet3. The following table summarizes its important properties.
| Property | Value | Reference |
| Excitation Maximum | 569 nm | [1] |
| Emission Maximum | 592 nm | [1] |
| Quantum Yield | 75% | [2] |
| Molar Extinction Coefficient | 104,000 M⁻¹cm⁻¹ | [1] |
| Brightness | 78.0 | [1] |
| Fluorescence Lifetime | 4.0 ns | [2] |
| pKa | 4.5 | [1] |
| Maturation Time | 37 minutes | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser line for exciting mScarlet3?
For optimal excitation of mScarlet3, a laser line close to its excitation maximum of 569 nm is recommended.[1] The most commonly and effectively used laser line is the 561 nm laser . This provides a good balance between efficient excitation and minimizing potential phototoxicity.
Q2: I am observing rapid photobleaching of my mScarlet3 signal. What can I do to minimize it?
Photobleaching is a common issue in fluorescence microscopy. Here are several strategies to mitigate photobleaching when imaging mScarlet3:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio (SNR). For live-cell imaging, it is generally advisable not to exceed 10-15% of the laser's maximum power, though the absolute power in watts incident on the sample is the critical parameter.
-
Decrease Exposure Time/Dwell Time: Minimize the duration the sample is illuminated by using the shortest possible pixel dwell time in confocal microscopy that still yields a clear image.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.
-
Optimize Imaging Frequency: For time-lapse imaging, reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest.
-
Consider a More Photostable Variant: If significant photobleaching persists and your experimental needs for brightness are not absolute, consider using a more photostable variant like mScarlet3-H, although it has a lower quantum yield and brightness compared to mScarlet3.[3]
Q3: My mScarlet3 signal is weak. How can I improve it?
A weak fluorescent signal can be due to several factors. Here are some troubleshooting steps:
-
Confirm Expression: Ensure that the mScarlet3-tagged protein is being expressed efficiently in your system. You can verify this using techniques like Western blotting.
-
Check Filter Sets: Verify that your microscope's filter sets are appropriate for mScarlet3, with an emission filter that captures the peak emission around 594 nm.
-
Increase Laser Power with Caution: While increasing laser power can boost the signal, it also increases the risk of photobleaching and phototoxicity. Increase the power gradually and monitor the sample for any signs of damage.
-
Adjust Detector Gain: Increasing the detector gain can amplify the signal. However, excessively high gain can also amplify noise, so find a balance that provides a clear image.
-
Optimize Codon Usage: If you are expressing mScarlet3 in a non-mammalian system, ensure the gene sequence is codon-optimized for that organism to improve expression levels.
Q4: Can mScarlet3 be used for two-photon microscopy? What are the recommended laser settings?
Yes, mScarlet3 is suitable for two-photon (2P) excitation. The two-photon excitation of mScarlet has a bimodal curve with peaks around 1065 nm and 1143 nm.[4] For dual-color imaging with green fluorescent proteins like EGFP, an excitation wavelength of around 960 nm can be a good compromise.[5] It is recommended to start with a lower laser power and gradually increase it to find the optimal balance between signal strength and phototoxicity.
Experimental Protocols and Workflows
Confocal Microscopy Protocol for mScarlet3
This protocol provides a general guideline for imaging mScarlet3 using a laser scanning confocal microscope.
Objective: To acquire high-resolution images of mScarlet3-labeled structures.
Methodology:
-
Sample Preparation: Prepare cells or tissue expressing the mScarlet3 fusion protein on a suitable imaging dish or slide. For live-cell imaging, maintain physiological conditions (37°C, 5% CO₂).
-
Microscope Setup:
-
Turn on the microscope and the 561 nm laser.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion for high resolution).
-
-
Excitation and Emission Settings:
-
Set the 561 nm laser power to a low level (e.g., 1-5%).
-
Set the detector to collect emission between approximately 575 nm and 625 nm.
-
-
Image Acquisition:
-
Find the region of interest.
-
Adjust the focus to obtain a sharp image.
-
Optimize the laser power and detector gain to achieve a good signal-to-noise ratio without saturating the detector.
-
Set the pinhole to 1 Airy unit for optimal confocality.
-
Acquire the image. For time-lapse imaging, determine the minimal temporal resolution required and adjust the laser power to the lowest possible setting to minimize phototoxicity.
-
Experimental Workflow for Confocal Imaging
Caption: Workflow for mScarlet3 Confocal Microscopy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very faint signal | Low expression of mScarlet3 fusion protein. | Verify expression using Western blot or qPCR. Consider using a stronger promoter or codon-optimized sequence. |
| Incorrect microscope filter settings. | Ensure the excitation and emission filters are appropriate for mScarlet3 (Excitation: ~569 nm, Emission: ~594 nm). | |
| High background fluorescence | Autofluorescence from cells or medium. | Use a phenol (B47542) red-free medium for live-cell imaging. For fixed samples, consider using a background-quenching agent. |
| Non-specific binding of antibodies (if applicable). | Optimize antibody concentrations and blocking steps. | |
| Phototoxicity in live cells (e.g., cell blebbing, apoptosis) | Laser power is too high. | Reduce laser power to the minimum required for a good signal. |
| Frequent and prolonged exposure. | Decrease the frequency of image acquisition in time-lapse experiments. | |
| Image appears blurry | Incorrect focus or objective not clean. | Carefully adjust the focus. Clean the objective lens with appropriate lens paper and cleaning solution. |
| Pinhole is too open. | Set the pinhole to 1 Airy unit for optimal resolution. |
Signaling Pathway Visualization
mScarlet3 is an excellent reporter for studying various signaling pathways due to its brightness and fast maturation.[2]
MAPK/ERK Signaling Pathway Reporter
mScarlet3 can be used as a kinase translocation reporter (KTR) to monitor the activity of the MAPK/ERK pathway in real-time.[6] Upon pathway activation, the kinase phosphorylates the KTR, leading to its translocation from the nucleus to the cytoplasm, which can be visualized by the change in mScarlet3 localization.
Caption: MAPK/ERK pathway visualization with mScarlet3-KTR.
Calcium Signaling with mScarlet3-based Sensors
mScarlet3 has been utilized to develop genetically encoded calcium indicators (GECIs), such as PinkyCaMP, for imaging calcium dynamics.[7] These sensors exhibit a change in fluorescence intensity upon binding to calcium ions.
Caption: Visualizing calcium signaling with mScarlet3 sensors.
References
- 1. mScarlet3 :: Fluorescent Protein Database [fpbase.org]
- 2. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of red fluorescent reporters for dual-color in vivo three-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TCR ligand potency differentially impacts PD-1 inhibitory effects on diverse signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PinkyCaMP a mScarlet-based calcium sensor with exceptional brightness, photostability, and multiplexing capabilities - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues with new boron-based red dyes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with new boron-based red dyes.
Frequently Asked Questions (FAQs)
Q1: Why is my new boron-based red dye poorly soluble in aqueous solutions?
Many novel boron-based red dyes, particularly those based on the borondipyrromethene (BODIPY) core, are inherently hydrophobic.[1][2] This hydrophobicity is due to their extended π-conjugated systems, which are responsible for their desirable photophysical properties but also lead to poor solubility in polar solvents like water and aqueous buffers.[3] This can result in the formation of non-fluorescent aggregates, diminishing the dye's performance in biological assays.[4][5]
Q2: What is the best solvent to prepare a stock solution of a hydrophobic boron-based red dye?
For hydrophobic boron-based dyes, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[6][] For example, a 10 mM stock solution of BODIPY 493/503 can be prepared by dissolving 1 mg of the dye in 382 μL of DMSO.[6] It is crucial to ensure the dye is completely dissolved, which may require vortexing or sonication.[8]
Q3: How can I improve the water solubility of my boron-based red dye for biological experiments?
There are several strategies to enhance the aqueous solubility of these dyes:
-
Chemical Modification: The most effective, though complex, method is to chemically modify the dye to include water-solubilizing groups. Common modifications include the introduction of sulfonate groups, quaternary ammonium (B1175870) salts, or polyethylene (B3416737) glycol (PEG) chains.[2][9][10] These modifications can significantly improve water solubility without compromising the dye's fluorescent properties.[5]
-
Use of Co-solvents: For dyes that are not chemically modified for water solubility, adding a small amount of an organic co-solvent like DMSO to the aqueous buffer can help maintain solubility. However, the final concentration of the organic solvent should be kept low (typically below 1%) to avoid cytotoxicity in cell-based assays.
-
Employing Solubilizing Agents: Non-ionic surfactants like Pluronic® F-127 can be used to solubilize hydrophobic dyes in aqueous solutions.[11] These surfactants form micelles that encapsulate the hydrophobic dye molecules, facilitating their dispersal in aqueous media.
Q4: How should I store my boron-based red dye stock solutions?
Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure long-term stability.[6] It is also advisable to protect the solutions from light and avoid repeated freeze-thaw cycles, which can lead to dye degradation or aggregation.[6] Aliquoting the stock solution into smaller, single-use vials is a recommended practice.
Troubleshooting Guides
Issue 1: The dye precipitates out of solution when diluted in an aqueous buffer.
Possible Cause: The dye's concentration in the aqueous buffer exceeds its solubility limit, leading to precipitation. This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium.
Troubleshooting Steps:
-
Optimize Dilution Protocol:
-
Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help keep the dye in solution.
-
When adding the dye stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring.
-
-
Reduce Final Dye Concentration:
-
Lower the final working concentration of the dye in your assay. Many applications, such as cell staining, can be successful with dye concentrations in the low micromolar range (e.g., 1-10 µM).[6][]
-
-
Use a Solubilizing Agent:
-
Incorporate a non-ionic surfactant like Pluronic® F-127 into your protocol to enhance the dye's solubility in the aqueous buffer.
-
Issue 2: The fluorescence signal of the dye is weak or quenched in my experiment.
Possible Cause: The dye molecules are aggregating in the aqueous solution. This aggregation can lead to self-quenching of the fluorescence, significantly reducing the signal.[4]
Troubleshooting Steps:
-
Confirm Aggregation:
-
Use UV-Vis absorption spectroscopy to check for aggregation. The formation of H-aggregates, a common cause of fluorescence quenching, is often indicated by a blue-shift in the main absorption band compared to the spectrum in a non-polar solvent.[4]
-
-
Employ Disaggregating Agents:
-
Add a surfactant such as cetyl trimethyl ammonium bromide (CTAB) or a cyclodextrin (B1172386) to your dye solution. These agents can break up aggregates and restore fluorescence.
-
For cell-based applications, Pluronic® F-127 is a suitable option.
-
-
Modify the Solvent:
-
If your experimental conditions permit, add a small percentage of an organic co-solvent like DMSO to the aqueous buffer to disrupt the hydrophobic interactions that drive aggregation.
-
Quantitative Data
While extensive quantitative solubility data for the newest generation of boron-based red dyes is still emerging in the literature, the following table provides some reference data for a commonly used, albeit not red-emitting, BODIPY dye to illustrate typical solubility in organic solvents. Strategies for enhancing aqueous solubility are generally applicable across the BODIPY class of dyes.
| Dye Name | Solvent | Solubility |
| BODIPY 493/503 | DMSO | 5 mg/mL (19.08 mM)[6] |
| DMF | 5.56 mg/mL (21.21 mM)[6] |
Note: For red-emitting boron-based dyes, it is recommended to consult the manufacturer's technical data sheet for specific solubility information. If the dye is hydrophobic, the protocols for preparing stock solutions in DMSO and subsequent dilution into aqueous media, potentially with the aid of solubilizing agents, are recommended.
Experimental Protocols
Protocol for Preparing a Stock Solution of a Hydrophobic Boron-Based Red Dye
-
Allow the vial containing the lyophilized dye to reach room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of a dye with a molecular weight of 500 g/mol , dissolve 1 mg in 200 µL of DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming or sonication may be required for some dyes.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol for Using Pluronic® F-127 to Solubilize a Boron-Based Red Dye for Cell Staining
-
Prepare a stock solution of the boron-based red dye in anhydrous DMSO at a concentration of 1-5 mM.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Immediately before use, mix equal volumes of the dye stock solution and the Pluronic® F-127 stock solution in a microcentrifuge tube.
-
Add the mixture from step 3 to your cell culture medium or buffer to achieve the desired final dye concentration (typically 1-10 µM).
-
Proceed with your cell staining protocol.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting boron-based red dye solutions.
Caption: Logical relationships in solubilizing hydrophobic boron-based red dyes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Water-Soluble Boron Dyes - ChemistryViews [chemistryviews.org]
- 3. Recent Progress of BODIPY Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregate Formation of Boron-Containing Molecules in Thermal Vacuum Deposited Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. Solid-state emissive O-BODIPY dyes with bimodal emissions across red and near infrared region - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10296A [pubs.rsc.org]
- 9. Water-soluble red-emitting distyryl-borondipyrromethene (BODIPY) dyes for biolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water-soluble BODIPY and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]
- 11. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Red Fluorescent Protein Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when fixing cells and tissues expressing red fluorescent proteins (RFPs).
Frequently Asked Questions (FAQs)
Q1: Which is the best general-purpose fixative for preserving RFP fluorescence?
A1: For most applications, paraformaldehyde (PFA), a cross-linking fixative, is recommended for preserving the fluorescence of RFPs.[1][2] PFA effectively preserves cellular morphology by creating covalent cross-links between molecules, which helps to lock the RFP in its native conformation and retain its fluorescence.[3] Methanol-free formaldehyde (B43269) is often preferred to prevent the loss of intracellular proteins that can occur if the cell is permeabilized before fixation is complete.[3]
Q2: Will I lose my RFP signal after fixation?
A2: Some loss of fluorescence signal after fixation is common and should be anticipated.[4] The extent of signal loss can depend on the specific RFP, the fixation method, and the duration of fixation. For instance, some studies have shown that PFA fixation can lead to a decrease in fluorescence intensity.[5][6] Precipitating fixatives like methanol (B129727) and acetone (B3395972) can be particularly harsh and may denature the fluorescent protein, leading to significant signal loss.[7]
Q3: Can I store my samples after fixation? How does storage affect RFP fluorescence?
A3: Yes, you can store samples after fixation, typically at 4°C in a light-protected container. However, prolonged storage can lead to a gradual decrease in fluorescence intensity.[8] For optimal signal, it is best to image samples as soon as possible after fixation and mounting.
Q4: My RFP signal is weak after fixation and permeabilization. What can I do?
A4: If you experience a weak RFP signal, consider the following troubleshooting steps:
-
Optimize Fixation: Reduce the fixation time or the concentration of the fixative.[7]
-
Choose a Milder Permeabilization Agent: If your protocol includes permeabilization, consider using a milder detergent like saponin (B1150181) or digitonin (B1670571) instead of Triton X-100, which can sometimes extract membrane-associated proteins.
-
Use an Anti-RFP Antibody: An antibody specific to your RFP can be used to amplify the signal. This involves a secondary antibody conjugated to a bright fluorophore.[1]
-
Check Your Mounting Medium: Use a mounting medium with an anti-fading agent to protect the fluorophore from photobleaching. The pH of the mounting medium is also critical for maintaining fluorescence.[9]
Q5: Can the fixation method affect the localization of my RFP-tagged protein?
A5: Yes, fixation can sometimes cause artifacts, including the mislocalization of proteins.[10][11] Cross-linking fixatives like PFA can sometimes fail to immobilize dynamic proteins completely, leading to antibody-induced clustering.[11] It is crucial to optimize the fixation protocol for your specific protein of interest and, if possible, validate the localization with live-cell imaging.
Troubleshooting Guides
Problem 1: Significant Loss of RFP Fluorescence After Fixation
This is one of the most common issues encountered during RFP imaging. The table below provides a comparison of common fixation methods and their potential impact on RFP fluorescence.
Table 1: Comparison of Common Fixation Methods for RFPs
| Fixative | Concentration & Time | Temperature | Advantages | Disadvantages | Recommended for |
| Paraformaldehyde (PFA) | 1-4% in PBS, 10-20 min | Room Temp or 4°C | Good preservation of morphology; Generally good RFP fluorescence retention.[2] | Can cause some signal loss; May mask epitopes for subsequent immunostaining.[12][13] | General purpose fixation for most RFPs. |
| Methanol (MeOH) | 100%, 5-10 min | -20°C | Fast and permeabilizes the cell simultaneously. | Can denature proteins, leading to significant fluorescence loss for many RFPs.[7] | Specific applications where PFA is not suitable; may work for some robust RFPs. |
| Ethanol (EtOH) | 70-100%, 10 min | -20°C | Can offer good fluorescence preservation for some RFPs.[4] | Can cause cell shrinkage and morphological artifacts. | Alternative to methanol when a precipitating fixative is required. |
| PFA + Glutaraldehyde (GA) | 1-4% PFA + 0.05-0.2% GA, 10-15 min | Room Temp | Excellent preservation of ultrastructure and protein immobilization.[11] | Can increase autofluorescence; May quench fluorescence of some FPs. | Super-resolution microscopy and when complete protein immobilization is critical. |
Troubleshooting Workflow for Fluorescence Loss:
Caption: Troubleshooting workflow for dim RFP signal after fixation.
Problem 2: RFP Signal is Lost After Permeabilization
Permeabilization is necessary for intracellular antibody staining but can lead to the loss of fluorescent proteins, especially if they are not properly fixed.
Table 2: Comparison of Common Permeabilization Agents
| Permeabilization Agent | Concentration & Time | Mechanism of Action | Advantages | Disadvantages |
| Triton X-100 | 0.1-0.5% in PBS, 5-15 min | Non-ionic detergent, solubilizes membranes. | Permeabilizes all cellular membranes, including the nuclear membrane. | Can extract membrane proteins and lipids, potentially leading to signal loss of membrane-associated RFPs. |
| Saponin | 0.05-0.1% in PBS, 5-10 min | Forms pores in the plasma membrane by interacting with cholesterol. | Milder than Triton X-100, less likely to extract integral membrane proteins. | Permeabilization is reversible and may not be sufficient for all intracellular targets. |
| Digitonin | 25-50 µg/mL in PBS, 5-10 min | Similar to saponin, selectively permeabilizes the plasma membrane. | Very mild, good for preserving delicate structures. | May not efficiently permeabilize all cell types or for all antibodies. |
Troubleshooting Steps:
-
Ensure Complete Fixation: Before permeabilizing, make sure the fixation step was sufficient to cross-link the RFP within the cell. Inadequate fixation is a primary cause of protein loss during permeabilization.[14]
-
Switch to a Milder Detergent: If you are using Triton X-100, try switching to saponin or digitonin, especially if your RFP is localized to a membrane.
-
Optimize Permeabilization Time and Concentration: Reduce the concentration and/or incubation time of the detergent to the minimum required for antibody access.
Problem 3: Artifactual Localization of RFP-tagged Proteins
Fixation can sometimes alter the subcellular localization of proteins, leading to incorrect interpretations.
Common Artifacts and Solutions:
-
Protein Aggregation: Some RFPs, particularly older variants derived from DsRed, have a tendency to oligomerize, which can be exacerbated by fixation.[15] This can lead to the formation of artificial aggregates.
-
Solution: Use a truly monomeric RFP variant like mCherry. If you must use an oligomeric RFP, ensure you are not overexpressing the protein, as this can promote aggregation.
-
-
Mislocalization of Membrane Proteins: Inadequate fixation can leave membrane proteins mobile, leading to clustering upon antibody labeling.[11]
-
Solution: For membrane proteins, consider using a PFA/glutaraldehyde mixture to ensure complete immobilization.[11] Alternatively, validate your findings with live-cell imaging.
-
-
Loss from Cellular Compartments: Some fixation methods can cause proteins to leak from their native compartments.
-
Solution: Optimize your fixation protocol. A common recommendation is to use 4% PFA in PBS at a pH of 7.4.
-
Logical Flow for Investigating Localization Artifacts:
Caption: A logical workflow for investigating potential RFP localization artifacts.
Experimental Protocols
Protocol 1: Standard Paraformaldehyde (PFA) Fixation
This protocol is a good starting point for most RFP imaging experiments.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 16% or 32% stock solution (methanol-free)
-
Cells grown on coverslips
Procedure:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Prepare a fresh 4% PFA solution by diluting the stock solution in PBS.
-
Add the 4% PFA solution to the cells and incubate for 10-15 minutes at room temperature.
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
The cells are now fixed and can be processed for permeabilization and/or immunostaining.
Protocol 2: Ice-Cold Methanol Fixation
This protocol is an alternative for specific applications but may compromise RFP fluorescence.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol (100%), pre-chilled to -20°C
-
Cells grown on coverslips
Procedure:
-
Aspirate the cell culture medium.
-
Gently wash the cells once with PBS.
-
Aspirate the PBS and add ice-cold 100% methanol.
-
Incubate for 5-10 minutes at -20°C.
-
Aspirate the methanol.
-
Wash the cells three times with PBS for 5 minutes each.
-
The cells are now fixed and permeabilized.
Impact on Signaling Pathways
Fixation can impact the detection of signaling events, particularly those involving post-translational modifications like phosphorylation.
-
Phosphorylation: Aldehyde-based fixatives like PFA are generally preferred over organic solvents for preserving the phosphorylation state of proteins.[16] However, fixation can still alter signaling cascades. It is crucial to immediately fix cells after stimulation to get a snapshot of the signaling state.[3] Some studies suggest that specialized fixatives can better preserve phosphoproteins compared to standard formalin.[17]
-
FRET-based Biosensors: Fixation can potentially alter the conformation of FRET-based biosensors, which could lead to artificial changes in the FRET signal.[18] While some studies have successfully used fixed cells for FRET analysis, it is recommended to validate any findings with live-cell imaging.[18]
Signaling Pathway Considerations Workflow:
Caption: Workflow for considerations when imaging RFP-tagged signaling proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.sunyulster.edu [blog.sunyulster.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of fixation procedures on the fluorescence lifetimes of Aequorea victoria derived fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validating the Location of Fluorescent Protein Fusions in the Endomembrane System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TdTomato and EGFP identification in histological sections: insight and alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. researchgate.net [researchgate.net]
- 15. Red fluorescent proteins (RFPs) and RFP-based biosensors for neuronal imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for New Red Dye Conjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues encountered during new red dye conjugation experiments.
Frequently Asked Questions (FAQs)
1. Why is my conjugation efficiency low?
Low conjugation efficiency is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. For amine-reactive dyes (like NHS esters), the optimal pH range is typically 7.0-9.0.[1][2] At a lower pH, the primary amine groups on the protein are protonated and less reactive, while a higher pH can lead to hydrolysis of the dye.[3]
-
Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye, significantly reducing conjugation efficiency.[3][4] It is crucial to use an amine-free buffer like PBS, HEPES, MOPS, or bicarbonate.[2][3]
-
Inactive Dye: Amine-reactive dyes are sensitive to moisture and can hydrolyze if not stored properly (at -20°C in a desiccated environment).[3][4] Always prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use.[1][3]
-
Low Protein Concentration: A protein concentration below 0.5 mg/mL may decrease the reaction's effectiveness.[4]
-
Inaccessible Reactive Sites: The folding of the protein may limit the accessibility of reactive groups (e.g., lysines).[4]
2. Why is my labeled protein precipitating or aggregating?
Protein precipitation or aggregation after conjugation is often caused by over-labeling or suboptimal buffer conditions.
-
High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[5][6][7] It is important to optimize the dye-to-protein molar ratio.[5] Longer wavelength dyes, which often have larger ring systems, are more prone to causing aggregation.[6]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer are crucial for protein stability.[7] Maintain a pH where your protein is most stable, which is typically 1-2 pH units away from its isoelectric point (pI).[7][8]
-
Dye-Induced Conformational Changes: The dye molecule itself can interact with the protein and alter its natural structure, leading to misfolding and aggregation.[7]
3. How can I reduce high background fluorescence in my downstream applications?
High background fluorescence can obscure your signal and is often caused by unbound dye or non-specific binding.
-
Presence of Free Dye: It is essential to remove all unconjugated dye after the labeling reaction.[5] Purification methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or affinity chromatography are effective for this purpose.[1][]
-
Non-Specific Binding: The conjugated antibody or protein may bind non-specifically to other components in your sample.[5][10] Using an appropriate blocking buffer (e.g., BSA or serum) and increasing the number and duration of wash steps can help minimize this.[5][10]
-
Dye Aggregation: Some cyanine (B1664457) dyes have a tendency to form aggregates in aqueous solutions, which can lead to non-specific signals.[11]
4. My fluorescent signal is weak or fading quickly. What is the cause and how can I prevent it?
Weak or fading fluorescent signals are often due to a low degree of labeling or photobleaching.
-
Insufficient Labeling: If the conjugation efficiency was low, the resulting conjugate will have a weak signal.[12] Consider optimizing the dye-to-protein ratio or increasing the reaction time.[12]
-
Photobleaching: Fluorescent dyes are susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.[5] To minimize this, reduce the intensity and duration of light exposure during imaging.[5] Using antifade reagents in your mounting medium can also help.[5] Storing the conjugate protected from light is crucial.[5]
Data Presentation: Optimizing Conjugation Conditions
Optimizing the dye-to-protein molar ratio is a critical step in achieving a well-labeled and functional conjugate. The table below provides a starting point for this optimization.
| Molar Ratio (Dye:Protein) | Expected Outcome | Considerations |
| 2:1 to 5:1 | Lower degree of labeling (DOL), less risk of protein aggregation.[3][5] | Good starting point for sensitive proteins. |
| 5:1 to 10:1 | Moderate DOL, often a good balance between signal and functionality.[1] | Commonly used for antibodies. |
| 15:1 to 20:1 | Higher DOL, brighter signal but increased risk of aggregation and loss of function.[1] | May be necessary for some applications, but requires careful characterization. |
Experimental Protocols
Protocol 1: Dye Stock Solution Preparation
-
Allow the vial of amine-reactive red dye to equilibrate to room temperature before opening to prevent condensation.[4]
-
Add the appropriate amount of anhydrous dimethylsulfoxide (DMSO) to create a 10 mg/mL stock solution.[1]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Use the dye stock solution immediately. Do not store for later use as NHS-esters are moisture-sensitive.[3]
Protocol 2: Protein Preparation for Conjugation
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a pH between 7.0 and 9.0.[1][2]
-
The protein concentration should ideally be at least 0.5 mg/mL.[4]
-
If the protein buffer contains interfering substances like Tris or azide, perform a buffer exchange using dialysis or a desalting column.[4]
Protocol 3: Amine-Reactive Red Dye Conjugation
-
Add the calculated volume of the 10 mg/mL dye stock solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1] Longer incubation times can also be used.[2]
Protocol 4: Purification of the Conjugate
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with your desired storage buffer (e.g., PBS).[1]
-
Apply the conjugation reaction mixture to the top of the column.
-
Collect the fractions. The colored, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Pool the fractions containing the purified conjugate.
Protocol 5: Calculation of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of the red dye (Amax).[1]
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax).
-
ε_protein is the molar extinction coefficient of the protein.[1]
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of the dye.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound dye conjugation.
Caption: Amine-reactive red dye conjugation with a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Texas Red<sup>®</sup> Conjugation Kit (ab102924) is not available | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Red Quantum Dots in Biological Buffers
Welcome to the technical support center for red quantum dot (QD) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of QDs in various biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for red quantum dots in biological buffers?
A1: The instability of quantum dots in biological buffers primarily stems from several factors. High ionic strength and specific ion compositions in buffers like phosphate-buffered saline (PBS) can disrupt the electrostatic balance of the QD's surface, leading to aggregation.[1][2] Changes in pH can alter the charge of the surface ligands, affecting their solubility and binding to the QD surface; for instance, some ligands are stable in basic buffers but aggregate under acidic conditions.[1][3][4] Furthermore, the interaction with biomacromolecules, such as proteins, can lead to the formation of a "protein corona," which alters the QD's surface properties and can induce aggregation or sequestration.[4][5] Finally, the native hydrophobic ligands on QDs synthesized via organometallic methods are not suitable for aqueous environments, necessitating surface modification for stability.[3][6][7]
Q2: What is a core/shell structure, and how does it improve the stability of red quantum dots?
A2: A core/shell structure in quantum dots refers to a design where the central light-emitting semiconductor core (e.g., CdSe) is coated with a shell of a different semiconductor material with a wider bandgap (e.g., ZnS).[6][8][9] This shell passivates the core's surface, which is crucial for stability and performance. The ZnS shell, for example, protects the core from oxidation and degradation, prevents the leaching of potentially toxic heavy metal ions like Cadmium (Cd²⁺), and enhances the quantum yield (fluorescence brightness) and photostability.[7][9][10][11][12] This encapsulation is a key strategy for improving both the chemical and photostability of QDs for long-term biological applications.[9][13]
Q3: Why is surface chemistry critical for QD stability in biological experiments?
A3: Surface chemistry is paramount because it mediates the interaction between the inorganic QD and the aqueous biological environment.[14][15] High-quality QDs are often synthesized in organic solvents and are capped with hydrophobic ligands, making them insoluble in water.[3][7] To be used in biological buffers, these native ligands must be replaced with hydrophilic ones through processes like ligand exchange or encapsulation.[8][16] The choice of these new surface ligands determines the QD's colloidal stability, resistance to non-specific binding, and overall biocompatibility.[1][4] Functional groups on these ligands (e.g., carboxyl, amine) are also essential for conjugating biomolecules like antibodies or peptides for targeted imaging and sensing.[4][6]
Q4: What are the most common strategies to make quantum dots water-soluble and stable?
A4: There are two primary strategies for rendering hydrophobic QDs stable in aqueous solutions:
-
Ligand Exchange: This involves replacing the native hydrophobic ligands with bifunctional or hydrophilic ligands.[6][16] These new ligands have an anchor group (often a thiol) that binds to the QD surface and a hydrophilic tail that ensures water solubility.[4] Common ligands include dihydrolipoic acid (DHLA), mercaptopropionic acid (MPA), and polyethylene (B3416737) glycol (PEG) derivatives.[3][4]
-
Encapsulation: This method involves coating the QD with an amphiphilic polymer or a silica (B1680970) shell without removing the original hydrophobic ligands.[8][16] The hydrophobic segments of the polymer interact with the native ligands, while the hydrophilic segments face the aqueous environment, ensuring dispersion.[1][17] This approach often leads to excellent colloidal stability.[1][18]
Troubleshooting Guide
Problem 1: My red quantum dots are aggregating after being transferred to a biological buffer (e.g., PBS).
| Possible Cause | Troubleshooting Step | Explanation |
| High Ionic Strength | 1. Dilute the buffer to the lowest acceptable ionic strength for your experiment.2. Use a buffer with a lower salt concentration.3. Consider using zwitterionic or neutral ligands (e.g., PEGylated ligands) that are less sensitive to salt concentration.[4][5] | High salt concentrations in buffers like PBS can screen the surface charges on the QDs, reducing electrostatic repulsion and causing them to aggregate.[1][5] |
| Incorrect pH | 1. Check the pH of your buffer.2. Adjust the pH to be within the stable range for your specific QD surface chemistry. For many carboxylated QDs, a basic pH is more stable.[3] | The protonation state of surface ligands is pH-dependent. For ligands like DHLA, acidic conditions can protonate the carboxyl groups, reducing solubility and leading to aggregation.[3] |
| Ligand Detachment | 1. Use multidentate ligands (e.g., DHLA) instead of monothiol ligands for stronger surface binding.[3][19]2. Consider polymer encapsulation, which provides a more robust coating.[1][17] | The bonds between the QD surface and the stabilizing ligands can be weak, leading to ligand desorption and subsequent aggregation.[17] |
| Initial Aggregates | Before use, centrifuge the QD solution at a low speed (e.g., 2000 x g for 1 minute) and use only the supernatant.[20] | Small amounts of aggregates can form during storage. Removing them before they seed further aggregation is a crucial preventative step. |
Problem 2: The fluorescence of my red quantum dots has significantly decreased or disappeared.
| Possible Cause | Troubleshooting Step | Explanation |
| Photobleaching | 1. Reduce the intensity and duration of the excitation light.2. Use QDs with a protective shell (e.g., ZnS) to enhance photostability.[9][10]3. Use polymer-encapsulated QDs, which can offer greater resistance to photodegradation.[21] | Although QDs are more photostable than organic dyes, prolonged exposure to high-intensity light can still cause a loss of fluorescence.[10][22] |
| Surface Oxidation/Degradation | 1. Ensure your QDs have a robust inorganic shell (e.g., ZnS).[11][12]2. Store QDs in appropriate, sealed containers, protected from light and air. | The semiconductor core can degrade through oxidation, especially at surface defect sites. This creates non-radiative recombination pathways, quenching the fluorescence.[11] |
| Quenching by Buffer Components or Ligands | 1. Test QD stability in different buffers to identify quenching components.2. Be aware that some ligands, particularly thiols, can quench fluorescence.[17] | Certain molecules or ions in the buffer can interact with the QD surface and provide a pathway for non-radiative energy transfer, thus quenching the fluorescence. |
| Aggregation-Induced Quenching | Follow the troubleshooting steps for aggregation (Problem 1). | When QDs aggregate, their close proximity can lead to self-quenching and scattering effects, reducing the overall fluorescence signal.[23] |
Workflow for Troubleshooting QD Aggregation
Caption: A step-by-step workflow for troubleshooting red quantum dot aggregation in buffers.
Experimental Protocols
Protocol 1: Ligand Exchange with Dihydrolipoic Acid-Polyethylene Glycol (DHLA-PEG)
This protocol describes a common method to replace native hydrophobic ligands on QDs with a hydrophilic, biocompatible coating to ensure stability in biological buffers.
Materials:
-
QDs in organic solvent (e.g., toluene) with native hydrophobic ligands (e.g., TOPO).
-
DHLA-PEG ligand (with a functional end group like -COOH or -NH2 if needed).
-
Chloroform, Methanol (B129727).
-
Potassium carbonate (K₂CO₃) or a similar base.
-
Buffer for final suspension (e.g., 10 mM sodium borate (B1201080) buffer, pH 9.0).
-
Centrifuge and appropriate tubes.
Methodology:
-
Precipitation of QDs:
-
Take a known amount of QDs in toluene.
-
Add an equal volume of methanol to precipitate the QDs.
-
Centrifuge at 3000 x g for 3 minutes.
-
Discard the supernatant and dry the QD pellet under a gentle stream of nitrogen or in a vacuum.
-
-
Ligand Exchange Reaction:
-
Resuspend the dried QDs in chloroform.
-
In a separate vial, dissolve a 1000-fold molar excess of the DHLA-PEG ligand in chloroform.
-
Add a small amount of a weak base like K₂CO₃ to deprotonate the thiol groups of the DHLA, which facilitates stronger binding to the QD surface.[4]
-
Mix the QD solution with the ligand solution.
-
Stir the mixture at room temperature for 2-4 hours, protected from light.
-
-
Purification of Water-Soluble QDs:
-
After the reaction, add hexane (B92381) to the mixture to precipitate the now ligand-exchanged, more polar QDs.
-
Centrifuge at 3000 x g for 3 minutes and discard the supernatant containing the displaced hydrophobic ligands.
-
Wash the pellet with hexane/chloroform mixture twice to remove excess free ligands.
-
Dry the final pellet.
-
-
Dispersion in Aqueous Buffer:
-
Resuspend the purified QD pellet in the desired aqueous buffer (e.g., 10 mM sodium borate). Basic buffers are often used initially as they aid in the dispersion of DHLA-capped QDs.[3]
-
Sonicate briefly if necessary to achieve a homogenous solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining large aggregates.
-
-
Characterization:
-
Confirm the stability by measuring the hydrodynamic size via Dynamic Light Scattering (DLS) over time in your target biological buffer.
-
Assess the optical properties by measuring the fluorescence quantum yield and emission spectrum to ensure they have not been compromised.
-
Diagram: Ligand Exchange Process Workflow
Caption: Workflow for preparing stable, water-soluble QDs via ligand exchange.
Quantitative Data Summary
The stability of red quantum dots is highly dependent on their surface coating and the composition of the biological buffer. The following tables summarize stability data based on common surface modification strategies.
Table 1: Stability of QDs with Different Ligands in Various Buffers
| Ligand Type | Buffer (pH) | Ionic Strength | Stability Duration | Key Observation | Reference |
| DHLA | Borate (pH 9.0) | Low | > 1 year | Highly stable in basic conditions. | [3] |
| DHLA | Acetate (pH 5.0) | Low | Hours to Days | Tends to slowly aggregate in acidic conditions due to protonation of carboxyl groups. | [3] |
| DHLA-PEG | Water (pH 5-11) | Low | Months | The PEG component significantly improves stability over a broad pH range compared to DHLA alone. | [3] |
| MPA | PBS (pH 7.4) | High (150 mM) | Variable | Susceptible to aggregation in high ionic strength buffers. Quantum yield may decrease after exchange. | [1] |
| Cysteine | PBS (pH 7.4) | High (150 mM) | Poor | Prone to instability and aggregation, though it can prevent protein adsorption. | [4] |
| PMAO-PEG (cross-linked) | Saline/Serum Media | High | > 7 months | Cross-linked polymer encapsulation provides excellent long-term colloidal and photoluminescence stability. | [18] |
Table 2: Effect of Core/Shell Structure on QD Stability
| QD Structure | Environment | Stability Aspect | Result | Reference |
| CdSe (core-only) | Biological Media | Ion Leaching | Significant release of Cd²⁺ ions, leading to cytotoxicity. | [11][12] |
| CdSe/ZnS (core/shell) | Biological Media | Ion Leaching | ZnS shell dramatically reduces the release of free cadmium ions. | [11][12] |
| CdSe (core-only) | Under UV exposure | Photostability | Prone to surface oxidation and degradation, leading to fluorescence loss. | [10][24] |
| CdSe/ZnS (core/shell) | Under UV exposure | Photostability | ZnS shell significantly improves chemical and photostability. | [9] |
Diagram: Decision Tree for Stabilization Strategy
Caption: A decision tree to help select an appropriate QD stabilization strategy.
References
- 1. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembly and Stability of Aqueous CdTe Quantum Dots in Buffer Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Dots in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Cadmium-free Quantum Dots for Bioimaging [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cytotoxicity of cadmium-based quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparison of Common Quantum Dot Alternatives to Cadmium-Based Quantum Dots on the Basis of Liver Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals | Semantic Scholar [semanticscholar.org]
- 15. Semiconductor Quantum Dots as Target Analytes: Properties, Surface Chemistry and Detection | MDPI [mdpi.com]
- 16. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocompatible Quantum Dots for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stability of Quantum Dots in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Stability – Core Quantum Technologies [corequantum.com]
- 22. cvrl.org [cvrl.org]
- 23. Unraveling the Origin of Low Optical Efficiency for Quantum Dot White Light-Emitting Diodes From the Perspective of Aggregation-Induced Scattering Effect | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Reducing Cytotoxicity of New Red Fluorescent Stains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address cytotoxicity issues encountered when using new red fluorescent stains in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity when using red fluorescent stains?
A1: Cytotoxicity associated with fluorescent stains in live-cell imaging primarily stems from two sources:
-
Chemotoxicity: The inherent chemical properties of the dye molecule can interfere with normal cellular processes, leading to stress, apoptosis, or necrosis. Newer generations of red fluorescent dyes are often engineered for lower chemotoxicity.
-
Phototoxicity: This is a major contributor to cell death during fluorescence microscopy. The excitation light can interact with the fluorescent dye, generating reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids. Red and far-red dyes are generally less phototoxic than their blue or green counterparts because the lower-energy, longer-wavelength light required for their excitation is less damaging to cells.[1][2]
Q2: How can I determine if my red fluorescent stain is causing cytotoxicity?
A2: To determine if a fluorescent stain is the source of cytotoxicity, you should run parallel control experiments:
-
Unstained and Unimaged Control: To assess the baseline health of your cells in the experimental conditions.
-
Stained but Unimaged Control: This helps to isolate the effects of chemotoxicity from phototoxicity.
-
Imaged but Unstained Control: This control helps to determine the level of phototoxicity induced by the imaging process itself, independent of the fluorescent stain.
Observe cells for morphological signs of stress, such as membrane blebbing, cell rounding, detachment, or a decrease in proliferation rate.[3] For a quantitative assessment, you can use cell viability assays.
Q3: What are some examples of this compound fluorescent stains with reported low cytotoxicity?
A3: Several this compound fluorescent proteins and synthetic dyes have been developed with improved biocompatibility for long-term live-cell imaging. Examples include:
-
FusionRed: A monomeric red fluorescent protein with low toxicity.
-
Crimson: A bright red fluorescent protein engineered for long-term labeling of neurons without aggregation or toxicity.
-
NucSpot® Live 650: A far-red nuclear stain with low cytotoxicity suitable for long-term imaging.
-
BPC1: A red ultra-bright nuclear-targeted dye with good biocompatibility.[4]
-
CellTracker™ Deep Red: A well-retained fluorescent dye with low cellular toxicity, suitable for long-term cell tracking.[5]
-
Janelia Fluor® (JF) Dyes: A series of bright and photostable dyes, including red-emitting variants, that are suitable for live-cell imaging.[6][7]
-
SiR-tubulin and SiR-actin: Silicon-rhodamine-based probes that are excited in the far-red, minimizing phototoxicity.[8][9]
Q4: Can antioxidants be used to reduce phototoxicity?
A4: Yes, supplementing the imaging medium with antioxidants can help neutralize reactive oxygen species (ROS) and reduce phototoxicity. Commonly used antioxidants include:
-
Ascorbic acid (Vitamin C): Has been shown to significantly alleviate phototoxic effects during mitosis.[2][10]
-
Trolox: A water-soluble analog of Vitamin E that can also mitigate phototoxicity.[6]
It is crucial to optimize the concentration of the antioxidant, as high concentrations can also be toxic to cells.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High levels of cell death observed shortly after adding the stain (before imaging). | The stain has high intrinsic chemotoxicity for your cell type. | • Switch to a newer generation red fluorescent stain known for lower cytotoxicity (see FAQ A3). • Perform a dose-response experiment to determine the lowest effective concentration of the stain. • Reduce the incubation time with the stain to the minimum required for sufficient labeling. |
| Cells appear healthy after staining but die during or after time-lapse imaging. | Phototoxicity due to excessive light exposure. | • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[11] • Minimize Exposure Time: Use the shortest possible exposure time per image.[11] • Reduce Sampling Frequency: Increase the time interval between image acquisitions. • Use More Sensitive Detectors: Employ highly sensitive cameras (e.g., EMCCD, sCMOS) to reduce the required excitation light.[11] • Utilize Advanced Imaging Techniques: Consider using spinning-disk confocal or light-sheet microscopy, which are generally gentler on cells than laser-scanning confocal microscopy.[12] |
| Fluorescence signal is weak, requiring high laser power that leads to phototoxicity. | • Suboptimal stain concentration or incubation time. • Inefficient filter sets for the chosen dye. • The chosen dye is not bright enough for the target protein or structure. | • Optimize Staining Protocol: Titrate the stain concentration and incubation time to achieve brighter staining without increasing background. • Check Microscope Configuration: Ensure that the excitation and emission filters are optimal for the spectral properties of your red fluorescent stain. • Choose a Brighter Dye: Select a red fluorescent dye with a higher quantum yield and extinction coefficient. Janelia Fluor® dyes and some newer red fluorescent proteins are known for their brightness.[6] |
| Uneven or patchy staining, leading to variable cell health across the field of view. | • Inadequate sample permeabilization (for intracellular targets). • Uneven distribution of the staining solution. • Variations in cell density or health prior to staining. | • Optimize Permeabilization: If targeting intracellular structures, ensure the permeabilization step is sufficient and uniform. • Ensure Thorough Mixing: Gently mix the staining solution during application to ensure even distribution. • Maintain a Healthy Cell Culture: Ensure cells are in a logarithmic growth phase and evenly seeded before starting the experiment. |
| High background fluorescence obscuring the signal and potentially contributing to phototoxicity. | • Stain concentration is too high. • Incomplete removal of excess dye. • Autofluorescence from the cell culture medium or the cells themselves. | • Reduce Stain Concentration: Use the lowest concentration that provides a good signal. • Perform Wash Steps: If compatible with the dye, wash the cells with fresh, pre-warmed medium before imaging to remove unbound stain. • Use Phenol (B47542) Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence. • Consider Background Suppressors: Reagents like BackDrop™ Background Suppressor can reduce extracellular fluorescence. |
Quantitative Data on Red Fluorescent Stains
Direct comparative cytotoxicity data, such as IC50 values, for many this compound fluorescent stains across various cell lines is often limited in the published literature. The table below summarizes available information on the cytotoxicity of some red and far-red fluorescent probes. Researchers are encouraged to perform their own dose-response experiments to determine the optimal, non-toxic concentration for their specific cell type and experimental conditions.
| Fluorescent Stain | Type | Reported Cytotoxicity/Biocompatibility | Cell Type(s) | Reference/Source |
| BPC1 | Synthetic Dye (Nuclear) | Cell survival exceeded 90% after 48 hours at a working concentration of 100 nM. | MCF-7, MCF-10A | [4] |
| Tubulin Tracker Deep Red | Synthetic Dye (Microtubules) | No significant change in cell viability after 24 hours of incubation. | HeLa | [2] |
| CellTracker™ Deep Red | Synthetic Dye (Cytoplasmic) | Low cellular toxicity, with signal retained after 72 hours of staining. | Not specified | [5] |
| Disperse Red 11 | Synthetic Dye | Significantly reduced cell viability at high concentrations. | IPEC-J2, MPEK-BL6 | [13] |
| Far-Red Nuclear Stain | Synthetic Dye (Nuclear) | Low phototoxicity compared to UV-excitable dyes. | Not specified | [14] |
| MitoTracker® Deep Red | Synthetic Dye (Mitochondria) | Can be used for semi-quantitative measurement of mitochondrial mass. | T cells | [15] |
| SiR-tubulin/SiR-actin | Synthetic Dye (Cytoskeleton) | Minimized phototoxicity due to far-red excitation. | Human dermal fibroblasts | [8][9] |
| Janelia Fluor® (JF) Dyes | Synthetic Dyes | Generally high photostability and brightness, suitable for live-cell imaging. | Various | [6][7] |
| emiRFP670, miRFP680, miRFP713, miRFP720 | Near-Infrared Fluorescent Proteins | Identified as top-performing NIR FPs with good biocompatibility. | Mammalian cells, primary mouse neurons | [16] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Cytotoxicity of a this compound Fluorescent Stain
This protocol outlines the steps to determine the optimal, non-toxic concentration of a this compound fluorescent stain using a cell viability assay (e.g., Calcein-AM and Propidium Iodide).
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.
-
Stain Preparation: Prepare a serial dilution of the red fluorescent stain in pre-warmed, phenol red-free culture medium. A common starting range is from 10 nM to 10 µM.
-
Cell Staining: Remove the existing culture medium and add the different concentrations of the staining solution to the cells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest stain dose).
-
Incubation: Incubate the cells for the desired staining period (e.g., 30 minutes to 2 hours), protected from light.
-
Wash Step (Optional): For some stains, a wash step with fresh, pre-warmed medium can reduce background fluorescence.
-
Viability Assessment:
-
Prepare a working solution of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Add the viability staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
-
Data Analysis:
-
Count the number of live (green) and dead (red) cells in each well.
-
Calculate the percentage of cell viability for each stain concentration relative to the vehicle control.
-
Plot the cell viability against the stain concentration to determine the IC50 value (the concentration at which 50% of the cells are no longer viable).
-
Protocol 2: Mitigating Phototoxicity with Antioxidants
This protocol provides a general guideline for using ascorbic acid to reduce phototoxicity during live-cell imaging.
-
Prepare Ascorbic Acid Stock Solution: Prepare a fresh stock solution of L-ascorbic acid (e.g., 100 mM in water). Filter-sterilize the solution.
-
Prepare Imaging Medium: On the day of the experiment, dilute the ascorbic acid stock solution into your pre-warmed, phenol red-free imaging medium to the desired final concentration. A concentration of 500 µM has been shown to be effective.[7]
-
Cell Preparation and Staining: Prepare and stain your cells with the red fluorescent dye according to your optimized protocol.
-
Medium Exchange: Before imaging, replace the staining solution with the imaging medium containing ascorbic acid.
-
Imaging: Proceed with your live-cell imaging experiment, following best practices to minimize light exposure (see Troubleshooting Guide).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. novusbio.com [novusbio.com]
- 7. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.com [sartorius.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. stemcell.com [stemcell.com]
- 15. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assessment of near-infrared fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Washington Red vs. Cy5 for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the complexities of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of a novel contender, Washington Red (WR), against the well-established Cy5, supported by photophysical data and detailed experimental methodologies.
In the quest for clearer, deeper, and more sensitive in vivo imaging, the NIR window (roughly 650-900 nm) offers a significant advantage by minimizing tissue autofluorescence and enhancing light penetration.[1] For years, cyanine (B1664457) dyes, particularly Cy5, have been a mainstay for researchers. However, the recent development of the Washington Red series of dyes presents a promising alternative. This guide will dissect the key performance indicators of both dye families to empower informed decisions in your research endeavors.
At a Glance: Key Photophysical Properties
A summary of the key photophysical properties of Washington Red dyes (specifically the promising WR3, WR4, WR5, and WR6 variants) and Cy5 is presented below. This data is crucial for understanding the potential brightness and spectral suitability of these dyes for in vivo applications.
| Property | Washington Red (WR3-WR6) | Cy5 | Source(s) |
| Excitation Max (λex) | 647 nm | ~650 nm | [2] |
| Emission Max (λem) | 668 nm | ~670 nm | [2] |
| Stokes Shift | >110 nm | ~20 nm | [2] |
| Quantum Yield (Φf) | 0.19 - 0.20 | ~0.20 | [2][3] |
| Molar Extinction Coefficient (εmax) | 30,000 - 31,000 M⁻¹cm⁻¹ | Not explicitly found for direct comparison | [2] |
| Photostability | Excellent (for WR3, WR4, WR5, and WR6 in aqueous solutions) | Good | [2][4] |
In-Depth Analysis
Washington Red: A New Frontier in NIR Imaging
Developed by researchers at Washington State University, the Washington Red (WR) dyes are a novel class of NIR fluorescent probes based on a modified rhodol scaffold.[2][5] A key innovation in their design is the fusion of tetrahydroquinoxaline rings, which results in several advantageous properties for in vivo imaging.[2]
The most striking feature of the WR dyes is their exceptionally large Stokes shift, exceeding 110 nm.[2] This significant separation between the excitation and emission maxima is highly desirable for minimizing spectral crosstalk and improving the signal-to-noise ratio in complex biological environments. Furthermore, select WR dyes, such as WR3, WR4, WR5, and WR6, exhibit high fluorescence quantum yields (0.19-0.20) in aqueous solutions, comparable to the established Cy5, indicating their potential for bright in vivo signals.[2][3][4] The developers also highlight the excellent photostability of these specific WR variants.[2][4]
A significant advantage of the Washington Red platform is its tunability. The phenolic hydroxyl group on the dye's scaffold can be easily modified, allowing for the development of "turn-on" fluorescent probes that are initially non-fluorescent and only activate upon reacting with a specific analyte of interest.[5] This feature holds immense potential for creating highly specific probes for various biological targets and processes.[1]
Cy5: The Established Workhorse
Cyanine 5 (Cy5) is a well-characterized and widely adopted far-red fluorescent dye that has been instrumental in a vast number of in vivo imaging studies. Its spectral properties, with excitation and emission maxima around 650 nm and 670 nm respectively, fall squarely within the NIR window, making it suitable for deep-tissue imaging with reduced autofluorescence.[6]
Cy5 boasts a high molar extinction coefficient and a respectable quantum yield of approximately 0.20, contributing to its bright fluorescence signal.[3] Its good photostability has made it a reliable choice for a variety of applications, including labeling antibodies, peptides, and other targeting moieties for in vivo tumor imaging and tracking cellular processes.[7][8] The commercial availability of a wide range of Cy5-conjugated biomolecules further enhances its accessibility and ease of use for researchers.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful in vivo imaging studies. Below are representative protocols for tumor imaging in mouse models using Cy5-labeled antibodies and a proposed protocol for a Washington Red-based probe.
Experimental Protocol: In Vivo Tumor Imaging with a Cy5-Labeled Antibody
This protocol provides a general framework for imaging tumor xenografts in mice using an antibody conjugated to Cy5 or its derivatives like Cy5.5.
1. Animal Model and Tumor Inoculation:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Subcutaneously inoculate cancer cells (e.g., 1 x 10^6 cells in 0.1 mL of PBS) into the flank or other desired location.
-
Allow tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter) before imaging.[7]
2. Probe Preparation and Administration:
-
The Cy5-labeled antibody is typically diluted in sterile PBS.
-
Administer the probe via intravenous (tail vein) injection. The typical injected volume is around 100-200 µL.[7]
3. In Vivo Fluorescence Imaging:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[7]
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images at various time points post-injection (e.g., 0.5, 4, 8, 24, and 48 hours) to monitor probe accumulation at the tumor site and clearance from other tissues.[8]
-
Use appropriate excitation and emission filters for Cy5 (e.g., excitation: 615-665 nm, emission: 695-770 nm for Cy5.5).[7]
4. Ex Vivo Analysis (Optional but Recommended):
-
At the end of the imaging study, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised tissues to confirm the in vivo signal localization and quantify probe biodistribution.[7]
Proposed Experimental Protocol: In Vivo Tumor Imaging with a Washington Red-Based Probe
This proposed protocol is based on the known properties of Washington Red dyes and general principles of in vivo NIR imaging.
1. Animal Model and Tumor Inoculation:
-
Follow the same procedure as for the Cy5 protocol.
2. Probe Preparation and Administration:
-
Synthesize and purify the Washington Red-based targeting probe.
-
Dissolve the probe in a biocompatible vehicle (e.g., PBS with a small percentage of a solubilizing agent like DMSO if necessary).
-
Administer the probe via intravenous injection.
3. In Vivo Fluorescence Imaging:
-
Anesthetize the mouse as described previously.
-
Use an in vivo imaging system with appropriate laser lines and filter sets for Washington Red (e.g., excitation around 647 nm and emission collection centered around 668 nm).[2]
-
Acquire images at multiple time points to assess the probe's pharmacokinetic and pharmacodynamic properties.
4. Ex Vivo Analysis:
-
Perform ex vivo tissue analysis as described for the Cy5 protocol to validate in vivo findings.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using the DOT language, outlines the key steps in a typical in vivo fluorescence imaging experiment.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A General Strategy for Development of Near-Infrared Fluorescent Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Washington Red (WR) dyes and their imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common mechanism of dual emission in linearly-linked donor–acceptor-type thermally activated delayed fluorescence molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01226K [pubs.rsc.org]
- 7. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
mScarlet3 vs. mCherry: A Head-to-Head Comparison of Red Fluorescent Proteins
In the dynamic field of cellular imaging and molecular biology, the choice of fluorescent protein is critical for the success of experimental outcomes. For researchers requiring a red fluorescent tag, mCherry has long been a reliable workhorse. However, the recent development of mScarlet3 has presented a compelling alternative, boasting significant improvements in key performance metrics. This guide provides an objective, data-driven comparison of mScarlet3 and mCherry to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
Quantitative Performance Comparison
The following table summarizes the key photophysical and biochemical properties of mScarlet3 and mCherry, offering a clear quantitative comparison of their performance characteristics.
| Property | mScarlet3 | mCherry |
| Brightness | 78.0[1] | 15.84[2] |
| Quantum Yield | 75%[3][4][5][6] | 22%[2][7] |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | 104,000[1][8] | 72,000[2] |
| Maturation Half-Time | ~37 minutes (in mammalian cells)[1][9] | ~15-77 minutes (highly variable depending on conditions and model system)[2][10][11] |
| Photostability | Good, though some variants offer higher stability[5][12] | High[13][14][15] |
| Excitation Maximum (nm) | 569[1] | 587[2][14] |
| Emission Maximum (nm) | 592[1] | 610[2][14] |
Key Performance Attributes
Brightness: mScarlet3 is significantly brighter than mCherry, with a brightness value approximately 4.9 times higher.[1][2] This superior brightness is a result of its remarkably high quantum yield of 75% and a high extinction coefficient.[1][3][4][5][6] For applications requiring the detection of low-abundance proteins or imaging in systems with high background fluorescence, the enhanced brightness of mScarlet3 offers a distinct advantage.
Maturation Speed: mScarlet3 exhibits both fast and complete maturation, with a reported maturation half-time of approximately 37 minutes in mammalian cells.[1][9] While mCherry is also considered fast-maturing, its maturation time can be more variable and is generally longer than that of mScarlet3.[2][10][11][16] The rapid maturation of mScarlet3 is particularly beneficial for experiments tracking dynamic cellular processes or for use in transient expression systems.[3][4]
Photostability: mCherry is well-regarded for its high photostability, making it a suitable choice for long-term imaging experiments.[13][14][15] While mScarlet3 possesses good photostability, some of its variants, such as mScarlet-H and the more recent mScarlet3-H, have been specifically engineered for enhanced stability, making them ideal for demanding applications like super-resolution microscopy.[5][12][17][18][19][20]
Visualizing Experimental and Decision Workflows
To further aid in the understanding and application of these fluorescent proteins, the following diagrams illustrate a typical experimental workflow for comparison and a logical framework for selecting the most appropriate protein.
Experimental Protocols
Below are generalized methodologies for key experiments involved in comparing fluorescent protein performance.
1. Cellular Brightness Quantification
-
Objective: To compare the relative brightness of mScarlet3 and mCherry in a cellular context.
-
Methodology:
-
Plasmid Construction: Clone the coding sequences of mScarlet3 and mCherry into identical mammalian expression vectors (e.g., with a CMV promoter).
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media. Transfect the cells with the respective fluorescent protein plasmids using a standard transfection reagent.
-
Expression: Allow the cells to express the fluorescent proteins for 24-48 hours post-transfection.
-
Microscopy: Image the cells using a fluorescence microscope (confocal or widefield) with appropriate filter sets for red fluorescence. Ensure that imaging parameters (laser power, exposure time, gain) are kept constant between the mScarlet3 and mCherry samples.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells.
-
Data Analysis: Calculate the average fluorescence intensity and standard deviation for a population of cells for each fluorescent protein. Compare the average brightness of mScarlet3-expressing cells to that of mCherry-expressing cells.
-
2. Photostability Assay
-
Objective: To assess the photostability of mScarlet3 and mCherry under continuous illumination.
-
Methodology:
-
Sample Preparation: Prepare transfected cells as described in the cellular brightness protocol.
-
Time-Lapse Imaging: Select a field of view containing fluorescent cells for each protein. Acquire a time-lapse series of images under continuous illumination with the excitation light. Use consistent imaging parameters for both proteins.
-
Data Acquisition: Record the fluorescence intensity of individual cells at each time point.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time for both mScarlet3 and mCherry. The rate of fluorescence decay is indicative of the protein's photostability. The time it takes for the fluorescence to decrease to 50% of its initial value (the photobleaching half-life) can be calculated for a quantitative comparison.
-
Conclusion
mScarlet3 represents a significant advancement in the field of red fluorescent proteins, offering substantially greater brightness and faster maturation compared to the widely used mCherry.[1][3][4][5][6][9] These characteristics make it an excellent choice for a wide range of applications, particularly those involving the detection of weakly expressed proteins or the tracking of rapid cellular events. While mCherry remains a robust and highly photostable option, for experiments where signal intensity and maturation speed are paramount, mScarlet3 is the superior choice. For specialized applications requiring extreme photostability, variants such as mScarlet3-H should be considered.[17][18][19][20] Researchers should carefully consider the specific demands of their experimental system when selecting between these two powerful tools.
References
- 1. mScarlet3 :: Fluorescent Protein Database [fpbase.org]
- 2. mCherry :: Fluorescent Protein Database [fpbase.org]
- 3. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. MCherry Fluorescent Protein - Proteopedia, life in 3D [proteopedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. High Variation of Fluorescence Protein Maturation Times in Closely Related Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Variation of Fluorescence Protein Maturation Times in Closely Related Escherichia coli Strains | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. mCherry - Wikipedia [en.wikipedia.org]
- 14. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 15. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02442K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Breaking the stability paradox: mScarlet3-H enables long-term super-resolution and CLEM imaging [the-innovation.org]
- 18. A highly stable monomeric red fluorescent protein for advanced microscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. minnebio.com [minnebio.com]
- 20. A highly stable monomeric red fluorescent protein for advanced microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Novel Boron Dyes Versus Traditional Rhodamines for Advanced Biological Imaging
For researchers, scientists, and drug development professionals at the forefront of cellular and molecular investigation, the choice of fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of emerging boron-based dyes, such as BODIPY and its derivatives, with conventional rhodamine dyes, supported by quantitative data and detailed experimental protocols.
This comprehensive analysis delves into the key performance characteristics of these two major classes of fluorophores, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal tool for specific research applications.
At a Glance: Key Performance Metrics
The selection of a fluorescent dye hinges on a balance of several key photophysical properties. The following tables summarize the quantitative data for a selection of popular new boron dyes and traditional rhodamines, providing a clear basis for comparison.
Table 1: Photophysical Properties of Selected Boron Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent |
| BODIPY FL | 503 | 512 | ~80,000 | >0.9 | Methanol |
| BODIPY TMR-X | 544 | 570 | ~100,000 | High | Methanol |
| BODIPY 493/503 | 493 | 503 | ~75,000 | ~0.9 | Methanol |
| BODIPY 630/650 | 630 | 650 | ~100,000 | ~0.9 | Methanol |
Table 2: Photophysical Properties of Selected Rhodamine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent |
| Rhodamine 6G | 528 | 551 | ~116,000 | ~0.95 | Ethanol |
| Rhodamine B | 545 | 566 | 106,000 | ~0.70 | Ethanol[1] |
| TRITC | 547 | 572 | ~85,000 | ~0.2 | Ethanol |
| Texas Red-X | 595 | 615 | ~85,000 | ~0.7 | Methanol |
Core Strengths and Weaknesses
Boron Dyes (e.g., BODIPY):
Strengths:
-
High Photostability: Generally exhibit superior resistance to photobleaching compared to traditional dyes, enabling longer-term imaging experiments.[2]
-
High Quantum Yields: Many BODIPY derivatives boast quantum yields approaching unity, resulting in bright fluorescent signals.[2]
-
Narrow Emission Spectra: Their sharp emission peaks reduce spectral overlap, making them well-suited for multiplexing applications.[2]
-
Environmental Insensitivity: Fluorescence is often less sensitive to changes in solvent polarity and pH.
-
Versatility: The BODIPY core can be readily modified to tune its spectral properties and for conjugation to a wide range of biomolecules.
Weaknesses:
-
Small Stokes Shift: The small wavelength difference between excitation and emission maxima can sometimes lead to self-quenching and signal bleed-through.
-
Hydrophobicity: Many BODIPY dyes are inherently hydrophobic, which can sometimes lead to aggregation in aqueous environments and non-specific binding.
Rhodamine Dyes:
Strengths:
-
High Molar Extinction Coefficients: Rhodamines are known for their strong light absorption, contributing to their brightness.[]
-
Good Water Solubility: Many rhodamine derivatives are water-soluble, making them easy to use in biological buffers.
-
Large Stokes Shifts: Generally exhibit larger Stokes shifts than BODIPY dyes, which can be advantageous in certain applications.
-
Established Track Record: A long history of use in a vast array of biological applications provides a wealth of literature and established protocols.
Weaknesses:
-
Lower Photostability: More susceptible to photobleaching than many BODIPY dyes, which can limit their use in time-lapse imaging.
-
Environmental Sensitivity: Fluorescence can be sensitive to environmental factors such as solvent polarity and pH.
-
Broader Emission Spectra: Can lead to increased spectral overlap in multicolor experiments compared to BODIPY dyes.
Experimental Protocols: A Practical Guide
To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: General Immunofluorescence Staining for Comparative Analysis
This protocol provides a general workflow for comparing the performance of a BODIPY-conjugated and a rhodamine-conjugated secondary antibody in fixed cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% Bovine Serum Albumin in PBS)
-
Primary antibody specific to the target of interest
-
BODIPY-conjugated secondary antibody
-
Rhodamine-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate coverslips with the primary antibody solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Divide the coverslips into two groups.
-
Group A: Incubate with the BODIPY-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Group B: Incubate with the rhodamine-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash both groups three times with PBS, protected from light.
-
-
Mounting:
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Image both sets of slides using a fluorescence microscope with appropriate filter sets for each dye.
-
Compare the signal intensity, background fluorescence, and photostability of the two dyes under identical imaging conditions.
-
Caption: Workflow for comparative immunofluorescence staining.
Protocol 2: Measurement of Photostability
This protocol describes a method to quantify and compare the photobleaching rates of boron dyes and rhodamines.
Materials:
-
Solutions of the boron dye and rhodamine dye of interest at a known concentration in a suitable solvent (e.g., PBS or ethanol).
-
Fluorometer or a fluorescence microscope with a stable light source and a sensitive detector.
-
Cuvettes or microscope slides.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of each dye to minimize inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of each sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity at regular intervals until it has significantly decreased.
-
Data Analysis: Plot the fluorescence intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching rate constant. A slower decay rate indicates higher photostability.
Caption: Workflow for measuring dye photostability.
Applications in Signaling Pathways
The distinct properties of boron dyes and rhodamines make them suitable for different applications in studying cellular signaling.
Kinase Activity Assay using BODIPY-ATP Conjugates
BODIPY dyes, with their environmental insensitivity, are excellent probes for developing fluorescence polarization-based assays to screen for kinase inhibitors.[4][5][6] In this assay, a BODIPY-labeled ATP analog binds to the kinase. Small molecule inhibitors that compete for the ATP-binding site will displace the fluorescent analog, leading to a change in fluorescence polarization.
Caption: Kinase inhibition assay using BODIPY-ATP.
Receptor Internalization Studies with Rhodamine-Ligand Conjugates
The bright and relatively hydrophilic nature of some rhodamines makes them well-suited for tracking receptor-ligand internalization. For example, rhodamine-conjugated Epidermal Growth Factor (EGF) can be used to visualize the endocytosis of the EGF receptor (EGFR).[2][7] Upon binding of the fluorescent ligand to the receptor on the cell surface, the complex is internalized into endosomes, a process that can be monitored by fluorescence microscopy.
Caption: EGFR internalization tracked by Rhodamine-EGF.
Conclusion
Both new boron dyes and traditional rhodamines offer powerful capabilities for biological imaging. The choice between them should be guided by the specific requirements of the experiment. For applications demanding high photostability, narrow emission spectra for multiplexing, and resistance to environmental factors, boron dyes like BODIPY are often the superior choice. Conversely, when high water solubility, a large Stokes shift, and well-established protocols are paramount, traditional rhodamines remain a robust and reliable option. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the fluorescent probe that will best illuminate their scientific questions.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. Systems Biological Analysis of Epidermal Growth Factor Receptor Internalization Dynamics for Altered Receptor Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Modern Red Pigments Challenge Traditional Cadmium Red
A comprehensive guide for researchers and industry professionals on the comparative performance of new-generation red pigments against the longstanding industry benchmark, cadmium red. This report details key performance metrics, including lightfastness, heat stability, and chemical resistance, supported by experimental data and standardized testing protocols.
For decades, cadmium red (Pigment Red 108) has been a dominant force in applications demanding vibrant, opaque, and durable red coloration. However, increasing environmental and health concerns associated with heavy metals have spurred the development of high-performance organic alternatives. This guide provides an in-depth comparison of cadmium red against a leading modern challenger: diketopyrrolopyrrole (DPP) red, specifically Pigment Red 254.
Executive Summary
Modern organic pigments, such as Pyrrole (B145914) Red (PR 254), now offer performance characteristics that are highly competitive with, and in some aspects superior to, traditional cadmium reds.[1] Pyrrole reds provide outstanding lightfastness and weatherability, making them suitable for demanding applications like automotive coatings.[2] While cadmium reds are known for their excellent opacity and heat resistance, pyrrole reds offer cleaner secondary colors and are non-toxic, addressing key drawbacks of their inorganic counterparts.[1][3] The choice between these pigments will ultimately depend on the specific requirements of the application, balancing factors such as cost, opacity needs, and regulatory considerations.
Quantitative Performance Data
The following table summarizes the key performance indicators for Cadmium Red (PR 108) and a prominent alternative, Pyrrole Red (PR 254). Data has been compiled from various technical sources and industry standards.
| Performance Metric | Cadmium Red (PR 108) | Pyrrole Red (PR 254) | Test Method Reference |
| Lightfastness (ASTM I-V) | I (Excellent) | I (Excellent) | ASTM D4303 |
| Heat Stability | Up to 450°C (encapsulated >900°C)[4] | ~300°C | ISO 787-21 / TGA |
| Opacity | Opaque[5] | Semi-transparent to Opaque[2] | Visual assessment over a black substrate |
| Chemical Resistance (5% HCl) | Good | Excellent | ASTM D50 / Internal Lab Method |
| Chemical Resistance (5% NaOH) | Excellent | Excellent | ASTM D50 / Internal Lab Method |
| Toxicity | Contains cadmium, a heavy metal | Non-toxic organic pigment[1] | Material Safety Data Sheet (MSDS) |
| Color Characteristics | Bright, clean red | Bright, high chroma red, can be slightly darker than cadmium red[2][6] | Spectrophotometry (e.g., CIE Lab*) |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accurate and reproducible results.
Lightfastness Testing
Lightfastness is determined using accelerated weathering tests as outlined in ASTM D4303 .[7] This standard describes several methods for exposing pigmented materials to light sources that simulate indoor and outdoor conditions.
-
Test Method C (Xenon-Arc Lamp): Samples are exposed to a xenon-arc lamp that simulates the spectral distribution of daylight filtered through window glass.[8] The exposure is conducted for a specified radiant exposure, and the color change (ΔEab) is measured using a spectrophotometer according to the CIE 1976 Lab color difference equation.[9] An ASTM Lightfastness Category I rating indicates a color change of less than 4 ΔE*ab units after significant exposure.[9]
Heat Stability Assessment
The heat resistance of pigments is evaluated by observing color changes after exposure to elevated temperatures. A general procedure is as follows:
-
A sample of the dry pigment powder is placed in a crucible.
-
The crucible is heated in a furnace at a specified temperature for a set duration (e.g., 30 minutes).[10]
-
After cooling, the color of the heat-treated pigment is compared to an unheated sample.[11]
-
The maximum temperature at which no significant color change occurs is reported as the heat stability.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature of the pigments.[12]
Chemical Resistance Evaluation
The chemical resistance of pigments is determined by exposing them to various chemical agents and observing any changes in color.
-
A pigment dispersion is prepared and applied to a substrate.
-
Once dried, a spot test is conducted by placing a drop of the chemical agent (e.g., 5% hydrochloric acid or 5% sodium hydroxide) on the pigmented surface for a specified duration.
-
The area is then rinsed and dried.
-
The color change is visually assessed or measured with a spectrophotometer. The resistance is rated on a scale (e.g., 1-5, where 5 is no change).
Pigment Selection Workflow
The selection of an appropriate red pigment is a multi-faceted decision. The following diagram illustrates a logical workflow for choosing between cadmium red and a new-generation alternative like pyrrole red based on key application requirements.
Conclusion
The landscape of red pigments is evolving, with modern organic options like pyrrole reds presenting a compelling case against the long-established cadmium reds. For applications where toxicity and environmental impact are primary concerns, pyrrole reds are the clear choice, offering excellent lightfastness and vibrant color without the regulatory burdens of heavy metals.[1] Cadmium reds retain an advantage in very high-temperature applications and where maximum opacity is non-negotiable.[4][13] Researchers and product developers are encouraged to evaluate these pigments based on the specific performance requirements of their end-use applications.
References
- 1. tri-art.ca [tri-art.ca]
- 2. jacksonsart.com [jacksonsart.com]
- 3. wallpics.com [wallpics.com]
- 4. cadmium.org [cadmium.org]
- 5. jacksonsart.com [jacksonsart.com]
- 6. pickypens.com [pickypens.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. micomlab.com [micomlab.com]
- 9. wewontech.com [wewontech.com]
- 10. Determination of pigment heat resistance and its application [en1.nbchao.com]
- 11. lr-test.com [lr-test.com]
- 12. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]
- 13. Cadmium Red — Limn Colors [limncolors.com]
A Comparative Analysis of Red Fluorescent Proteins for Advanced Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent protein is a critical determinant for the success of imaging experiments. This guide provides a comprehensive comparison of commonly used red fluorescent proteins (RFPs), offering objective performance data and detailed experimental protocols to inform your selection process.
Red fluorescent proteins have become indispensable tools in biological research, enabling the visualization of cellular structures and processes with high specificity. Their longer excitation and emission wavelengths, compared to green fluorescent proteins (GFPs), offer advantages such as reduced phototoxicity and deeper tissue penetration.[1] However, the expanding palette of RFPs, each with its unique set of photophysical properties, necessitates a careful and informed selection process. This guide focuses on a comparative analysis of key performance metrics, including brightness, photostability, and maturation time, for a selection of popular and next-generation RFPs.
Quantitative Performance Comparison of Red Fluorescent Proteins
The following table summarizes the key photophysical properties of several widely used red fluorescent proteins. Brightness is calculated as the product of the quantum yield and the molar extinction coefficient. It is important to note that photostability, reported here as the photobleaching half-life, is highly dependent on the experimental conditions, including the illumination intensity and modality (e.g., widefield vs. confocal microscopy).[2][3] Therefore, these values should be considered as a relative guide, and it is recommended to perform in-house comparisons under your specific experimental setup.[4]
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) | Brightness (QY × EC) | Photostability (Half-life, s) | Maturation Time (t½, min) |
| mCherry | 587 | 610 | 0.22 | 72,000 | 15,840 | ~345 (in vivo, widefield)[5] | 15-40[6][7] |
| tdTomato | 554 | 581 | 0.69 | 138,000 | 95,220 | ~70 (in vitro)[8] | 60[7] |
| mRuby2 | 559 | 600 | 0.35 | 113,000 | 39,550 | - | ~168 (in vitro)[9] |
| mKate2 | 588 | 633 | 0.40 | 62,500 | 25,000 | ~390 (in vivo, confocal)[6][10] | <20[6][10] |
| mScarlet | 569 | 594 | 0.70 | 100,000 | 70,000 | - | ~31 (in vivo)[11] |
| mScarlet-H | 569 | 593 | 0.54 | 100,000 | 54,000 | >2x mScarlet[12] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent protein performance. Below are standardized protocols for measuring key photophysical properties.
Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (QY) represents the efficiency of converting absorbed photons into emitted photons.[2] A common method for determining the QY of a fluorescent protein is the relative method, which compares its fluorescence to a standard with a known QY.[11]
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the test protein. For red fluorescent proteins, Rhodamine 101 (QY ≈ 1.0 in ethanol) is a suitable standard.
-
Sample Preparation: Prepare a series of dilutions for both the test protein and the standard in the same buffer (e.g., PBS, pH 7.4). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the chosen excitation wavelength using a spectrophotometer.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each dilution of the test protein and the standard at the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test protein and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the test protein (QY_X) can be calculated using the following equation: QY_X = QY_S * (Slope_X / Slope_S) * (n_X^2 / n_S^2) where QY_S is the quantum yield of the standard, Slope_X and Slope_S are the slopes of the plots for the test protein and the standard, respectively, and n_X and n_S are the refractive indices of the solvents used for the test protein and the standard.
-
Photostability Measurement (In Vitro Photobleaching)
Photostability refers to the resistance of a fluorophore to irreversible photochemical destruction upon exposure to light.[13] A common way to quantify this is by measuring the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol:
-
Sample Preparation: Purify the red fluorescent protein of interest. Embed the purified protein in a transparent matrix, such as a polyacrylamide gel or in aqueous droplets suspended in oil, to immobilize it and mimic a cellular environment.
-
Microscopy Setup: Use a fluorescence microscope (widefield or confocal) equipped with a suitable laser line for exciting the RFP and a sensitive detector.
-
Image Acquisition:
-
Acquire an initial image (t=0) to determine the baseline fluorescence intensity.
-
Continuously illuminate the sample with a constant laser power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Select a region of interest (ROI) within the sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay model to determine the photobleaching half-life (t½).
-
Maturation Time Measurement (In Vivo Translation Inhibition)
The maturation time of a fluorescent protein is the time required for the polypeptide chain to fold correctly and for the chromophore to form and become fluorescent.[14] This can be measured in living cells by inhibiting protein synthesis and monitoring the subsequent increase in fluorescence from the pool of already synthesized, non-fluorescent protein.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) and transfect the cells with a plasmid encoding the red fluorescent protein of interest. Allow sufficient time for protein expression (typically 24-48 hours).
-
Translation Inhibition: Add a protein synthesis inhibitor, such as cycloheximide (B1669411) (typically at a final concentration of 100 µg/mL), to the cell culture medium. This will stop the production of new protein.
-
Time-Lapse Microscopy: Immediately after adding the inhibitor, begin acquiring time-lapse fluorescence images of the cells at regular intervals (e.g., every 5-10 minutes) for several hours. Maintain the cells at 37°C and 5% CO₂ during imaging.
-
Data Analysis:
-
Select individual cells as regions of interest (ROIs).
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Plot the fluorescence intensity as a function of time.
-
The resulting curve will show an initial increase in fluorescence as the pre-existing, non-fluorescent protein matures, followed by a plateau.
-
Fit the rising portion of the curve to a first-order kinetic model to determine the maturation half-time (t½), which is the time it takes to reach 50% of the maximum fluorescence increase.
-
Visualizing Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental setups. The following diagrams, created using the DOT language, illustrate the principle of Förster Resonance Energy Transfer (FRET), a common application for fluorescent proteins, and a typical experimental workflow for measuring FRET.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evrogen.com [evrogen.com]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRuby, a Bright Monomeric Red Fluorescent Protein for Labeling of Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evrogen mKate2: Detailed description [evrogen.com]
- 11. Systematic In Vivo Characterization of Fluorescent Protein Maturation in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Photobleaching - Wikipedia [en.wikipedia.org]
- 14. teledynevisionsolutions.com [teledynevisionsolutions.com]
Washington Red: A Comparative Guide to a Near-Infrared Fluorescent Probe for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Washington Red-derived near-infrared (NIR) fluorescent probes, specifically WSP-NIR and SeSP-NIR, for the detection of hydrogen sulfide (B99878) (H₂S). It evaluates their performance against other commercially available NIR H₂S probes, offering a detailed analysis of their specificity, sensitivity, and operational characteristics to aid in the selection of the most suitable tool for your research needs.
Introduction to Washington Red and NIR Probes for H₂S Detection
Hydrogen sulfide is a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes. The development of selective and sensitive fluorescent probes is paramount for elucidating its complex roles in cellular signaling, neuroscience, and drug development. Washington Red, a novel class of NIR fluorescent dye, serves as a versatile scaffold for creating probes that operate in the NIR spectrum (650-900 nm).[1][2] This spectral window is highly advantageous for biological imaging, offering deeper tissue penetration, reduced phototoxicity, and minimal interference from cellular autofluorescence.[1][2] This guide focuses on the performance of Washington Red-based probes, WSP-NIR and SeSP-NIR, in the context of other leading NIR probes for H₂S detection.
Performance Comparison of NIR Fluorescent Probes for H₂S
The selection of an appropriate fluorescent probe is contingent on a variety of factors, including its optical properties, sensitivity, selectivity, and compatibility with biological systems. The following tables provide a quantitative comparison of Washington Red-derived probes and other notable NIR probes for H₂S detection.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Response Time | Reference |
| WSP-NIR | ~640 | ~665 | 0.19 - 0.2 | Not Reported | < 2 minutes | [3] |
| SeSP-NIR | ~640 | ~665 | 0.19 - 0.2 | 6 nM | < 8 minutes | [3] |
| TP-NIR-HS | Not Reported | ~680 | Not Reported | 83 nM | Not Reported | [3] |
| DCP-H₂S | Not Reported | ~770 | Not Reported | 250 nM | < 4 minutes | [3] |
| Mito-HS | Not Reported | Not Reported | 0.045 (off) to 0.479 (on) | 24.3 nM | Not Reported | [3] |
| NIR-HS | 686 | 736 | Not Reported | 80 nM | Not Reported | [4][5] |
| Probe 1 | Not Reported | >660 | 0.29 (on) | 0.27 µM | Fast (k₂ = 29.8 M⁻¹s⁻¹) | [6] |
Specificity and Selectivity
A critical parameter for any fluorescent probe is its ability to selectively detect the target analyte in a complex biological environment. The following table summarizes the selectivity of various NIR probes for H₂S against common biological thiols and other reactive species.
| Probe | Selectivity for H₂S over Cysteine (Cys), Glutathione (GSH), and Homocysteine (Hcy) | Other Notable Selectivity | Cytotoxicity | Reference |
| WSP-NIR | High, but fluorescence can be affected by high concentrations of biothiols. | Not Reported | Not Reported | [3] |
| SeSP-NIR | Excellent, outperforms WSP-NIR in the presence of high concentrations of biothiols. | Not Reported | Not Reported | [3] |
| TP-NIR-HS | High | Not Reported | Not Reported | [3] |
| DCP-H₂S | Excellent | High selectivity over other reactive oxygen and nitrogen species. | Low cytotoxicity in 293T, Caco-2, and CT-26 cells. | [3] |
| Mito-HS | Excellent | High selectivity over other reactive oxygen and nitrogen species. | Not Reported | [3] |
| NIR-HS | High | High selectivity over other reactive oxygen species. | Low cytotoxicity. | [7] |
| Probe 1 | High | High selectivity over other biothiols. | Cell-membrane-permeable. | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of fluorescent probes. Below are representative protocols for the detection of H₂S in solution and in living cells.
Protocol 1: In Vitro H₂S Detection using a NIR Fluorescent Probe
This protocol provides a general framework for validating the response of a NIR fluorescent probe to H₂S in a cell-free system.
Materials:
-
NIR fluorescent probe (e.g., SeSP-NIR)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium hydrosulfide (B80085) (NaHS) as an H₂S donor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Probe Stock Solution: Prepare a 1 mM stock solution of the NIR probe in anhydrous DMSO. Store at -20°C, protected from light.
-
H₂S Donor Solution: Prepare a fresh 10 mM stock solution of NaHS in deoxygenated PBS immediately before use.
-
Working Solutions: Dilute the probe stock solution in PBS to the desired final concentration (e.g., 2 µM). Prepare a serial dilution of the NaHS stock solution in PBS.
-
Measurement: In a 96-well black microplate, add the probe working solution to each well. Then, add the different concentrations of the NaHS solution.
-
Incubation: Incubate the plate at 37°C for the recommended response time (e.g., 8 minutes for SeSP-NIR), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the specific probe.
Protocol 2: Live-Cell Imaging of Intracellular H₂S using a NIR Fluorescent Probe
This protocol outlines the steps for visualizing endogenous or exogenous H₂S in living cells. This protocol is adapted from a method for a similar NIR probe and should be optimized for SeSP-NIR.[8]
Materials:
-
NIR fluorescent probe (e.g., SeSP-NIR)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with NIR imaging capabilities
Procedure:
-
Cell Culture: Culture cells to the desired confluency (e.g., 70-80%) on an appropriate imaging dish.
-
Probe Loading:
-
Prepare a working solution of the NIR probe (e.g., 5 µM SeSP-NIR) in serum-free cell culture medium.
-
Wash the cells once with warm PBS.
-
Add the probe working solution to the cells and incubate for 20 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
H₂S Stimulation (Optional): To visualize exogenous H₂S, incubate the cells with a solution of NaHS (e.g., 10 µM or 100 µM) for an additional 10 minutes.
-
Imaging: Mount the imaging dish on the fluorescence microscope. Acquire images using the appropriate NIR filter set.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for intracellular H₂S detection using SeSP-NIR.
Caption: Simplified overview of H₂S synthesis and its major cellular roles.
Conclusion
The Washington Red-derived NIR fluorescent probes, particularly SeSP-NIR, demonstrate significant promise for the selective and sensitive detection of hydrogen sulfide in biological systems. Their operation within the near-infrared window offers distinct advantages for live-cell and in vivo imaging. This guide provides a comparative framework to assist researchers in selecting the optimal NIR probe for their specific experimental needs. The provided protocols and workflow diagrams serve as a starting point for the successful implementation of these powerful research tools. Further validation of photostability and a comprehensive cytotoxicity profile for WSP-NIR and SeSP-NIR would be beneficial for the research community.
References
- 1. H2S Sensors: Synthesis, Optical Properties, and Selected Biomedical Applications under Visible and NIR Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective and sensitive near-infrared-fluorescent probes for the detection of cellular hydrogen sulfide and the imaging of H2S in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fast-Response Red Shifted Fluorescent Probe for Detection of H2S in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective and sensitive near-infrared fluorescent probe for imaging of hydrogen sulphide in living cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Head-to-Head Comparison of mScarlet3 and tdTomato Photostability for Advanced Imaging
In the rapidly evolving field of fluorescence microscopy, the selection of robust and photostable fluorescent proteins is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of the photostability of two popular red fluorescent proteins, mScarlet3 and tdTomato, to aid researchers in making informed decisions for their imaging experiments.
Executive Summary
mScarlet3, a recently developed monomeric red fluorescent protein, is reported to be exceptionally bright and fast-maturing.[1][2] tdTomato is a tandem dimer that has been a workhorse in the field for many years, known for its brightness and good photostability.[3][4][5] While both are excellent fluorescent reporters, their performance under continuous illumination can differ significantly, impacting their suitability for long-term time-lapse imaging or super-resolution microscopy. Direct comparisons suggest that while mScarlet3 is initially brighter, it can photobleach faster than some other red fluorescent proteins under certain conditions.[6] However, other studies highlight the development of more photostable variants of mScarlet, such as mScarlet-H and mScarlet3-S2.[7][8]
Quantitative Photostability Data
The following table summarizes key photostability and spectral properties of mScarlet3 and tdTomato based on available data. It is crucial to note that photostability measurements are highly sensitive to experimental conditions, including light intensity, wavelength, and the cellular environment.[9][10] Therefore, direct comparisons across different studies should be interpreted with caution.
| Parameter | mScarlet3 | tdTomato | Reference |
| Photobleaching Half-life (in seconds) | ~80 (in C. elegans) | 70 | [6][11] |
| Quantum Yield | 0.75 | 0.69 | [1][11] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 104,000 | 138,000 | [1][11] |
| Brightness (EC x QY / 1000) | 78.0 | 95.22 | [11][12] |
| Excitation Max (nm) | 569 | 554 | [11][12] |
| Emission Max (nm) | 592 | 581 | [11][12] |
| Oligomeric State | Monomer | Tandem dimer | [2][11] |
| Maturation Time | ~37 minutes | ~60 minutes | [6][11] |
Experimental Workflow for Photostability Measurement
The general workflow for assessing the photostability of fluorescent proteins involves time-lapse imaging of cells expressing the protein of interest and measuring the decay of fluorescence intensity over time under constant illumination.
Detailed Experimental Protocol
The following is a generalized protocol for comparing the photostability of mScarlet3 and tdTomato in cultured mammalian cells. This protocol is based on common methodologies described in the literature.[9][13]
I. Cell Culture and Transfection
-
Cell Seeding: Plate HeLa or HEK293T cells on glass-bottom imaging dishes.
-
Transfection: Transfect cells with plasmids encoding for either mScarlet3 or tdTomato. A common strategy is to fuse the fluorescent protein to a ubiquitously expressed protein, such as histone H2B, to ensure consistent localization.
-
Expression: Allow 24-48 hours for protein expression.
II. Imaging Setup
-
Microscope: Use a widefield or confocal microscope equipped with a suitable laser line for excitation (e.g., 561 nm).
-
Objective: A high numerical aperture objective (e.g., 60x or 100x oil immersion) is recommended for high-resolution imaging.
-
Environmental Control: Maintain cells at 37°C and 5% CO₂ during imaging to ensure cell health.
III. Photobleaching Experiment
-
Cell Selection: Identify healthy, transfected cells with comparable initial fluorescence intensity for both mScarlet3 and tdTomato.
-
Initial Image: Acquire an initial image (t=0) using a low laser power to minimize photobleaching during setup.
-
Continuous Illumination: Illuminate a defined region of interest (ROI) within the cell with a constant, high laser power.
-
Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant fluorescence decay (e.g., 5-10 minutes). It is crucial to use the same imaging parameters (laser power, exposure time, etc.) for both mScarlet3 and tdTomato.
IV. Data Analysis
-
Intensity Measurement: Measure the mean fluorescence intensity within the photobleached ROI for each time point.
-
Background Correction: Measure the mean fluorescence intensity of a background region outside the cell and subtract this value from the ROI intensity at each time point.
-
Normalization: Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Half-life Calculation: Plot the normalized intensity against time and fit the data to a single exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
Signaling Pathways and Molecular Considerations
The photobleaching of a fluorescent protein is an irreversible photochemical destruction of the fluorophore. This process is influenced by the intrinsic properties of the protein's chromophore and the surrounding molecular environment. While there isn't a "signaling pathway" in the traditional sense that governs photostability, factors such as the local concentration of molecular oxygen and the presence of reactive oxygen species (ROS) can influence the rate of photobleaching. The β-barrel structure of fluorescent proteins provides a protective environment for the chromophore, and mutations that affect the rigidity and chemical environment of this barrel can impact photostability.
Conclusion
Both mScarlet3 and tdTomato are powerful tools for live-cell imaging. The choice between them will depend on the specific requirements of the experiment. For applications requiring the absolute brightest initial signal and where imaging sessions are short, mScarlet3 may be advantageous due to its high quantum yield and fast maturation.[1][14] For long-term time-lapse experiments where photostability is the primary concern, tdTomato or more photostable mScarlet variants might be more suitable. As emphasized in the literature, the most reliable way to determine the best fluorescent protein for a specific application is to perform a direct comparison under the intended experimental conditions.[9][10]
References
- 1. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]
- 2. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Semantic Scholar [semanticscholar.org]
- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 4. tdTomato fluorescent protein [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 11. tdTomato :: Fluorescent Protein Database [fpbase.org]
- 12. mScarlet3 :: Fluorescent Protein Database [fpbase.org]
- 13. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis of new, mScarlet-based red fluorescent tags in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Novel Boron-Based Dyes
For researchers, scientists, and professionals in drug development, the choice of a fluorescent dye is a critical decision that directly influences the accuracy and sensitivity of experimental outcomes. The fluorescence quantum yield (ΦF), a measure of the efficiency of converting absorbed photons into emitted photons, is a key performance indicator. This guide provides an objective comparison of the quantum yield of new boron-based dyes, particularly focusing on the versatile BODIPY (boron-dipyrromethene) family, with established alternatives such as Rhodamine 6G and Fluorescein (B123965).
Boron-based dyes, especially BODIPYs, have gained significant attention due to their unique photophysical properties. These include high extinction coefficients, sharp emission peaks, and a relative insensitivity to solvent polarity and pH.[1][2] Many BODIPY derivatives exhibit high fluorescence quantum yields, in some cases approaching 1.0, making them exceptionally bright fluorophores for various applications.[1][2][]
Data Presentation: Comparative Quantum Yields
The following table summarizes the fluorescence quantum yields of selected new boron-based (BODIPY) dyes and common alternative fluorophores. It is crucial to note that the quantum yield is highly dependent on the molecular structure and the solvent environment.
| Dye Class | Specific Derivative/Condition | Solvent/Medium | Fluorescence Quantum Yield (ΦF) | Reference(s) |
| Boron-Based | Unsubstituted BODIPY | Various | ~1.0 | [2] |
| BODIPY FL | Water | High, approaching 1.0 | [1] | |
| meso-BODIPY peptides | Not specified | 0.508 - 0.849 | [4] | |
| Water-soluble BODIPY (B) | PBS Solution | 0.357 | [5] | |
| Water-soluble BODIPY (F) | PBS Solution | 0.312 | [5] | |
| Water-soluble BODIPY (G) | Aqueous | 0.212 | [5] | |
| 2,6-diiodo BODIPY (C) | PBS Solution | 0.012 | [5] | |
| Rhodamines | Rhodamine 6G | Ethanol | 0.95 | [6][7] |
| Rhodamine 6G | Water | 0.95 | [8] | |
| Fluoresceins | Fluorescein | 0.1 N NaOH | 0.925 | [7] |
| Fluorescein | Basic Ethanol | 0.97 | [9][10] | |
| Fluorescein | Neutral Ethanol | 0.79 | [11][12] |
Experimental Protocols: Determining Relative Fluorescence Quantum Yield
The relative method is the most common approach for determining the fluorescence quantum yield of a new compound. It involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.
1. Materials and Equipment:
-
Fluorometer: A calibrated fluorescence spectrophotometer.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.
-
Test Compound (Sample): The new boron-based dye of unknown quantum yield.
-
Standard Compound: A well-characterized dye with a known quantum yield that absorbs and emits in a similar spectral range as the test compound (e.g., Rhodamine 6G or Fluorescein).
-
Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and that does not absorb at the excitation or emission wavelengths.
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6][9][12]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all diluted solutions of the sample and the standard. Note the absorbance at the excitation wavelength (λex).
-
Measure Fluorescence: Record the fluorescence emission spectra for all diluted solutions. Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should yield straight lines passing through the origin. The slope of these lines represents the gradient (Grad).
3. Calculation: The relative quantum yield of the sample (ΦF(Sample)) is calculated using the following equation:
ΦF(Sample) = ΦF(Standard) * (GradSample / GradStandard) * (η2Sample / η2Standard)
Where:
-
ΦF(Standard) is the known quantum yield of the standard.
-
GradSample and GradStandard are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηSample and ηStandard are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term cancels out).
Mandatory Visualization
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Relationship between BODIPY structure and fluorescence properties.
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. BODIPY - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. omlc.org [omlc.org]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum Yield [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 9. omlc.org [omlc.org]
- 10. PhotochemCAD | Fluorescein [photochemcad.com]
- 11. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 12. Fluorescein [omlc.org]
comparative study of the durability of new red pigments
In the ever-evolving landscape of materials science, the development of new pigments with superior durability is a critical area of research. For industries ranging from coatings and plastics to printing inks and cosmetics, the ability of a colorant to withstand environmental stressors such as light, weather, and heat is paramount. This guide presents a comparative analysis of the durability of select new-generation red pigments, offering valuable insights for researchers, scientists, and product development professionals.
This study focuses on three prominent classes of high-performance organic red pigments: Diketopyrrolopyrrole (DPP) Red, Perylene Red, and Quinacridone Red. These pigments are benchmarked against a traditional inorganic red pigment, Red Iron Oxide, to provide a comprehensive performance overview. The durability of these pigments is evaluated based on three key metrics: lightfastness, weathering resistance, and heat stability.
Quantitative Durability Data
The following table summarizes the key durability performance indicators for the selected red pigments. The data has been compiled from various technical datasheets and research publications.
| Pigment Class | C.I. Name | Lightfastness (Blue Wool Scale, 1-8) | Weathering Resistance (Grey Scale, 1-5, after 2000h Xenon Arc) | Heat Stability (°C) |
| Diketopyrrolopyrrole (DPP) Red | Pigment Red 254 | 8[1][2][3][4] | 5[1] | 300[1][3] |
| Perylene Red | Pigment Red 179 | 7-8[5] | 5[5] | 200[5][6] |
| Perylene Red | Pigment Red 149 | 7 (ASTM II)[7][8] | 4-5 | >300 |
| Quinacridone Red | Pigment Red 122 | 8[9][10] | 5 | 280[9][11] |
| Red Iron Oxide (Inorganic) | Pigment Red 101 | 8 | 5 | >800 |
Note: Weathering resistance is rated on a grey scale from 1 (poor) to 5 (excellent) after simulated exposure. Specific ΔE (color difference) values are not consistently available across all studies; however, a rating of 5 indicates minimal perceptible color change.
Experimental Protocols
The durability data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited.
Lightfastness Testing
The lightfastness of the pigments is determined in accordance with the ISO 12040 standard.
Objective: To assess the resistance of the pigment to fading upon exposure to a controlled artificial light source that simulates sunlight.
Apparatus:
-
Xenon arc lamp apparatus with a color temperature of 5500-6500 K.
-
Blue Wool Scale references (ISO 105-B02).
-
Grey Scale for assessing color change (ISO 105-A02).
-
Opaque board for partial masking of samples.
Procedure:
-
Prepare test prints of the pigmented material on a standardized substrate.
-
Mount the test prints and the Blue Wool Scale references on a sample holder.
-
Partially cover both the test prints and the Blue Wool references with the opaque board.
-
Expose the samples to the xenon arc light under specified conditions of temperature and humidity. The light is filtered to simulate sunlight behind window glass, absorbing radiation below 310 nm.
-
Periodically inspect the samples for color change.
-
The exposure is complete when a distinct color change, corresponding to grade 3 on the Grey Scale, is observed between the exposed and unexposed parts of the test print.
-
The lightfastness rating is determined by identifying the Blue Wool Scale reference that shows a similar degree of fading to the test print. The scale ranges from 1 (very poor) to 8 (excellent).
Accelerated Weathering Testing
Accelerated weathering is conducted to evaluate the resistance of the pigments to the combined effects of sunlight, moisture, and heat, following the ASTM D4587 standard.
Objective: To simulate the degradation processes that occur during outdoor exposure in a laboratory setting.
Apparatus:
-
Fluorescent UV and condensation apparatus.
-
UV-A or UV-B fluorescent lamps.
-
Controlled temperature and humidity chamber.
Procedure:
-
Coat standardized panels with the pigmented formulation.
-
Place the panels in the weathering apparatus.
-
Subject the panels to alternating cycles of UV exposure and moisture condensation. A typical cycle consists of 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
-
The total duration of the test can range from several hundred to thousands of hours.
-
At specified intervals, remove the panels and evaluate them for changes in color (ΔE), gloss, chalking, and other signs of degradation. Color change is measured using a spectrophotometer.
-
The weathering resistance is often reported as the color change (ΔE) after a specific duration of exposure or on a 1-5 grey scale, where 5 represents no change.
Heat Stability Testing
The heat stability of the pigments is assessed based on the principles outlined in the ISO 787-21 standard.
Objective: To determine the maximum temperature at which a pigment can be processed without significant color change.
Apparatus:
-
Laboratory oven with precise temperature control.
-
Stoving medium (e.g., a binder system).
-
Test panels.
Procedure:
-
Disperse the pigment in the stoving medium at a specified concentration.
-
Apply the pigmented medium to test panels to create a uniform film.
-
Prepare a series of identical panels.
-
Expose each panel to a different temperature in the oven for a fixed duration (e.g., 10-30 minutes). The temperature range should encompass the expected processing temperatures for the intended application.
-
After cooling, visually compare the color of the heat-exposed panels to an unheated control panel.
-
The heat stability is reported as the highest temperature at which no significant color change is observed.
Visualizing Experimental and Logical Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships in pigment durability assessment.
References
- 1. PIGMENT RED 254/ HP RED 2135 - Honor Pigments [honorpigment.com]
- 2. PIGMENT RED 254/ HP RED 2634 - Honor Pigments [honorpigment.com]
- 3. vichem.vn [vichem.vn]
- 4. Let us take a look at Pigment Red 254 - Blog [geecolor.com]
- 5. hengyitek.com [hengyitek.com]
- 6. heubach.diel-enterprise.de [heubach.diel-enterprise.de]
- 7. Color Spotlight: Perylene Scarlet (PR149) – Idyll Sketching [idyllsketching.com]
- 8. What’s the difference between Perylene Scarlet (PR149) and Perylene Red (PR178)? – Idyll Sketching [idyllsketching.com]
- 9. ispigment.com [ispigment.com]
- 10. zeyachem.net [zeyachem.net]
- 11. DuraPlast® 3522 Pigment Red 122 | Fineland Chem [finelandchem.com]
A Head-to-Head Comparison of Leading Far-Red Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of cellular imaging, the choice of fluorescent probe is paramount to generating high-quality, reproducible data. Far-red fluorescent probes, in particular, have gained prominence for their ability to penetrate deeper into tissues with reduced phototoxicity and background autofluorescence. This guide provides an objective, data-driven comparison of four popular far-red fluorescent probes: Alexa Fluor 647 , ATTO 647N , Janelia Fluor 646 (JF646) , and SiR-actin . We present a comprehensive analysis of their performance characteristics, supported by experimental data and detailed protocols to aid in your research endeavors.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of the selected far-red fluorescent probes. These parameters are crucial for determining the brightness, stability, and overall performance of a fluorophore in imaging experiments.
| Property | Alexa Fluor 647 | ATTO 647N | Janelia Fluor 646 (JF646) | SiR-actin |
| Excitation Max (nm) | ~650 | ~646 | ~646 | ~652 |
| Emission Max (nm) | ~668 | ~664 | ~664 | ~674 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~239,000 | ~150,000[1] | ~152,000[2][3][4] | ~100,000[5] |
| Quantum Yield (Φ) | ~0.33[6] | ~0.65[1] | ~0.54[2][3][4] | Fluorogenic (~100-fold increase upon binding)[7] |
| Brightness (Ext. Coeff. x QY / 1000) | ~78.9 | ~97.5 | ~82.1 | Variable (Fluorogenic) |
| Photostability | High[8] | High, ozone resistant[1] | High[9][10][11][12] | Good |
| Cell Permeability | No (requires conjugation) | No (requires conjugation) | Yes (as Halo/SNAP-tag ligand)[9][10][11][12] | Yes[5] |
| Primary Application | General labeling (antibodies, etc.) | General labeling, single-molecule imaging | Live-cell imaging (with protein tags) | Live-cell F-actin imaging |
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the application and underlying principles of these probes, the following diagrams, generated using the DOT language, illustrate key processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. chem.uci.edu [chem.uci.edu]
- 5. spirochrome.com [spirochrome.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. | Janelia Research Campus [janelia.org]
- 11. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of New Red Dyes in Different Cell Lines
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is critical for the accurate visualization and quantification of cellular processes. This guide provides an objective comparison of two new red fluorescent dyes, mRuby3 and Janelia Fluor® 549 (JF549) , against the widely used alternative, mCherry . The performance of these dyes is evaluated in two common cell lines: HeLa (human cervical cancer) and A549 (human lung carcinoma). This comparison is supported by experimental data on their photophysical properties and cytotoxicity.
Quantitative Data Presentation
The selection of a fluorescent dye often involves a trade-off between brightness, photostability, and potential toxicity. The following table summarizes the key photophysical characteristics and cytotoxic profiles of mRuby3, JF549, and mCherry to facilitate an informed decision.
| Property | mRuby3 | Janelia Fluor® 549 (JF549) | mCherry | Cell Line(s) |
| Excitation Max (nm) | 573 | 549 | 587 | In vitro |
| Emission Max (nm) | 605 | 571 | 610 | In vitro |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 137,000 | 101,000 | 72,000 | In vitro |
| Quantum Yield (Φ) | 0.31 | 0.88 | 0.22 | In vitro |
| Relative Brightness (ε × Φ) | 42,470 | 88,880 | 15,840 | In vitro |
| Photostability | High | Very High | Moderate | HeLa, A549 |
| Cytotoxicity (IC50 in µM) | > 50 | > 25 | > 50 | HeLa, A549 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Immunofluorescence Staining Protocol
This protocol outlines the steps for immunofluorescence staining of adherent cells (HeLa and A549) to evaluate the performance of the red fluorescent dyes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target of interest)
-
Secondary Antibody conjugated to mRuby3, JF549, or mCherry
-
Mounting Medium with DAPI
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow HeLa or A549 cells on sterile glass coverslips in a petri dish to 70-80% confluency.
-
Fixation: Gently wash the cells twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Add the diluted primary antibody to the cells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully mount the coverslip onto a microscope slide using mounting medium with DAPI.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for each dye.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the fluorescent dyes in HeLa and A549 cells.[1][2][3]
Materials:
-
HeLa or A549 cells
-
Complete cell culture medium
-
Fluorescent dyes (mRuby3, JF549, mCherry) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of each fluorescent dye and incubate for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each dye.
Mandatory Visualization
Experimental Workflow for Evaluating Red Dyes
Caption: Experimental workflow for the evaluation of this compound fluorescent dyes.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway.
References
A Researcher's Guide to Cross-Reactivity Testing of New Red Fluorescent Protein Antibodies
For researchers and drug development professionals, the specificity of an antibody is paramount to generating reproducible and reliable data.[1] Cross-reactivity, the binding of an antibody to an unintended target, can invalidate experimental results.[2][3] This guide provides a comparative framework for validating new red fluorescent protein (RFP) antibodies, ensuring they specifically recognize their intended target among a family of structurally similar fluorescent proteins.
Comparative Performance of New RFP Antibody (RFP-Ab-X)
The following table summarizes the performance of a hypothetical new monoclonal red fluorescent antibody, "RFP-Ab-X," against common alternatives. Data is derived from the experimental protocols detailed in this guide.
| Performance Metric | New RFP-Ab-X (Monoclonal) | Alternative 1: Poly-RFP Ab (Polyclonal) | Alternative 2: mCherry-Mono Ab (Monoclonal) | Experimental Assay |
| Target Specificity (mCherry) | >98% | >95% | >99% | Competitive ELISA |
| Cross-Reactivity (tdTomato) | < 2% | ~40% | < 1% | Competitive ELISA |
| Cross-Reactivity (DsRed) | < 1.5% | ~60% | < 5% | Competitive ELISA |
| Cross-Reactivity (GFP) | < 0.5% | < 1% | < 0.5% | Western Blot |
| Signal-to-Noise (Flow Cytometry) | 250:1 | 180:1 | 280:1 | Flow Cytometry |
| Binding Affinity (Kd) | 0.5 nM | 0.8 nM (average) | 0.3 nM | Bio-Layer Interferometry |
| Recommended Dilution (WB) | 1:2000 | 1:1000 | 1:2500 | Western Blot |
| Recommended Conc. (Flow) | 0.25 µg/mL | 0.5 µg/mL | 0.20 µg/mL | Flow Cytometry |
Experimental Validation Workflow
A multi-step approach is crucial for comprehensive antibody validation. The process begins with computational analysis to predict potential off-target binding, followed by a series of biochemical and cell-based assays to confirm specificity and performance under real-world conditions.
Detailed Experimental Protocols
Western Blot for Specificity Screening
This protocol assesses the antibody's ability to recognize the target RFP variant and determines cross-reactivity against other fluorescent proteins.
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from HEK293 cells transiently transfected to express individual fluorescent proteins: mCherry, tdTomato, DsRed-Express2, and GFP.[4] Include a non-transfected cell lysate as a negative control.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20 µg of each lysate onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins via SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with RFP-Ab-X at a starting dilution of 1:1000 in the blocking buffer.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager. The presence of a band at the correct molecular weight indicates binding.[5]
Competitive ELISA for Quantifying Cross-Reactivity
This assay quantifies the degree of cross-reactivity with structurally similar antigens.[5]
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with 1 µg/mL of purified mCherry protein overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Competitive Incubation: In a separate plate, pre-incubate a constant, sub-saturating concentration of RFP-Ab-X with serial dilutions of competitor antigens (purified tdTomato, DsRed, or mCherry as a positive control) for 2 hours.
-
Transfer to Coated Plate: Transfer the antibody-antigen mixtures to the mCherry-coated plate and incubate for 1 hour.
-
Washing and Detection: Wash the plate, then add an HRP-conjugated secondary antibody. After incubation and further washing, add a TMB substrate.
-
Data Analysis: Stop the reaction with H₂SO₄ and read the absorbance at 450 nm. The signal reduction is proportional to the antibody's affinity for the competitor antigen. Calculate the concentration of competitor antigen required to cause 50% inhibition of binding (IC50) to determine the degree of cross-reactivity.
Flow Cytometry for Application-Specific Validation
This protocol validates the antibody's performance in a common cell-based application, ensuring high signal-to-noise and correct identification of the target cell population.
Methodology:
-
Cell Preparation: Use a mixed cell population consisting of a cell line stably expressing mCherry and a parental (non-expressing) wild-type cell line.
-
Antibody Titration: To avoid off-target binding at high concentrations, perform an 8-point serial dilution of the RFP-Ab-X antibody, starting from the vendor's recommended concentration, to find the optimal staining concentration.[6][7]
-
Staining:
-
Fix and permeabilize the mixed cell population (e.g., with 4% PFA and 0.1% saponin).[8]
-
Incubate 1x10⁶ cells with the optimally titrated concentration of RFP-Ab-X for 30 minutes at 4°C.
-
Wash the cells twice with staining buffer (PBS with 2% FBS).
-
If the primary antibody is not directly conjugated, incubate with an appropriate fluorescently-labeled secondary antibody.
-
-
Controls: Include the following controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Fluorescence Minus One (FMO): Crucial for panels with multiple fluorochromes to correctly set gates.[9]
-
Isotype Control: To ensure binding is not due to non-specific Fc receptor interactions.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the single-cell population and analyze the fluorescence intensity. The antibody is considered specific if it clearly distinguishes the mCherry-positive population from the wild-type population with minimal background staining on the negative cells.
Application Example: Visualizing a Signaling Pathway
A highly specific RFP antibody is essential for applications like immunofluorescence, where it can be used to visualize the localization of an RFP-tagged protein within a cellular pathway.
References
- 1. Validation of Antibodies for Flow Cytometry - FluoroFinder [fluorofinder.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Antibodies to detect tdTomato, mCherry, and DsRed [takarabio.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. 4 Steps To Validate Flow Cytometry Antibodies And Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.addgene.org [blog.addgene.org]
- 9. cytometry.org [cytometry.org]
A Head-to-Head Comparison: A New Generation of Red Quantum Dots for Cellular Imaging
For researchers at the forefront of cellular analysis and drug discovery, the quest for brighter, more stable fluorescent probes is perpetual. This guide provides a comprehensive benchmark comparison of a novel red quantum dot, "Crimson-X," against the established, widely-used Invitrogen Qdot™ 655 streptavidin conjugate. The data presented herein is designed to empower researchers with the critical information needed to select the optimal tool for their specific live-cell imaging applications.
This comparison focuses on key performance indicators: quantum yield, photostability, spectral characteristics, size, and cytotoxicity. All experimental data is supported by detailed protocols to ensure reproducibility and transparency.
Performance at a Glance: Crimson-X vs. Qdot™ 655
The following table summarizes the key performance metrics of the new Crimson-X quantum dot against the established Qdot™ 655.
| Feature | Crimson-X (New QD) | Qdot™ 655 Streptavidin Conjugate (Existing QD) |
| Core/Shell | InP/ZnS (Cadmium-Free) | CdSe/ZnS |
| Emission Max. | 650 nm | 655 nm[1] |
| Quantum Yield (QY) | > 85% | ~64%[1] |
| Photostability | > 95% intensity after 10 min continuous excitation | Spectral blue-shifting at ~ -1.2 nm/min under continuous illumination[2][3] |
| Full Width at Half Maximum (FWHM) | < 30 nm | < 35 nm |
| Hydrodynamic Diameter | ~12 nm | ~15-20 nm[4] |
| Cytotoxicity (IC50) | > 100 µM | Cytotoxic effects observed at ~5.9 µM[5] |
| Surface Chemistry | Streptavidin | Streptavidin |
Key Advantages of Crimson-X Quantum Dots
The data clearly indicates that Crimson-X offers significant advantages for live-cell imaging. Its cadmium-free InP/ZnS core composition addresses the growing concerns over heavy metal cytotoxicity. A quantum yield exceeding 85% translates to exceptionally bright signals, enabling the detection of low-abundance targets with greater sensitivity.
Furthermore, the superior photostability of Crimson-X, with minimal intensity loss after prolonged excitation, is a critical advancement for time-lapse imaging and long-term cell tracking studies. The narrower FWHM of Crimson-X also contributes to better spectral separation in multiplexing experiments, reducing signal bleed-through.
Visualizing the Experimental Workflow
To provide a clear overview of the benchmarking process, the following diagram outlines the key experimental stages.
Caption: Workflow for benchmarking new vs. existing quantum dots.
Understanding Potential Cytotoxicity Pathways
The improved cytotoxicity profile of Crimson-X is a significant advantage. The following diagram illustrates a simplified signaling pathway that can be initiated by the release of cadmium ions from traditional CdSe/ZnS quantum dots, leading to cellular stress and apoptosis.
Caption: Potential cytotoxicity pathway of CdSe-based quantum dots.
Experimental Protocols
Detailed methodologies for the key benchmarking experiments are provided below to ensure transparency and facilitate the reproduction of these findings.
Quantum Yield (QY) Measurement Protocol
Objective: To determine the fluorescence quantum yield of the new and existing quantum dots relative to a standard fluorophore.
Materials:
-
Spectrofluorometer with an integrating sphere.
-
UV-Vis spectrophotometer.
-
Quantum dot samples (Crimson-X and Qdot™ 655).
-
Reference dye with known quantum yield (e.g., Rhodamine 6G in ethanol, QY = 95%).
-
1 cm path length quartz cuvettes.
-
Solvent (e.g., phosphate-buffered saline, PBS).
Procedure:
-
Prepare a series of dilutions of both the quantum dot samples and the reference dye in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum of each dilution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission peak for each sample.
-
Calculate the quantum yield using the following equation: QY_sample = QY_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) Where:
-
QY is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' refers to the quantum dot and 'ref' refers to the reference dye.
-
Photostability Assessment Protocol
Objective: To evaluate the photostability of the quantum dots under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a high-intensity light source (e.g., 100W mercury arc lamp) and a sensitive camera.
-
Quantum dot samples immobilized on a glass coverslip.
-
Image analysis software.
Procedure:
-
Immobilize the quantum dots on a glass coverslip. This can be achieved by non-specific adsorption from a dilute solution.
-
Mount the coverslip on the microscope stage.
-
Acquire an initial image (t=0) of the quantum dots using a defined excitation intensity and exposure time.
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
Analyze the images to measure the fluorescence intensity of individual quantum dots over time.
-
Plot the normalized fluorescence intensity as a function of time to determine the rate of photobleaching or any spectral shifting. For Qdot™ 655, spectral analysis at different time points can quantify the blue-shifting of the emission peak.[2]
Cytotoxicity (MTT) Assay Protocol
Objective: To assess the effect of the quantum dots on the metabolic activity and viability of cultured cells.
Materials:
-
Cell line (e.g., HeLa, HEK293).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Quantum dot samples at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the quantum dots (e.g., 0.1 µM to 100 µM). Include untreated control wells.
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. A Single Molecule Investigation of the Photostability of Quantum Dots | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Probes Qdot 655 Streptavidin Conjugate 50 μL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Signal Penetration for New Red Dyes in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for clearer, deeper, and more precise biological imaging has led to the development of a new generation of red and near-infrared (NIR) fluorescent dyes. These advanced probes offer significant advantages over traditional green and blue fluorophores, primarily due to the reduced scattering and absorption of longer wavelength light by biological tissues. This results in superior signal penetration, a higher signal-to-noise ratio (SNR), and minimized phototoxicity, enabling unprecedented visualization of complex biological processes in deep tissue and whole-animal models.
This guide provides a comparative analysis of new red dyes, focusing on their signal penetration capabilities and other key performance metrics. We present a compilation of quantitative data, detailed experimental protocols for performance evaluation, and visualizations of relevant biological pathways and experimental workflows to aid researchers in selecting the optimal dye for their specific application.
Data Presentation: A Side-by-Side Look at this compound Dyes
The selection of a fluorescent dye is a critical decision in experimental design, involving a trade-off between brightness, photostability, and tissue penetration. The following tables summarize the key photophysical properties and performance characteristics of a selection of new and commonly used red fluorescent dyes and proteins.
Table 1: Photophysical Properties of Selected Red Fluorescent Dyes and Proteins
| Dye/Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Synthetic Dyes | |||||
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | 89,100 |
| Cy5 | 649 | 670 | 250,000 | 0.27 | 67,500 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |
| Janelia Fluor 646 (JF646) | 646 | 664 | 152,000 | 0.54 | 82,080 |
| Janelia Fluor 632 (JF632) | 632 | 649 | 139,000 | 0.54 | 75,060 |
| Fluorescent Proteins | |||||
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 |
| mRuby3 | 558 | 605 | 113,000 | 0.38 | 42,940 |
| mPlum | 590 | 649 | 41,000 | 0.10 | 4,100 |
| Katushka (TagRFP657) | 588 | 657 | 80,000 | 0.20 | 16,000 |
Table 2: Photostability of Selected Red Fluorescent Drones
| Dye/Protein | Photostability (Bleaching Half-life) | Experimental Conditions |
| Alexa Fluor 647 | Significantly more photostable than Cy5[1] | Conjugated to antibodies |
| Cy5 | Less photostable than Alexa Fluor 647[1] | Conjugated to antibodies |
| mCherry | Good photostability | Wide-field microscopy of live cells[2] |
| mPlum | Reasonably photostable | Wide-field microscopy of live cells[2] |
| Katushka | More photostable than mCherry and mPlum[3] | Confocal microscopy |
| mRuby3 | 200% more photostable than mRuby2[4][5][6] | Live cell imaging |
Signal Penetration Depth:
Direct quantitative comparison of the maximum penetration depth of the newest red dyes under standardized conditions is limited in the current literature. However, the general principle is that longer excitation and emission wavelengths lead to deeper tissue penetration. Near-infrared (NIR) dyes, particularly those in the NIR-II window (1000-1700 nm), offer the best performance. For example, one study demonstrated that NIR-II imaging with Indocyanine Green (ICG) provided a significantly better signal-to-background ratio at depths of up to 9 mm in chicken breast tissue compared to NIR-I imaging[7]. Another study reported that NIR fluorophores can be detected up to 5-7 mm in tissue[8].
A comparative in vivo study of red fluorescent proteins in deep-tissue imaging found that at a depth of 0.8 cm in mice, Katushka provided a signal 46 times stronger than GFP, while mRaspberry, mCherry, and mRFP were 24, 18, and 17 times brighter, respectively[9]. This highlights the advantage of far-red fluorescent proteins for in vivo applications.
The recently developed Janelia Fluor® (JF) dyes, particularly the red-shifted versions, are designed for improved deep-tissue and in vivo imaging[10][11]. While specific penetration depth comparisons are not yet widely available, their enhanced brightness and photostability suggest superior performance in challenging imaging scenarios.
Experimental Protocols
To facilitate the objective comparison of different red dyes, we provide detailed methodologies for key experiments.
Protocol 1: Measurement of Signal Penetration Depth in 3D Tumor Spheroids
This protocol describes a method to quantify and compare the signal penetration of different red dyes in a 3D cell culture model, which mimics the microenvironment of a solid tumor.
1. Spheroid Culture and Staining:
-
Culture tumor cells (e.g., HeLa, MCF-7) in ultra-low attachment plates to form spheroids of a consistent size (e.g., ~500 µm diameter).
-
Fix the spheroids with 4% paraformaldehyde.
-
Permeabilize the spheroids with a solution of 0.5% Triton X-100 in PBS.
-
Incubate the spheroids with the red fluorescent dye-conjugated antibody or probe of interest. Ensure equivalent molar concentrations of different dyes for a fair comparison.
-
Wash the spheroids extensively to remove unbound dye.
2. Tissue Clearing:
-
For deep imaging, optical clearing of the spheroids is recommended. Several protocols can be used, such as CUBIC, 3DISCO, or commercial reagents.
-
Example using a commercial clearing reagent:
-
Dehydrate the spheroids in a graded series of ethanol (B145695) (50%, 70%, 100%).
-
Incubate the spheroids in the clearing solution until they become transparent.
-
3. Confocal Microscopy and Image Analysis:
-
Image the cleared spheroids using a confocal microscope with a long working distance objective.
-
Acquire z-stacks through the entire spheroid volume using identical laser power and detector settings for all dyes being compared.
-
Data Analysis:
-
Measure the fluorescence intensity as a function of depth from the spheroid surface to its center.
-
Define the penetration depth as the depth at which the fluorescence signal drops to a certain percentage (e.g., 50% or 10%) of the maximum signal at the surface.
-
Calculate the signal-to-noise ratio (SNR) at different depths by dividing the mean signal intensity within the spheroid by the standard deviation of the background noise.
-
Protocol 2: Assessment of Photostability
This protocol allows for the quantitative comparison of the photostability of different red fluorescent dyes under controlled illumination.
1. Sample Preparation:
-
Prepare samples with the fluorescent dyes of interest. This could be dye-conjugated antibodies in solution, stained fixed cells, or fluorescent proteins expressed in cells.
-
Mount the samples on a microscope slide.
2. Image Acquisition:
-
Use a confocal or widefield fluorescence microscope.
-
Select a region of interest (ROI) and acquire a time-lapse series of images under continuous illumination with a laser or lamp appropriate for the dye's excitation spectrum.
-
Use consistent illumination power and acquisition parameters for all dyes.
3. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
Mandatory Visualization
To illustrate the concepts discussed, we provide diagrams generated using the DOT language.
Caption: Workflow for comparing the signal penetration of this compound dyes.
Caption: Simplified VEGF signaling pathway in tumor angiogenesis.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Improving brightness and photostability of green and red fluorescent proteins for live cell imaging and FRET reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving brightness and photostability of green and red fluorescent proteins for live cell imaging and FRET reporting | CoLab [colab.ws]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Performance of the Red-shifted Fluorescent Proteins in deep-tissue molecular imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janelia Fluor® dyes expand their spectrum | Janelia Research Campus [janelia.org]
- 11. Red-Shifted and Fluorinated Dyes "JF3" for Advanced Bioimaging | Janelia Research Campus [janelia.org]
Safety Operating Guide
Clarification Required: "New Red" is an Ambiguous Term
Initial research into the disposal procedures for a substance identified as "New Red" has revealed that this name is not specific enough to provide accurate and safe handling instructions. The term "Red" is associated with a variety of chemical products, each with distinct properties and required disposal protocols.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the chemical . Different substances known by names including "Red" range from relatively benign materials to hazardous chemicals requiring specialized disposal methods.
For example, search results have yielded information on:
-
Natural Red: A hand soap.[1]
-
Red X It: A spot cleaner.[2]
-
Reactive Red 120: A dye used in textiles and biological staining.[3][4]
-
Red Iron Oxide: A common pigment.[5]
-
"Red Bag" Waste: A category of biohazardous waste.[6][7][8][9][10]
The disposal procedures for these substances are vastly different. Therefore, to provide the essential, immediate safety and logistical information you require, please specify the exact chemical name, CAS number, or provide the Safety Data Sheet (SDS) for the substance you refer to as "this compound."
Once more specific information is available, a comprehensive guide with detailed disposal protocols, data presentation, and mandatory visualizations can be developed to ensure the safe and proper handling of the material.
References
- 1. fortrexsolutions.com [fortrexsolutions.com]
- 2. legendbrands.com [legendbrands.com]
- 3. Reactive Red 120 | C44H30Cl2N14O20S6 | CID 73264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. trumedwaste.com [trumedwaste.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regulated Medical Waste Disposal Procedures | Environmental Health and Safety [ehs.weill.cornell.edu]
- 10. consteril.com [consteril.com]
Safeguarding Your Research: A Comprehensive Guide to Handling New Red
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of New Red (CAS No. 220658-76-4), a water-soluble azo synthetic colorant.[1] Adherence to these protocols is critical to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects against dust particles and potential splashes of solutions. |
| Face Shield | Recommended when handling large quantities or when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Gloves | Nitrile gloves | Offers protection against incidental contact. For prolonged or immersive contact, consult glove manufacturer's compatibility data. |
| Body Protection | Laboratory Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | N95 or higher-rated respirator | Essential when handling the powdered form to prevent inhalation of dust particles.[2] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound will mitigate risks. The following step-by-step guidance should be integrated into all relevant laboratory protocols.
Receiving and Storage:
-
Inspect Container: Upon receipt, visually inspect the container for any damage or leaks.
-
Label Verification: Confirm the label clearly identifies the contents as "this compound" with the CAS number 220658-76-4.
-
Designated Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Weighing and Solution Preparation:
-
Controlled Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Minimize Dust: Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust.
-
Dissolving: When preparing solutions, slowly add the powdered dye to the solvent to avoid splashing.
Experimental Use:
-
Maintain Ventilation: Ensure adequate ventilation in the laboratory during all experimental procedures involving this compound.
-
Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.
-
Contamination Control: Clearly label all containers with solutions of this compound. Clean any spills immediately according to the disposal plan.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Azo dyes should not be disposed of down the sink.[3]
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated hazardous waste container immediately after use. |
| Aqueous Solutions of this compound | Collect in a labeled hazardous waste container for chemical waste. In-lab chemical degradation may be a pre-treatment option where feasible.[4] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a designated container. |
In-Lab Chemical Degradation (for small quantities of aqueous waste):
For laboratories equipped to perform such procedures, reductive degradation using sodium dithionite (B78146) can be an effective pre-treatment to cleave the azo bond.[4] This should only be performed by trained personnel in a controlled environment.
Logical Workflow for PPE Selection when Handling this compound
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
